2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride
Description
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Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVPNRFJQMQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452925 | |
| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24303-61-5 | |
| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride?
An In-Depth Technical Guide to 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Introduction and Strategic Importance
This compound (CAS No. 24303-61-5) is a highly substituted acyl chloride, a class of organic compounds known for their reactivity and utility as synthetic intermediates.[1][2] Its molecular structure, featuring a sterically hindered cyclopropane ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development. The primary significance of this compound lies in its role as a key building block for agrochemicals, specifically pyrethroid pesticides, and for novel pharmaceutical agents.[3][4]
Physicochemical and Spectroscopic Properties
The distinct physical and chemical characteristics of this compound are foundational to its handling and application in synthesis. The compound is a white crystalline solid or a colorless fuming liquid, a characteristic attributed to its reaction with atmospheric moisture.[3][5]
Data Summary Table
For ease of reference, the key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃ClO | [1] |
| Molecular Weight | 160.64 g/mol | [1] |
| CAS Number | 24303-61-5 | [1][2] |
| Appearance | White crystals or colorless fuming liquid | [3][6] |
| Boiling Point | 153 °C | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.449 | [3] |
| Flash Point | 66 °C | [3] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the four methyl groups and the single proton on the cyclopropane ring. Due to the steric crowding, the methyl groups may not be equivalent, potentially leading to multiple singlets. The lone cyclopropyl proton would appear as a singlet further downfield.
-
¹³C NMR : The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon (C=O) in the typical acyl chloride region (around 170 ppm). Additional signals would correspond to the quaternary and methine carbons of the cyclopropane ring and the carbons of the methyl groups.[1]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration in an acyl chloride, typically found in the range of 1780-1815 cm⁻¹. The precise position is influenced by the electron-withdrawing nature of the chlorine atom.
Synthesis and Manufacturing
The primary route for the industrial and laboratory-scale preparation of this compound involves the chlorination of its parent carboxylic acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid.[3]
Synthesis of the Carboxylic Acid Precursor
The precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (CAS No. 15641-58-4), is itself a valuable synthetic intermediate.[7][8] Its synthesis is a critical first step and can be achieved through several methods, most notably via cyclopropanation.[7][9] One established pathway involves the reaction of 2,3-dimethyl-2-butene (tetramethylethylene) with a diazoacetate, followed by hydrolysis of the resulting ester.[9]
Conversion to the Acyl Chloride: A Validated Protocol
The conversion of the carboxylic acid to the acyl chloride is a standard transformation that enhances the electrophilicity of the carbonyl carbon, making it a more potent acylating agent. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed.
Protocol: Synthesis via Thionyl Chloride
This protocol is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the acidic gas byproducts.
-
Reagent Addition : Charge the flask with 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Under stirring, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions : Gently heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.[3]
-
Workup and Purification : After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The residual crude this compound can then be purified by vacuum distillation to yield the final product.[3][6]
Caption: Nucleophilic acyl substitution mechanism.
Key Reactions
-
Aminolysis (Amide Formation) : This is arguably the most significant reaction for this compound. It reacts readily with ammonia, primary amines, and secondary amines to form the corresponding primary, secondary, and tertiary amides. [10]This reaction is central to the synthesis of various biologically active molecules. [4][6]An external base, such as pyridine or triethylamine, or an excess of the amine itself is required to neutralize the HCl byproduct. [4][10]* Alcoholysis/Phenolysis (Ester Formation) : The reaction with alcohols or phenols yields esters. [10]This reaction is also typically performed in the presence of a non-nucleophilic base to scavenge the generated HCl.
-
Hydrolysis : this compound reacts vigorously with water to hydrolyze back to the parent carboxylic acid and HCl. [5][11]This reactivity necessitates that it be handled under anhydrous conditions to prevent degradation.
Applications in Industry and Research
The unique sterically hindered structure of this acyl chloride makes it a valuable reagent in several fields.
-
Agrochemicals : It is a crucial intermediate in the synthesis of fenpropathrin, a third-generation pyrethroid insecticide and acaricide. [3][9][12]The tetramethylcyclopropane moiety is a key structural feature of many synthetic pyrethroids.
-
Pharmaceuticals : The compound serves as a starting material for a range of new chemical entities. Research has focused on creating novel amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid for potential use in treating central nervous system (CNS) disorders, psychotic disorders, neurodegenerative diseases, and epilepsy. [4][8][13]It is also a reagent for preparing metabolites of synthetic cannabinoids for research purposes. [14]
Safety and Handling
As a highly reactive chemical, this compound presents significant hazards.
-
GHS Classification : It is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a respiratory irritant. [1]* Handling Precautions :
-
All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Due to its reactivity with water, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Avoid contact with moisture, strong bases, alcohols, and amines, except under controlled reaction conditions.
-
References
-
LookChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
-
ChemBK. (n.d.). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
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An In-depth Technical Guide to 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride: Synthesis, Characterization, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a sterically hindered acyl chloride of significant interest in organic synthesis and medicinal chemistry. The document details the compound's chemical structure and IUPAC nomenclature, provides validated, step-by-step protocols for its synthesis from its carboxylic acid precursor, and discusses its unique reactivity profile. Furthermore, this guide outlines the expected spectroscopic characteristics for its definitive identification. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic building block.
Introduction: The Significance of Sterically Hindered Cyclopropane Moieties
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active molecules and natural products.[1] Its inherent ring strain and unique electronic properties impart specific conformational rigidity and metabolic stability to parent molecules, making it a desirable structural element in drug design.[1] The incorporation of a cyclopropyl group can lead to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and reduced off-target effects.[1]
This compound is a particularly noteworthy derivative due to the presence of a highly reactive acyl chloride functional group attached to a sterically encumbered tetramethyl-substituted cyclopropane ring. This combination of features makes it a valuable reagent for introducing the 2,2,3,3-tetramethylcyclopropyl moiety into a wide array of molecules, thereby enabling the exploration of structure-activity relationships in drug discovery programs. The steric bulk of the tetramethyl substitution can influence the selectivity of its reactions and the properties of the resulting products.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in the laboratory.
Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the structural representation and the systematic naming of the title compound.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopropane ring substituted with four methyl groups at the 2 and 3 positions, and a carbonyl chloride group at the 1 position.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of the molecular structure.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[2]
Identifiers
For ease of reference across various databases and publications, the following identifiers are provided:
| Identifier | Value | Source |
| CAS Number | 24303-61-5 | [2] |
| Molecular Formula | C₈H₁₃ClO | [2] |
| Molecular Weight | 160.64 g/mol | [2] |
| InChIKey | PAPVPNRFJQMQLS-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of the title compound is a two-step process, commencing with the preparation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.
Synthesis of the Precursor: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a key intermediate and can be synthesized via several routes. A common and effective method involves the cyclopropanation of 2,3-dimethyl-2-butene.
Figure 2: Synthesis Workflow for 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
Caption: Multi-step synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
This protocol is adapted from a patented industrial process.[3]
-
Esterification: Glycine is reacted with a C₄-C₆ linear or branched saturated fatty alcohol in the presence of concentrated hydrochloric acid. The reaction is driven to completion by azeotropic removal of water to yield the corresponding glycine ester hydrochloride.
-
Diazotization: The glycine ester hydrochloride is then treated with a diazotizing agent, such as sodium nitrite, to form the diazoacetate.
-
Cyclopropanation: The diazoacetate is reacted with tetramethylethylene in the presence of a suitable catalyst to afford the 2,2,3,3-tetramethylcyclopropane carboxylate.
-
Saponification: The resulting ester is saponified using an excess of sodium hydroxide (2-4 equivalents) in the presence of ethanol at a temperature of 95-105°C.[3]
-
Acidification and Isolation: After saponification, the ethanol and excess butanol are removed by distillation. Water is added, and the solution is acidified with 15% hydrochloric acid at approximately 70°C to a pH of 2-4. The product, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, precipitates as a white solid.[3] It is then isolated by filtration, washed with water, and dried. The reported yield is 91-94% with a purity of >98%.[3]
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Due to the stability of the product, oxalyl chloride is a preferred reagent as it produces gaseous byproducts that are easily removed.
Figure 3: Reaction Mechanism for Acyl Chloride Formation
Caption: Mechanism of acyl chloride formation using oxalyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on a procedure described in a US patent.[4]
-
Reaction Setup: A suspension of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (20.24 g, 142.3 mmol, 1 equivalent) in dichloromethane (50 mL) is prepared in a flask under an argon atmosphere.
-
Addition of Oxalyl Chloride: Oxalyl chloride (25 mL, 36 g, 290 mmol, 2.0 equivalents) is added to the suspension over a period of 3 minutes. Vigorous gas evolution will be observed.
-
Reaction: The reaction mixture is stirred at 20°C for 45 minutes, by which time the gas evolution should cease.
-
Purification: Dichloromethane and excess oxalyl chloride are removed by distillation through a short-path distillation apparatus at 27-57°C. The crude product is then purified by sublimation on a Kugelrohr apparatus. The product is collected in two fractions. The first fraction (18°C, 15 mtorr) may contain some impurities, while the second fraction (18-60°C, 15 mtorr) yields the pure product as white crystalline needles. The reported yield for the second fraction is 70.5%.[4]
Reactivity and Synthetic Applications
This compound is a highly reactive acylating agent. However, its reactivity is modulated by the significant steric hindrance imposed by the four methyl groups on the cyclopropane ring.
General Reactivity
As an acyl chloride, it readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including:
-
Alcohols: to form esters.
-
Amines: to form amides.
-
Water: to hydrolyze back to the carboxylic acid.
The steric bulk of the 2,2,3,3-tetramethylcyclopropyl group can significantly influence the rate of these reactions. Compared to less hindered acyl chlorides like acetyl chloride, reactions with sterically demanding nucleophiles may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst). This steric hindrance can also be exploited to achieve selective acylation of less hindered positions in polyfunctional molecules.
Comparison with Pivaloyl Chloride
Pivaloyl chloride (trimethylacetyl chloride) is another sterically hindered acyl chloride that serves as a useful comparison. It is known to be an excellent acylating agent for a wide range of nucleophiles, including alcohols and amines.[4] The steric hindrance of the tert-butyl group in pivaloyl chloride is comparable to that of the tetramethylcyclopropyl group. Therefore, the reaction conditions and reactivity patterns observed for pivaloyl chloride can often be extrapolated to this compound. For instance, in the acylation of amines, a base such as triethylamine or pyridine is typically added to neutralize the HCl byproduct.[5]
Applications in Drug Discovery
The 2,2,3,3-tetramethylcyclopropyl moiety is a valuable pharmacophore. Its parent carboxylic acid has been used as a starting material for the synthesis of CNS-active compounds.[6] The corresponding acyl chloride is a key intermediate for introducing this group into more complex molecules, allowing for the systematic exploration of its impact on biological activity. The rigid and lipophilic nature of this group can enhance membrane permeability and metabolic stability, which are desirable properties in drug candidates.
Characterization and Spectroscopic Data
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the four methyl groups and the single proton on the cyclopropane ring. The methyl groups may appear as one or more singlets, and the cyclopropyl proton will be a singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbons of the cyclopropane ring, the methine carbon of the cyclopropane ring, and the methyl carbons. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the range of 1780-1815 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of Cl or COCl. |
Note: The actual chemical shifts and coupling constants can be influenced by the solvent and the specific NMR instrument used.
While the specific spectral data is not widely published in detail, PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound.[2] Researchers are encouraged to consult these primary sources for the full spectral data.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the sterically hindered 2,2,3,3-tetramethylcyclopropyl group into organic molecules. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and an analysis of its reactivity. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors and to facilitate the discovery of new chemical entities with enhanced therapeutic potential.
References
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. CN1062345A. (URL: )
-
Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry | Khan Academy - YouTube. (URL: [Link])
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This compound | C8H13ClO - PubChem. (URL: [Link])
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])
-
PIVALOYL CHLORIDE | - atamankimya.com. (URL: [Link])
-
The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. (URL: [Link])
Sources
Introduction: A Sterically Hindered Building Block of Strategic Importance
An In-Depth Technical Guide to 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride for Advanced Chemical Synthesis
This compound, identified by CAS Number 24303-61-5 , is a highly valuable acyl chloride intermediate in organic synthesis.[1][2][3][4][5][6] Its structure is distinguished by a compact and sterically hindered cyclopropane ring, substituted with four methyl groups. This unique three-dimensional architecture imparts specific properties to molecules derived from it, making it a reagent of significant interest in the fields of agrochemicals and pharmaceuticals.[2][7][8]
This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on the underlying chemical principles that guide its use in research and development.
| Identifier | Value | Source |
| CAS Number | 24303-61-5 | PubChem[3], ECHEMI[2] |
| Molecular Formula | C₈H₁₃ClO | PubChem[3], ECHEMI[2] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | Tetramethyl chrysanthemum chloride, 2,2,3,3-Tetramethylcyclopropylcarbonyl chloride | ECHEMI[2][9] |
graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C_carbonyl [label="C", pos="1.5,0!"]; O_carbonyl [label="O", pos="2.0,0.5!"]; Cl [label="Cl", pos="2.0,-0.5!"]; C_H [label="CH", pos="0.75, 1.3!"];
// Methyl groups Me1 [label="H₃C", pos="-0.5, -0.5!"]; Me2 [label="CH₃", pos="-0.5, 0.5!"]; Me3 [label="H₃C", pos="0.5, -0.5!"]; Me4 [label="CH₃", pos="0.5, 0.5!"];
// Bonds C1 -- C2 [len=1.5, pos="0,0!"]; C2 -- C3 [len=1.5, pos="0,1!"]; C3 -- C1 [len=1.5]; C3 -- C_H; C_H -- C_carbonyl; C_carbonyl -- O_carbonyl [label="="]; C_carbonyl -- Cl;
// Methyl group bonds C1 -- Me1; C1 -- Me2; C2 -- Me3; C2 -- Me4;
// Invisible nodes for positioning node [style=invisible]; v1 [pos="-1, -1!"]; v2 [pos="2.5, 1.5!"]; }graph "Synthesis_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes Start [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", style=filled]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", style=filled]; Intermediate [label="Chlorosulfite Intermediate\n[R-CO-O-S(O)Cl]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Chloride [label="Chloride Ion\n(Cl⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Product [label="Acyl Chloride\n(R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Byproducts [label="Gaseous Byproducts\n(SO₂ + HCl)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];
// Edges Start -> Intermediate [label="Nucleophilic Attack\non Sulfur"]; SOCl2 -> Intermediate; Intermediate -> Chloride [label="Leaving Group\nDeparture"]; Chloride -> Product [label="Nucleophilic Attack\non Carbonyl"]; Intermediate -> Product [label="Tetrahedral Collapse"]; Product -> Byproducts [style=dashed, label="Formation"]; }
Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.
Experimental Protocol: Synthesis
This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.
-
Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).
-
Charging Reagents : Charge the flask with 1.0 equivalent of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
Reaction : While stirring, add thionyl chloride (SOCl₂, ~1.5 to 2.0 equivalents) dropwise at room temperature. [2]Note: The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Heating : After the initial addition, gently heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours to ensure complete conversion. [2]5. Workup : Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).
-
Purification : The resulting crude this compound can be purified by vacuum distillation or Kugelrohr sublimation to yield a clear liquid or white crystalline solid. [10]
Applications in Drug Development and Advanced Synthesis
Acyl chlorides are powerful electrophiles, primarily used to introduce an acyl group into a molecule. The steric hindrance of the tetramethylcyclopropane moiety makes this reagent particularly useful for creating robust and specific molecular scaffolds.
Core Reactivity: Amide Bond Formation
A cornerstone reaction for this compound is the formation of amides via reaction with primary or secondary amines. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.
Causality of the Workflow: The reaction's high efficiency stems from the excellent leaving group ability of the chloride ion. The addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is critical to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine, thereby halting the reaction and reducing the yield. [11]
Caption: General workflow for the synthesis of amides from an acyl chloride.
Notable Applications
-
CNS Drug Candidates : Amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid have been investigated for their potential as central nervous system (CNS) drugs. For instance, N-methyl-tetramethylcyclopropyl carboxamide has shown significant anticonvulsant activity in animal models of epilepsy. [11]The acyl chloride is the key reagent for coupling the tetramethylcyclopropane moiety to various amine-containing pharmacophores.
-
Synthetic Cannabinoid Research : The compound serves as a useful reagent for preparing potential metabolites of synthetic cannabinoids, aiding in the study of their pharmacology and toxicology. [9]* Agrochemicals : As the direct precursor to the active components of pesticides like fenpropathrin, it plays a vital role in agrochemical manufacturing. [2][7]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents significant hazards that require strict safety protocols.
-
Hazards : It is classified as corrosive and causes severe skin burns and eye damage. [3][9]It is also a respiratory irritant. [3]The GHS classification includes the Danger pictogram (GHS05). [9]* Handling : All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles, is mandatory.
-
Storage : The compound is moisture-sensitive and hygroscopic. [9]It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator to minimize degradation. [9]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for chemists in drug discovery and process development. Its sterically demanding framework provides a unique structural motif, while its acyl chloride functionality offers a reliable handle for constructing complex molecules, particularly amides. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in creating novel and impactful chemical entities.
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
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Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. [Link]
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J-Stage. (n.d.). Synthesis of the Acids Structurally Related to Tetramethylcyclopropanecarboxylic Acid. [Link]
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ChemBK. (n.d.). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [Link]
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Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. [Link]
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A Technical Guide to 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride: Properties, Synthesis, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a key synthetic intermediate. We will delve into its fundamental molecular properties, detail a robust synthetic protocol from its carboxylic acid precursor, explore its chemical reactivity, and outline essential safety and handling procedures. The information herein is synthesized from established chemical literature and databases to ensure accuracy and reliability for laboratory applications.
Molecular Identity and Physicochemical Properties
This compound is a derivative of a cyclopropane carboxylic acid, characterized by a highly substituted, sterically hindered cyclopropane ring.[1] This high degree of methylation on the three-membered ring imparts unique conformational constraints and influences the reactivity of the attached acyl chloride group.
The molecular formula is C₈H₁₃ClO .[2][3] This composition consists of eight carbon atoms, thirteen hydrogen atoms, one chlorine atom, and one oxygen atom.[1] Based on this formula, the calculated molecular weight is approximately 160.64 g/mol .[2]
Figure 1: 2D Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 24303-61-5 | [1][2][3] |
| Molecular Formula | C₈H₁₃ClO | [2][3][4] |
| Molecular Weight | 160.64 g/mol | [1][2] |
| Appearance | White crystalline solid or transparent liquid | [3][5][6] |
| Boiling Point | ~153 °C | [3][5] |
| Density | ~1.0 g/cm³ | [3][5] |
| Synonyms | Tetramethyl chrysanthemum chloride, 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride | [1][3] |
Synthesis and Mechanism
Acyl chlorides are powerful electrophiles and are typically synthesized from their less reactive carboxylic acid counterparts. The most prevalent and efficient method for the preparation of this compound is the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8]
Choice of Reagent: Thionyl Chloride (SOCl₂)
Thionyl chloride is often the reagent of choice for this transformation for several key reasons rooted in reaction kinetics and process efficiency.[8][9] The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[9][10] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride.[11]
A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[10][11] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield in what is effectively an irreversible process.[10]
Caption: Workflow for the synthesis of the target acyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a general procedure for the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane or neat)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, as both the reactant and product are moisture-sensitive.[10]
-
Charging the Flask: Add 2,2,3,3-tetramethylcyclopropanecarboxylic acid to the flask. If using a solvent, add it at this stage.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride to the flask.[3] The reaction may be exothermic, and gas evolution will be observed.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[3] The progress can be monitored by the cessation of gas evolution.
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.[3] The remaining residue, which is the crude this compound, can be further purified by fractional distillation or Kugelrohr sublimation to yield the pure product.[6]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Reactivity and Applications
As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution. This reactivity makes it a valuable intermediate in organic synthesis.[1][7]
Its most notable application is as a crucial intermediate in the production of synthetic pyrethroid pesticides, such as fenpropathrin.[3][12] The synthesis of these agrochemicals relies on the facile reaction of the acyl chloride with appropriate nucleophiles. Furthermore, it serves as a precursor for other derivatives, such as amides, by reacting with ammonia or primary/secondary amines.[6]
Safety, Handling, and Storage
Hazard Profile: this compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it is known to cause severe skin burns and eye damage and may cause respiratory irritation.[2]
Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.
-
Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The compound is sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid upon contact with water. Therefore, storage under an inert atmosphere is recommended to maintain its integrity.[10]
Conclusion
This compound is a specialized chemical with a defined molecular formula of C₈H₁₃ClO and a molecular weight of 160.64 g/mol . Its synthesis is reliably achieved through the chlorination of its parent carboxylic acid, with thionyl chloride being a particularly effective reagent due to the irreversible nature of the reaction. Its high reactivity as an acyl chloride makes it an important building block in the synthesis of complex molecules, most notably in the agrochemical industry. Due to its corrosive nature, strict adherence to safety protocols during handling and storage is imperative.
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). Retrieved from [Link]
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-
Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the synthetic pathway for converting 2,2,3,3-tetramethylcyclopropanecarboxylic acid into its highly reactive acyl chloride derivative, 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This key intermediate is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents, including pyrethroid pesticides and CNS-active compounds.[1][2][3][4] The sterically hindered nature of the tetramethyl-substituted cyclopropane ring presents unique challenges and considerations in selecting the appropriate synthetic methodology. This document will explore the two most prevalent and effective chlorination methods, detailing the underlying mechanisms, providing field-proven experimental protocols, and emphasizing critical safety considerations.
Strategic Selection of the Chlorinating Agent
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that replaces the hydroxyl (-OH) group with a superior leaving group, the chloride (-Cl) anion, thereby activating the carbonyl group for nucleophilic acyl substitution. For a sterically encumbered substrate like 2,2,3,3-tetramethylcyclopropanecarboxylic acid, the choice of chlorinating agent is paramount to achieving high yield and purity. The two workhorse reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6][7][8][9]
-
Thionyl Chloride (SOCl₂): This reagent is a cost-effective and powerful choice, widely employed for its efficacy. A significant advantage is that its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[10][11] However, reactions with thionyl chloride can sometimes require elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.[12]
-
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective alternative to thionyl chloride, oxalyl chloride frequently provides cleaner reactions with fewer side products.[13][14] Its utility is dramatically enhanced by the use of a catalytic amount of N,N-dimethylformamide (DMF), which accelerates the reaction, often allowing it to proceed to completion at room temperature or below.[8][15][16] Similar to thionyl chloride, the byproducts are volatile (CO, CO₂, HCl), facilitating an easy workup.[11][13] Given its mildness and efficiency, the oxalyl chloride/DMF system is frequently the preferred method in modern synthetic labs, especially for valuable or complex substrates.
Mechanistic Insights: The Chemistry Behind the Transformation
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.
Method A: The Thionyl Chloride (SOCl₂) Pathway
The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate.
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[6][7][10]
-
Intermediate Formation: This is followed by the expulsion of a chloride ion and deprotonation of the hydroxyl group to form a reactive acyl chlorosulfite intermediate.[7][9]
-
Acyl Substitution: The liberated chloride ion then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[5][10]
-
Product Formation: The resulting tetrahedral intermediate collapses, releasing the final this compound product and the unstable chlorosulfite anion, which readily decomposes into gaseous sulfur dioxide and a chloride ion.[5][7][10]
Caption: Catalytic cycle for Acyl Chloride synthesis via Oxalyl Chloride/DMF.
Quantitative Data Summary
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride / DMF |
| Primary Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry | Often used in excess (as solvent) or 1.5-2.0 eq. | 1.2-1.5 eq. |
| Catalyst | None (Pyridine sometimes added) | N,N-Dimethylformamide (DMF, ~0.05 eq.) |
| Typical Solvent | Neat (no solvent), Toluene, or Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature to Reflux (e.g., 70-80 °C) | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours | 1-3 hours |
| Gaseous Byproducts | SO₂, HCl | CO, CO₂, HCl |
Experimental Protocols
Safety First: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water. [17][18][19][20][21]All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory. [17][19]All glassware must be oven- or flame-dried, and the reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon). [17][20][22]
**Protocol 1: Synthesis using Thionyl Chloride (SOCl₂) **
This protocol is adapted from established general procedures for acyl chloride formation. [2]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq.).
-
Reagent Addition: Under a positive flow of nitrogen, carefully add thionyl chloride (2.0 eq.). If desired, an anhydrous solvent such as toluene can be used.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with an oil or an acid trap).
-
Workup: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride and solvent via distillation or under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This protocol is based on the widely used, mild conditions for this transformation. [23][24]
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq.) and suspend it in anhydrous dichloromethane (DCM).
-
Catalyst and Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add a catalytic amount of anhydrous DMF (e.g., 1 drop per 10 mmol of acid) via syringe.
-
Reaction: While maintaining the temperature at 0 °C, add oxalyl chloride (1.3 eq.) dropwise via syringe over 15-20 minutes. Vigorous gas evolution will be observed.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours. [24]By this time, the gas evolution should have ceased and the solution should be homogeneous.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If higher purity is required, it can be purified by Kugelrohr distillation or sublimation. [23]
General Experimental Workflow
Caption: A generalized workflow for the synthesis of the target acyl chloride.
Conclusion
The synthesis of this compound from its parent carboxylic acid is a robust and essential transformation for accessing a range of complex molecules. Both thionyl chloride and oxalyl chloride are highly effective reagents for this purpose. The oxalyl chloride/DMF method generally offers milder conditions, faster reaction times, and often cleaner product profiles, making it a preferred choice in many research and development settings. The selection between these methods will ultimately depend on factors such as substrate sensitivity, reaction scale, cost, and available equipment. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
- Google Patents. (CN1025494C). Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- Google Patents. (CN1062345A). Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
-
ResearchGate. DMF‐catalysed chlorination of carboxylic acids. [Link]
-
Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]
-
PrepChem.com. Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [Link]
-
Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]
-
Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Columbia University. Problem Set 6 - Carboxylic Acids and Derivatives and β-dicarbonyls. [Link]
-
Organic-Chemistry.org. Acid to Acid Chloride - Common Conditions. [Link]
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Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
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Wikipedia. Oxalyl chloride. [Link]
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Krubsack, A. J., & Higa, T. (1968). Mechanism of the abnormal reaction of thionyl chloride with carboxylic acids. Tetrahedron Letters. [Link]
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PubChem. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. [Link]
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Joe, Chemistry Blog. Making acid chlorides from carboxylic acids. [Link]
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Organic Syntheses Procedure. PREPARATION OF 2-METHYL-3-NITROBENZOIC ACID. [Link]
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PubChem. This compound. [Link]
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Organic-Chemistry.org. Oxalyl Chloride - Common Organic Chemistry. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride (CAS No: 24303-61-5), a key intermediate in the synthesis of various chemical entities, including agrochemicals and pharmaceuticals.[1][2] As a sterically hindered acyl chloride, its structural confirmation relies on a multi-faceted spectroscopic approach. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by available spectral information. The protocols and interpretations herein are designed to serve as a definitive reference for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Molecular Structure
This compound is a highly substituted cyclopropane derivative. The cyclopropane ring's inherent strain and the steric hindrance imposed by the four methyl groups create a unique chemical environment that influences its reactivity and is reflected in its spectroscopic signatures. The presence of a reactive acyl chloride functional group makes it a valuable building block in organic synthesis.[2] Accurate spectroscopic characterization is paramount to verify its purity and confirm its structural integrity before its use in subsequent reactions.
The molecular formula of the compound is C₈H₁₃ClO, with a molecular weight of approximately 160.64 g/mol .[3]
Caption: General workflow for synthesis and quality control.
Given the reagents used, potential impurities could include residual starting acid or solvent. Spectroscopic analysis is crucial to ensure these are removed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
Experimental Protocol (Exemplary):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Acquisition: Acquire a standard proton spectrum at room temperature. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.
-
Referencing: The spectrum is referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Three distinct signals are predicted:
-
Cyclopropyl Proton (CH): A single proton is attached to the cyclopropane ring at the C1 position, adjacent to the carbonyl group. This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield due to the electron-withdrawing effect of the carbonyl chloride group, likely in the range of δ 2.0-2.5 ppm .
-
Methyl Protons (CH₃): There are four methyl groups, but they are chemically non-equivalent. The two methyl groups on C2 are cis to the carbonyl chloride, while the two on C3 are trans. This difference in spatial relationship to the anisotropic carbonyl group should result in two distinct singlets. Each singlet would integrate to 6 protons. We can predict one signal around δ 1.3-1.5 ppm and another slightly shifted, perhaps around δ 1.2-1.4 ppm .
Data Summary: Available data from SpectraBase confirms a ¹H NMR spectrum has been recorded for this compound, sourced from Sigma-Aldrich. [3][4]
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.0 - 2.5 | Singlet (s) | 1H | Cyclopropyl CH |
| 1.3 - 1.5 | Singlet (s) | 6H | 2 x CH₃ (cis or trans) |
| 1.2 - 1.4 | Singlet (s) | 6H | 2 x CH₃ (trans or cis) |
¹³C NMR Spectroscopy
Experimental Protocol (Exemplary):
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrument: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220 ppm and a relaxation delay of 2-5 seconds are standard. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Interpretation: Due to symmetry, five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum:
-
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 170-175 ppm .
-
Cyclopropyl Carbons (C-ring):
-
C1 (CH): The carbon bearing the carbonyl group and a proton will be downfield, expected around δ 40-45 ppm .
-
C2/C3 (Quaternary): The two quaternary carbons of the cyclopropane ring, each bearing two methyl groups, are equivalent. They are expected in the range of δ 30-35 ppm .
-
-
Methyl Carbons (CH₃): As in the proton spectrum, the two pairs of methyl groups are diastereotopic and should be non-equivalent, giving rise to two distinct signals. These will be the most upfield signals, likely in the range of δ 20-25 ppm .
Data Summary: A ¹³C NMR spectrum for this compound has been referenced, with data attributed to A. Hardt and W. Bremser at BASF (1979). [3]
| Predicted Chemical Shift (δ ppm) | Assignment |
|---|---|
| 170 - 175 | Carbonyl (C=O) |
| 40 - 45 | Cyclopropyl C1 (CH) |
| 30 - 35 | Cyclopropyl C2/C3 (C(CH₃)₂) |
| 20 - 25 (two signals) | Methyl (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups, and for this molecule, it provides definitive evidence for the acyl chloride.
Experimental Protocol (Exemplary):
-
Sample Preparation: The compound is a low-melting solid or liquid. [5]The spectrum can be obtained as a neat liquid film between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Typically, 16 or 32 scans are co-added to produce a high-quality spectrum.
Interpretation: The key diagnostic absorption will be the carbonyl stretch.
-
C=O Stretch (Acyl Chloride): Acyl chlorides exhibit one of the highest frequency carbonyl stretching absorptions due to the inductive electron-withdrawing effect of the chlorine atom. This results in a very strong and sharp band in the range of 1810-1775 cm⁻¹ . [6]This peak is a hallmark of this functional group and its presence is a critical piece of evidence.
-
C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the methyl and cyclopropyl groups will be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region. [7]* C-H Bend: Methyl group umbrella deformations and CH₂ bending vibrations will appear in the fingerprint region, around 1470-1370 cm⁻¹ . [8]* C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹ . This band is often of medium to strong intensity.
Data Summary:
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 2980 - 2850 | Strong | sp³ C-H Stretch |
| 1810 - 1775 | Very Strong, Sharp | C=O Stretch (Acyl Chloride) |
| 1470 - 1370 | Medium | C-H Bend |
| 800 - 600 | Medium-Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol (Exemplary):
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.
-
Inlet System: The sample can be introduced via a direct insertion probe or, if volatile enough, through a Gas Chromatography (GC) interface.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions by their mass-to-charge ratio (m/z).
Interpretation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 160 . Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks: one at m/z 160 (for C₈H₁₃³⁵ClO) and an M+2 peak at m/z 162 (for C₈H₁₃³⁷ClO) with an intensity ratio of approximately 3:1. This isotopic signature is definitive proof of the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of Cl radical ([M-35]⁺): A common fragmentation for acyl chlorides is the loss of the chlorine radical, leading to a strong acylium ion peak at m/z 125 . This is often the base peak in the spectrum.
-
Loss of CO from acylium ion ([M-35-28]⁺): The acylium ion (m/z 125) can subsequently lose a neutral carbon monoxide molecule, resulting in a fragment at m/z 97 .
-
Loss of methyl group ([M-15]⁺): Fragmentation involving the loss of a methyl radical (CH₃) from the molecular ion would give a peak at m/z 145 .
-
Data Summary:
| Predicted m/z | Assignment | Notes |
| 160 / 162 | [M]⁺ | Molecular Ion, ~3:1 intensity ratio |
| 125 | [M - Cl]⁺ | Acylium ion, likely base peak |
| 97 | [M - Cl - CO]⁺ | Loss of CO from acylium ion |
| 145 / 147 | [M - CH₃]⁺ | Loss of a methyl group, ~3:1 intensity ratio |
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, confirming the unique environment of the cyclopropyl and methyl groups. FTIR provides unequivocal evidence of the critical acyl chloride functional group via its characteristic high-frequency C=O absorption. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) through the molecular ion's isotopic pattern and predictable fragmentation. Together, these methods provide a self-validating system for the comprehensive characterization and quality control of this important synthetic intermediate.
References
-
SpectraBase. (n.d.). 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBONYL CHLORIDE - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]
- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from Oakwood Chemical. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder. [Link]
-
Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from Oakwood Chemical. [Link]
-
SpectraBase. (n.d.). 1-Chloro-2,2,3,3-tetramethylcyclopropane - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from Spectroscopy Online. [Link]
-
NIST. (n.d.). Cyclopropane, 1,1,2,2-tetramethyl-. Retrieved from NIST WebBook. [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from Illinois State University. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
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- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
1H and 13C NMR spectrum of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride
Introduction: Deciphering a Sterically Congested Acyl Chloride
This compound is a fascinating molecule for synthetic chemists and drug development professionals. Its structure combines a highly substituted, sterically hindered cyclopropane ring with a reactive acyl chloride functional group. This unique combination presents both synthetic opportunities and analytical challenges. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the structure and assessing the purity of such compounds. The steric congestion around the cyclopropane ring and the influence of the electron-withdrawing carbonyl chloride group create a distinct and informative spectral fingerprint.
This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this molecule. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, offer a robust experimental protocol for data acquisition, and summarize the key spectral features. This document is intended to serve as a practical resource for researchers working with this or structurally related compounds.
Molecular Structure and Symmetry Considerations
To predict the NMR spectrum, we must first analyze the molecule's structure and symmetry. The molecule possesses a plane of symmetry that bisects the C1-carbonyl bond and the C2-C3 bond. However, the key feature is the fixed, rigid nature of the cyclopropane ring, which restricts bond rotation. This has significant consequences for the magnetic equivalence of the four methyl groups.
Caption: Molecular structure of this compound with key atoms labeled.
The four methyl groups are not magnetically equivalent. The two methyl groups positioned on the same side of the cyclopropane ring as the carbonyl oxygen (cis) are in a different chemical environment than the two methyl groups on the opposite side (trans). Therefore, we anticipate two distinct signals for the methyl protons and two distinct signals for the methyl carbons.
-
Proton Environments:
-
Hₐ: The single methine proton on C₁.
-
Hcis: The six protons of the two methyl groups cis to the carbonyl group.
-
Htrans: The six protons of the two methyl groups trans to the carbonyl group.
-
-
Carbon Environments:
-
C₁: The methine carbon of the cyclopropane ring.
-
C₂/C₃: The two equivalent quaternary carbons of the cyclopropane ring.
-
C₄: The carbonyl carbon.
-
C₅/C₅': The two equivalent methyl carbons cis to the carbonyl group.
-
C₆/C₆': The two equivalent methyl carbons trans to the carbonyl group.
-
¹H NMR Spectrum: A Detailed Prediction
The ¹H NMR spectrum is expected to be relatively simple, consisting of three singlets with an integration ratio of 1:6:6.
-
Methine Proton (Hₐ): This proton is attached to a carbon alpha to the carbonyl chloride group. Protons adjacent to a carbonyl are typically deshielded and appear in the range of 2.0-2.5 ppm. However, the proton is also on a cyclopropane ring, which induces significant shielding. The interplay of these two effects will determine the final chemical shift. Given the strong electron-withdrawing nature of the C(=O)Cl group, a downfield shift from a typical cyclopropyl proton is expected. The predicted chemical shift is approximately 1.8-2.2 ppm . Since there are no adjacent protons, this signal will be a singlet .
-
Methyl Protons (Hcis and Htrans): The steric and electronic environment for the cis and trans methyl groups differs. The cis protons are likely to be more deshielded due to their proximity to the electronegative oxygen and chlorine atoms of the carbonyl chloride group (anisotropic effect). The trans protons are further away and should appear more upfield. Both sets of methyl protons are on a cyclopropane ring, which generally causes an upfield shift compared to acyclic alkanes.
-
Predicted Chemical Shift (Hcis): ~1.3-1.5 ppm (singlet ).
-
Predicted Chemical Shift (Htrans): ~1.1-1.3 ppm (singlet ).
-
¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework.
-
Carbonyl Carbon (C₄): The chemical shift of carbonyl carbons in acyl chlorides is a subject of interest. While many carboxylic acid derivatives resonate around 160–170 ppm, the strong inductive effect of chlorine can deshield the carbonyl carbon significantly[1]. The typical range for an acyl chloride carbonyl is between 160-180 ppm . As a quaternary carbon with no directly attached protons, this signal is expected to be of low intensity.
-
Cyclopropane Carbons (C₁, C₂, C₃):
-
C₁ (Methine): This carbon is directly attached to the electron-withdrawing carbonyl chloride group and will be the most downfield of the ring carbons. A predicted shift is in the range of 45-55 ppm .
-
C₂/C₃ (Quaternary): These two quaternary carbons are equivalent due to symmetry. They are part of a strained ring system and are expected to appear around 30-40 ppm .
-
-
Methyl Carbons (C₅, C₆): As with the protons, two distinct signals are expected for the methyl carbons due to their different spatial relationships with the carbonyl chloride group.
-
Predicted Chemical Shift (Ccis): ~20-25 ppm.
-
Predicted Chemical Shift (Ctrans): ~15-20 ppm.
-
Data Summary Table
| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction |
| Nucleus | δ (ppm) | Multiplicity |
| -CH -COCl (Hₐ) | 1.8 - 2.2 | Singlet |
| -C H-COCl (C₁) | - | - |
| -C (CH₃)₂ (C₂/C₃) | - | - |
| -C OCl (C₄) | - | - |
| cis-CH ₃ (Hcis) | 1.3 - 1.5 | Singlet |
| trans-CH ₃ (Htrans) | 1.1 - 1.3 | Singlet |
| cis-C H₃ (C₅) | - | - |
| trans-C H₃ (C₆) | - | - |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data for this compound requires careful sample preparation and parameter selection. The acyl chloride moiety is sensitive to moisture and protic solvents, necessitating anhydrous conditions.
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure all glassware is oven-dried to remove residual moisture.
-
In a clean, dry vial, weigh approximately 15 mg of this compound.
-
Add 0.6 mL of anhydrous deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal reference for the ¹H spectrum (δ = 0.00 ppm).
-
Cap the vial and gently swirl to dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Rationale: Standard acquisition parameters are generally sufficient, but a slightly longer relaxation delay (d1) is advisable to ensure accurate integration, especially for the methine proton adjacent to the quaternary-substituted ring system.
-
Key Parameters:
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 5.0 seconds
-
Acquisition Time (aq): ~4 seconds
-
Pulse Angle: 30 degrees
-
Spectral Width (sw): ~16 ppm (from -2 to 14 ppm)
-
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Rationale: A larger number of scans is required due to the low natural abundance of the ¹³C isotope and the presence of four quaternary or low-protonated carbons (C=O, C-ring), which exhibit longer relaxation times and weaker signals.
-
Key Parameters:
-
Experiment: Proton-decoupled (e.g., zgpg30)
-
Number of Scans (ns): 1024 or more
-
Relaxation Delay (d1): 2.0 seconds
-
Spectral Width (sw): ~240 ppm (from -10 to 230 ppm)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections for both spectra.
-
For the ¹H spectrum, calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.
-
For the ¹³C spectrum, calibrate the chemical shift by setting the central peak of the CDCl₃ solvent signal to 77.16 ppm.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous confirmation of its unique structure. The key diagnostic features in the ¹H spectrum are the three singlets corresponding to the single methine proton and the two diastereotopic sets of methyl groups. In the ¹³C spectrum, the characteristic downfield shift of the acyl chloride carbonyl and the distinct signals for the ring and methyl carbons complete the structural assignment. The protocols and predictive data outlined in this guide offer a robust framework for researchers to confidently acquire and interpret the NMR data for this valuable synthetic building block.
References
-
The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange. (2018). Available at: [Link]
-
Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. (n.d.). Available at: [Link]
Sources
Physical properties like boiling point and density of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
An In-depth Technical Guide to the Physical Properties of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₈H₁₃ClO) is a highly valuable, reactive intermediate in organic synthesis. Its unique structural motif, featuring a sterically hindered cyclopropane ring, makes it a critical building block for complex molecules in the agrochemical and pharmaceutical industries. This guide provides a comprehensive analysis of its core physical properties, synthesis, and handling protocols, grounded in established chemical principles and experimental data, to support its effective application in research and development.
Introduction: The Significance of a Strained Ring System
Acyl chlorides are a class of organic compounds characterized by the -C(=O)Cl functional group.[1] They serve as highly reactive derivatives of carboxylic acids, prized for their utility in forming C-C and C-heteroatom bonds through nucleophilic acyl substitution.[2][3] this compound belongs to this class but is distinguished by its bulky, strained cyclopropane backbone.
The parent carboxylic acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, is a key intermediate for third-generation pyrethroid insecticides such as fenpropathrin and is also investigated as a structural analog of the antiepileptic drug valproic acid.[4][5][6][7] The conversion of this acid to its more reactive acyl chloride form unlocks a wider range of synthetic transformations, making a thorough understanding of its physical properties essential for process optimization, safety, and scale-up.
This document serves as a technical resource, detailing the physical characteristics, synthetic pathways, and safety considerations for this compound.
Core Physical and Chemical Properties
The physical properties of acyl chlorides are largely dictated by their molecular weight and intermolecular forces. Unlike their parent carboxylic acids, they cannot act as hydrogen bond donors, which results in significantly lower boiling points.[1][2][3] They are generally colorless, pungent liquids that are highly reactive towards nucleophiles, especially water.[8][9] The electron-withdrawing effect of the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to attack.[3]
The specific properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃ClO | [10][11][12] |
| Molecular Weight | 160.65 g/mol | [10][11][12] |
| Boiling Point | 153 °C | [10][11] |
| Melting Point | 51-52 °C | |
| Density | 1.0 ± 0.1 g/cm³ | [10][11] |
| Appearance | White crystalline solid/powder or transparent liquid | [11][13] |
| Flash Point | 66 °C | [10][11] |
| Refractive Index | 1.449 | [10][11] |
| Solubility | Reacts with water; Soluble in organic solvents (e.g., THF, DCM) | [2][3][13] |
| CAS Number | 24303-61-5 | [10][11][14] |
Note on Physical State: There is a discrepancy in reported appearances, with some sources describing it as a liquid and others as a solid.[11][13] A reported melting point of 51-52 °C suggests it is a low-melting solid at standard room temperature, which may appear as a liquid if impure or in a warmer environment.
Synthesis and Purification: From Carboxylic Acid to Acyl Chloride
The primary route to this compound is through the activation of its parent carboxylic acid. This conversion is a cornerstone of organic synthesis, and several reliable methods exist.
Rationale for Reagent Selection
The conversion of a carboxylic acid's -OH group, a poor leaving group, into a reactive acyl chloride requires specific chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective choices for this transformation.
-
Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an intermediate chlorosulfite, which then decomposes to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The formation of gaseous byproducts helps drive the reaction to completion.
-
Oxalyl Chloride ((COCl)₂): This is often considered a milder and more efficient reagent. The reaction proceeds via a Vilsmeier-Haack-type intermediate, decomposing into the desired acyl chloride and only gaseous byproducts (CO, CO₂, HCl), simplifying purification.[13]
Experimental Protocol: Synthesis via Oxalyl Chloride
The following protocol is adapted from a documented synthesis and represents a robust method for laboratory-scale preparation.[13]
Step 1: Reaction Setup
-
To a suspension of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., argon), add oxalyl chloride (2.0 equiv) dropwise over several minutes at room temperature (20°C).
Step 2: Reaction Monitoring
-
Stir the reaction mixture at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed. The reaction is typically complete when gas evolution ceases (approx. 45-60 minutes).
Step 3: Workup and Purification
-
Remove the solvent and excess oxalyl chloride via distillation, ideally using a short-path distillation apparatus.
-
For high purity, the resulting crude product can be further purified by sublimation, for example, using a Kugelrohr apparatus under high vacuum (e.g., 18-60°C at 15 mtorr).[13]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Safety and Handling
As a reactive acyl chloride, this compound presents significant hazards and must be handled with extreme caution in a well-ventilated fume hood.
-
Corrosivity: It is classified as a substance that causes severe skin burns and eye damage.[14] Contact with skin and eyes must be avoided through the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity with Water: Acyl chlorides react vigorously with water and moisture, including humidity in the air, to produce hydrochloric acid and the parent carboxylic acid.[1][2][8][9] This reaction is responsible for their fuming appearance and lachrymatory (tear-inducing) properties.[1][9] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.
-
Respiratory Hazard: Inhalation of vapors may cause respiratory irritation.[14]
Conclusion
This compound is a pivotal synthetic intermediate whose physical properties are well-defined, despite minor discrepancies in its observed physical state. Its boiling point of 153 °C and density of approximately 1.0 g/cm³ are key parameters for process development. Standard laboratory procedures using thionyl chloride or oxalyl chloride allow for its efficient synthesis from the corresponding carboxylic acid. Due to its high reactivity and corrosive nature, strict adherence to safety protocols is paramount. This guide provides the foundational data and procedural insights necessary for researchers and scientists to confidently and safely utilize this versatile building block in the advancement of chemical synthesis.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID | 15641-58-4 [chemicalbook.com]
- 7. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid 99 15641-58-4 [sigmaaldrich.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. 2,2,3,3-Tetramethylcyclopropane carbonyl chloride [oakwoodchemical.com]
- 13. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 14. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Recommended Storage of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride for Researchers and Drug Development Professionals
Introduction
2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a highly substituted cyclopropane derivative, is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals.[1][2] Its unique sterically hindered structure offers distinct reactivity and selectivity profiles. However, as an acyl chloride, its inherent reactivity necessitates a thorough understanding of its stability and requires stringent storage and handling protocols to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and offers detailed recommendations for its storage and handling to maintain its quality and ensure experimental reproducibility.
Chemical Profile and Inherent Reactivity
This compound possesses the molecular formula C₈H₁₃ClO and a molecular weight of 160.64 g/mol .[3] The core of its reactivity lies in the electrophilic carbonyl carbon of the acyl chloride functional group. This high reactivity is a double-edged sword; while it makes the compound an excellent acylating agent, it also renders it susceptible to degradation by common nucleophiles.[4]
The key to understanding the stability of this particular acyl chloride is to consider the electronic and steric effects imparted by its unique structure. The four methyl groups on the cyclopropane ring create significant steric hindrance around the carbonyl group. This bulkiness can sterically shield the electrophilic carbon from attack by nucleophiles, thereby increasing its stability relative to less hindered acyl chlorides like acetyl chloride.[5]
Stability and Degradation Pathways
The primary degradation pathway for this compound, like all acyl chlorides, is hydrolysis. However, other factors such as temperature and light can also influence its stability.
Hydrolytic Instability
Acyl chlorides react readily with water in an exothermic reaction to form the corresponding carboxylic acid and hydrochloric acid.[6][7] This process, known as hydrolysis, is typically rapid and is a primary concern during storage and handling.
The mechanism of hydrolysis is a nucleophilic acyl substitution. A water molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield 2,2,3,3-tetramethylcyclopropanecarboxylic acid and HCl.[4]
Diagram: Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Thermal Stability
Information regarding the specific thermal decomposition temperature of this compound is limited. However, the thermal decomposition of some cyclopropane derivatives can occur at elevated temperatures, leading to ring-opening and rearrangement products.[8] It is advisable to avoid prolonged exposure to high temperatures.
Photostability
The photostability of acyl chlorides is not extensively documented. However, to minimize the risk of light-induced degradation, it is prudent to store the compound in amber or opaque containers.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on safety data sheets and general principles of handling reactive chemicals.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | Reduces the rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, which is the primary cause of hydrolysis. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | Prevents ingress of moisture and protects against the corrosive nature of the compound and its degradation products (HCl). |
| Light | Store in an amber or opaque container. | Protects the compound from potential light-induced degradation. |
| Incompatible Materials | Store away from water, alcohols, strong oxidizing agents, and bases. | Prevents violent reactions and rapid degradation.[9][10] |
Diagram: Optimal Storage Workflow
Caption: Recommended workflow for receiving and storing the compound.
Experimental Protocols
Protocol for Handling and Dispensing
Given its corrosive and moisture-sensitive nature, all handling of this compound should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Preparation: Ensure all glassware and equipment are thoroughly dried, preferably by oven-drying, before use.
-
Inert Atmosphere: For transfers and dispensing, it is highly recommended to work under an inert atmosphere (nitrogen or argon) using a glovebox or a glovebag to minimize exposure to moisture.
-
Dispensing: Use a dry syringe or cannula for transferring the liquid. If weighing is necessary, do so in a sealed container.
-
Cleaning: Any spills should be neutralized with a suitable agent (e.g., sodium bicarbonate) and cleaned up promptly.
Protocol for Assessing Purity and Degradation
Regularly assessing the purity of this compound is crucial for ensuring the reliability of experimental results.
-
Titration: A simple method to determine the extent of hydrolysis is to titrate a sample with a standardized base to quantify the amount of HCl and carboxylic acid present.
-
Spectroscopic Methods:
-
FT-IR Spectroscopy: Monitor the characteristic C=O stretching frequency of the acyl chloride (around 1800 cm⁻¹). The appearance and growth of a broad O-H stretch (around 3000 cm⁻¹) and a carbonyl stretch at a lower frequency (around 1700 cm⁻¹) can indicate the formation of the carboxylic acid.
-
¹H NMR Spectroscopy: The proton on the carbon bearing the carbonyl group will have a characteristic chemical shift. The appearance of a new signal corresponding to the carboxylic acid proton can be used to quantify degradation.
-
-
Chromatographic Methods:
-
Gas Chromatography (GC): GC can be used to separate the acyl chloride from its degradation products. However, derivatization may be necessary to avoid on-column hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable derivatizing agent can be employed for quantitative analysis.[10]
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its purity. Its stability is primarily challenged by its susceptibility to hydrolysis, a reaction that can be mitigated through careful control of storage conditions. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dry, and inert environment, and the use of proper handling techniques—researchers and drug development professionals can ensure the long-term integrity of this important reagent, leading to more reliable and reproducible scientific outcomes.
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The Strategic Synthesis and Application of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth exploration of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a pivotal reagent in modern medicinal chemistry. We will delve into its nomenclature, synthesis, and critical role as a structural motif in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as a modulator of cannabinoid receptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic programs.
Nomenclature and Identification: Establishing a Common Language
Effective scientific communication begins with precise terminology. This compound is known by several synonyms in commercial and academic literature. Establishing a clear understanding of these alternative names is crucial for efficient literature searching and chemical procurement.
The systematic IUPAC name for this compound is This compound [1]. However, it is frequently referred to by other names, which are presented in the table below.
| Nomenclature Type | Name | Reference |
| Systematic Name | This compound | [1] |
| Common Synonym | 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride | [2][3][4] |
| Common Synonym | 2,2,3,3-Tetramethylcyclopropylcarbonyl chloride | [2][5] |
| Trivial Name | Tetramethyl chrysanthemum chloride | [5] |
| CAS Registry Number | 24303-61-5 | [2][4][5][6][7][8] |
| MDL Number | MFCD00012257 | [6][8] |
The compound is a derivative of carboxylic acid, specifically an acyl chloride, characterized by a highly substituted and sterically hindered cyclopropane ring. This unique structural feature is key to its utility in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃ClO | [1][6][7] |
| Molecular Weight | 160.64 g/mol | [1][6] |
| Physical State | Pale yellow to light yellow semi-solid | [2] |
| Boiling Point | 153 °C | [2][5] |
| Density | 1.028 g/cm³ | [2] |
| Flash Point | 66 °C | [2][5] |
| Solubility | Soluble in benzene and chloroform | [2][6] |
| Stability | Hygroscopic and moisture-sensitive | [2][6] |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band is observed around 1800 cm⁻¹, which is typical for the C=O stretching vibration of an acyl chloride. The electron-withdrawing effect of the chlorine atom increases the frequency of this vibration compared to a corresponding carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows signals for the methyl groups and the single proton on the cyclopropane ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the cyclopropane ring, and the methyl carbons. Data for both ¹H and ¹³C NMR spectra are available in public databases such as PubChem[6].
-
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the preparation of this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred in laboratory settings as the byproducts (CO₂, CO, and HCl) are gaseous, simplifying purification.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
The conversion of 2,2,3,3-tetramethylcyclopropanecarboxylic acid to its acyl chloride derivative proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps when using oxalyl chloride.
Caption: Mechanism of Acyl Chloride Formation.
Step-by-Step Laboratory Protocol
This protocol is adapted from established synthetic methods and provides a reliable procedure for the preparation of the title compound[5].
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Short-path distillation apparatus or Kugelrohr
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon, suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (approx. 2.5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (2.0 equiv) to the suspension over a period of 3-5 minutes. Vigorous gas evolution (CO and CO₂) will be observed.
-
Reaction: Stir the reaction mixture at room temperature (approx. 20°C) for 45-60 minutes. The reaction is typically complete when gas evolution ceases.
-
Solvent Removal: Remove the dichloromethane and excess oxalyl chloride by distillation through a short-path distillation apparatus.
-
Purification: Purify the resulting crude product by sublimation using a Kugelrohr apparatus. Collect the sublimed product, which should appear as white crystalline needles. A typical yield for the pure product is in the range of 70-90%[5].
Applications in Drug Development: The Strategic Value of the Tetramethylcyclopropyl Moiety
The 2,2,3,3-tetramethylcyclopropyl group is a "bioisostere" of other commonly used chemical groups, but with distinct advantages. Its rigid, three-dimensional structure and lipophilicity make it a valuable component in drug design. The cyclopropyl ring can enhance metabolic stability, improve membrane permeability, and provide a scaffold for precise positioning of other functional groups to optimize interactions with biological targets[9][10].
Synthesis of Novel Amide Derivatives for CNS Disorders
This compound is a key intermediate in the synthesis of novel amide derivatives that have shown promise in the treatment of epilepsy, psychotic disorders, and neurodegenerative diseases[7]. The high reactivity of the acyl chloride allows for efficient coupling with a wide range of amines to generate a library of candidate compounds.
General Reaction Scheme:
Caption: Amide formation workflow.
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride[11][12]. A non-nucleophilic base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine[7][13].
Role in Synthetic Cannabinoid Development
The 2,2,3,3-tetramethylcyclopropyl group is a defining feature of several potent synthetic cannabinoids, such as UR-144 and XLR-11[2]. In these molecules, the tetramethylcyclopropyl ketone moiety mimics the binding of classical cannabinoids to the CB1 and CB2 receptors[2][14]. The steric bulk and conformational rigidity of the cyclopropyl group are thought to contribute to the high affinity and efficacy of these compounds at the cannabinoid receptors[9]. The synthesis of these compounds involves the reaction of an indole derivative with this compound. It is important to note that many of these synthetic cannabinoids are controlled substances due to their high potential for abuse[14][15][16].
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling. As with all acyl chlorides, it is sensitive to moisture and will react with water to produce hydrochloric acid[2][6].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases[17][18].
-
Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture[2].
-
Ground all equipment during transfer to prevent static discharge[17].
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[18].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its nomenclature, synthesis, reactivity, and safe handling is paramount for its successful application in the development of the next generation of therapeutics.
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Technical Monograph on the Safe Handling and Hazard Mitigation of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride (CAS No. 24303-61-5). As a reactive acyl chloride, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by significant hazards that demand rigorous safety protocols. This document moves beyond standard safety data sheet (SDS) information to provide in-depth, field-proven insights into mitigating risks through a combination of engineering controls, administrative procedures, and personal protective equipment.
Chemical Identity and Physicochemical Properties
This compound is a derivative of cyclopropane carboxylic acid, characterized by a sterically hindered cyclopropane ring and a highly reactive acyl chloride functional group.[1] Understanding its physical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 24303-61-5 | [3][4][5] |
| Molecular Formula | C₈H₁₃ClO | [2][4][5] |
| Molecular Weight | 160.64 g/mol | [4] |
| Appearance | White crystals or colorless fuming liquid | [2] |
| Boiling Point | 153 °C | [2][6] |
| Flash Point | 66 °C | [2][6] |
| Density | ~1.0 g/cm³ | [2][6] |
Hazard Identification and Mechanistic Analysis
The primary hazards associated with this compound are its corrosivity and reactivity, particularly with water and other nucleophiles.
GHS Hazard Classification:
-
Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[3][4][7]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (H335): May cause respiratory irritation.[4]
The fundamental cause of its corrosivity is the high reactivity of the acyl chloride group. Upon contact with moisture (e.g., in the air, on skin, or mucous membranes), it undergoes rapid hydrolysis to form 2,2,3,3-tetramethylcyclopropanecarboxylic acid and hydrochloric acid (HCl).[8][9] The liberated HCl is a strong, corrosive acid responsible for the severe tissue damage observed upon contact.[9] This reaction is vigorous and exothermic, posing an additional thermal hazard.
Caption: Hydrolysis of this compound.
Hierarchy of Controls: A Systematic Approach to Safe Handling
To ensure personnel safety, a multi-layered approach based on the hierarchy of controls is mandatory. This prioritizes engineering and administrative controls over reliance on personal protective equipment (PPE).
Engineering Controls
These are the first and most effective line of defense, designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to contain corrosive vapors and prevent inhalation.[3][10]
-
Safety Showers and Eyewash Stations: These must be located in immediate proximity to the work area.[3][8] Their accessibility and functionality should be checked weekly.
Administrative Controls
These are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, from receipt to disposal.
-
Designated Work Area: Clearly demarcate the area where the compound is handled to prevent cross-contamination and alert others to the potential hazard.
-
Training: All personnel must be trained on the specific hazards of acyl chlorides, the contents of the SDS, and the emergency procedures outlined in the SOP before handling the material.[9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It must be selected carefully and used correctly.[11] Do not work with this chemical alone.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consider double-gloving. | Gloves must be worn at all times.[12] Check for degradation and replace them regularly or immediately after known contact.[12][13] PVC gloves offer little protection and should be avoided.[14] |
| Eye & Face Protection | Tightly fitting safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles protect against vapors and splashes, while the face shield protects the entire face from severe burns.[3][14] |
| Skin & Body Protection | A flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes. | The lab coat should have a closed front and tight cuffs.[14] An acid-resistant apron provides an additional layer of protection.[11] |
| Respiratory Protection | Not typically required when using a fume hood. | For major spills or ventilation failure, a NIOSH-approved respirator with an acid gas cartridge is necessary.[10][15] Use requires prior medical clearance and fit-testing.[14] |
Storage and Incompatibility
Proper storage is critical to prevent degradation of the compound and hazardous reactions.
-
Conditions: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[3][16] The container must be kept tightly closed to prevent moisture ingress.[3][7] Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[10][16]
-
Incompatible Materials: Keep strictly segregated from:
Emergency Protocols: Spills, Exposure, and Fire
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response Protocol (Small Scale, <100 mL)
This protocol is for incidental spills that can be managed by trained laboratory personnel. For large spills, evacuate the area and call emergency services.[19][20]
Caption: Emergency spill response workflow for this compound.
Step-by-Step Spill Cleanup:
-
Alert & Assess: Immediately alert personnel in the area.[19][21] Assess the size of the spill. If it is large (>1 Liter) or you are not comfortable with the cleanup, evacuate and call for emergency assistance.[19][20]
-
Protect: Don the appropriate PPE as detailed in Section 3.3.
-
Contain: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or Oil Dri.[20][22] CRITICAL: Do NOT use water or sodium bicarbonate; the reaction will be violent and release HCl gas.[9][22]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.[20][22] Use non-sparking tools if the material is in a flammable solvent.[18][23]
-
Decontaminate: Wipe the area with a dry paper towel, then clean the surface with a mild detergent and water.[22] All cleanup materials must be placed in the hazardous waste container.[22]
-
Report: Inform your supervisor of the incident.
First Aid for Exposure
Immediate action is essential. All exposures must be treated as serious medical emergencies.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][19] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[3][12][19] Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][7] Give a glass of water to drink. Seek immediate medical attention immediately.[3]
Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][7]
-
Unsuitable Media: DO NOT USE WATER. [9] The violent reaction will worsen the situation.
-
Hazards: Thermal decomposition can produce irritating and toxic gases, including hydrogen chloride and carbon monoxide.[3][23] Containers may explode if heated.[9] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[3][8]
Waste Management and Decontamination
Reactive acyl chloride waste must never be placed directly into a waste container. It must be neutralized first.
Step-by-Step Waste Quenching Protocol:
-
Prepare: Work in a chemical fume hood. Prepare a three-neck flask equipped with a mechanical stirrer, an addition funnel, and a gas outlet connected to a scrubber (e.g., a beaker with a dilute sodium hydroxide solution).
-
Cool: Place a solvent that does not react with the acyl chloride (e.g., THF, Dichloromethane) in the flask and cool it in an ice bath.
-
Dilute: Dilute the waste acyl chloride with the same inert solvent.
-
Slow Addition: Slowly and dropwise, add the diluted waste to a stirred, cold solution of a weak base, such as sodium bicarbonate solution, or a nucleophile like isopropanol. Caution: This is an exothermic reaction. Maintain a slow addition rate to control the temperature.
-
Neutralize: Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring. Check the pH to ensure the mixture is neutral or slightly basic.
-
Dispose: The neutralized aqueous waste can now be disposed of according to institutional and local regulations for non-hazardous aqueous waste, while the organic layer should be collected as halogenated organic waste.
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Unlocking Chemical Space: The Key Reactive Features of the Tetramethylcyclopropyl Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a cornerstone of medicinal chemistry, offers a unique combination of rigidity and reactivity stemming from its inherent ring strain.[1] When substituted with four methyl groups, the resulting tetramethylcyclopropyl (TMCP) moiety presents a fascinating and highly valuable scaffold for drug design. Its distinct steric and electronic properties impart significant advantages, including the modulation of pharmacokinetic profiles, enhancement of metabolic stability, and the ability to serve as a versatile bioisosteric replacement for common chemical groups.[2] This guide provides an in-depth exploration of the core reactive features of the TMCP group, synthesizing foundational principles with practical applications to inform and empower discovery and development campaigns. We will delve into its synthesis, the profound influence of its structure on reactivity, its characteristic chemical transformations, and its proven utility in modern medicinal chemistry.
The Structural and Electronic Landscape of the TMCP Group
The reactivity of the tetramethylcyclopropyl group is a direct consequence of its unique architecture. The three-membered ring forces the C-C-C bond angles to 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°.[3] This deviation results in substantial angle strain, which is the primary driver for many of its characteristic reactions, particularly ring-opening.
The C-C bonds within the cyclopropane ring are not standard sigma bonds; they are often described as "bent" or "Walsh" orbitals, possessing significant p-character.[3][4] This feature allows the cyclopropyl group to engage in conjugation-like interactions with adjacent π-systems or empty p-orbitals, a critical factor in its ability to stabilize carbocations. The addition of four electron-donating methyl groups further amplifies these electronic effects while introducing significant steric bulk, which can shield adjacent functional groups from enzymatic attack or chemical reactions.[5]
Carbocation Stabilization: The "Dancing Resonance" Effect
A key feature of the cyclopropyl group is its remarkable ability to stabilize an adjacent positive charge, a phenomenon often explained by the concept of "dancing resonance".[4] The bent orbitals of the C2-C3 bond can overlap effectively with the vacant p-orbital of the carbocationic center, delocalizing the positive charge and leading to exceptional stability.[3][6] The tetramethyl substitution enhances this effect through the inductive electron-donating nature of the methyl groups, making the TMCP-methyl cation an exceptionally stable intermediate. This has profound implications for reaction mechanisms involving cationic intermediates at a position adjacent to the TMCP group.
Synthesis of Key Tetramethylcyclopropyl Building Blocks
The utility of the TMCP group in drug development is contingent on the availability of versatile and scalable synthetic routes to key intermediates. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a foundational building block, serving as a precursor for a wide array of derivatives, including amides and ketones.[7][8]
One established method involves the cyclopropanation of tetramethylethylene with a diazoacetate, followed by saponification.[7] The causality behind this choice lies in the high reactivity of diazo compounds with electron-rich alkenes under catalytic conditions to form the strained three-membered ring efficiently.
Experimental Protocol: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
This protocol is a synthesized example based on established methodologies.[7][9]
Objective: To prepare the key intermediate 2,2,3,3-tetramethylcyclopropanecarboxylic acid via ester saponification.
Step 1: Saponification of the Ester Precursor
-
To a round-bottom flask equipped with a reflux condenser, add 2,2,3,3-tetramethylcyclopropane carboxylic ester (1.0 eq).
-
Add a solution of sodium hydroxide (3.0-6.0 eq) in a water/alcohol solvent mixture. The use of a phase-transfer catalyst, such as the product acid itself, can accelerate this heterogeneous reaction.[9]
-
Heat the mixture to reflux (approx. 95-105 °C) and maintain for 6-12 hours. The elevated temperature is necessary to overcome the activation energy for the hydrolysis of the sterically hindered ester.[9]
-
Monitor the reaction by TLC or GC-MS until the starting ester is consumed.
Step 2: Acidification and Isolation
-
After cooling the reaction mixture to room temperature, carefully add a strong acid (e.g., hydrochloric acid or sulfuric acid) until the pH of the solution reaches 2-4.[7] This protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Purity can be assessed by melting point (120-121 °C) and NMR spectroscopy.[8]
Core Reactivity and Transformations
The TMCP group's reactivity is a tale of two opposing forces: the strain-induced propensity for ring-opening versus the steric and electronic shielding of adjacent functionalities.
Ring-Opening Reactions
The high ring strain of the cyclopropane core makes it susceptible to ring-opening reactions under various conditions, including radical, acidic, or metal-catalyzed pathways.[10][11] These reactions can be highly valuable for transforming the compact cyclopropyl scaffold into more complex linear or cyclic systems. For instance, radical addition to a double bond adjacent to the cyclopropane can induce a ring-opening to generate a more stable alkyl radical, which can then undergo further cyclization or reaction.[10] The tetramethyl substitution pattern influences the regioselectivity of the ring-opening, typically favoring cleavage of the most substituted C-C bond to form a stable tertiary radical or cation.
Bioisosterism and Applications in Drug Design
In medicinal chemistry, the TMCP group is frequently employed as a bioisostere, a substituent that mimics the steric and electronic properties of another group while potentially improving physicochemical or pharmacokinetic properties.[12][13]
-
tert-Butyl Isostere: The TMCP group provides similar steric bulk to a t-butyl group but with greater rigidity and a different electronic profile. This substitution can enhance binding affinity by locking in a favorable conformation and can improve metabolic stability by replacing metabolically labile methyl groups with the more robust cyclopropyl ring.
-
Aromatic Ring Isostere: Replacing an aromatic ring with a TMCP group is a powerful strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[2] This often leads to improved solubility and better pharmacokinetic properties, moving molecules out of "flatland" and into three-dimensional chemical space.
A prominent example of the TMCP group's application is in the development of synthetic cannabinoids like UR-144 and XLR-11.[14][15] In these molecules, the (2,2,3,3-tetramethylcyclopropyl)methanone moiety is crucial for high-affinity binding to cannabinoid receptors CB1 and CB2.[14][16]
| Compound | CB₁ Receptor Affinity (Kᵢ, nM) | CB₂ Receptor Affinity (Kᵢ, nM) | Reference |
| Δ⁹-THC | ~40-60 | ~3-36 | [16] |
| UR-144 | 22 | 1.8 | [15][16] |
| XLR-11 | 24 | 1.3 | [15][16] |
| CP55,940 (Control) | 1.0 | 0.6 | [16] |
Table 1: Comparative cannabinoid receptor binding affinities. The TMCP-containing compounds UR-144 and XLR-11 show significantly higher affinity than the natural ligand Δ⁹-THC.
Metabolic Fate of the Tetramethylcyclopropyl Group
Understanding the metabolic stability of a chemical motif is paramount in drug development. The TMCP group, while generally robust, is not metabolically inert. In vivo studies of compounds like UR-144 and XLR-11 have shown that the TMCP group can undergo oxidative metabolism.[16][17]
The primary metabolic pathways involve mono- or dihydroxylation on the methyl groups or potentially on the cyclopropyl ring itself, followed by glucuronide conjugation for excretion.[15][16] The steric hindrance provided by the gem-dimethyl groups can slow the rate of metabolism compared to less substituted alkyl groups, contributing to a more favorable pharmacokinetic profile. However, the potential for metabolism at this site must be considered during the lead optimization process.
Conclusion and Future Outlook
The tetramethylcyclopropyl group is far more than a simple sterically hindered alkyl substituent. It is a sophisticated chemical tool that leverages ring strain, unique electronic properties, and defined steric bulk to solve complex challenges in drug design. Its ability to stabilize adjacent cationic centers, serve as a versatile bioisostere for both aliphatic and aromatic groups, and confer metabolic stability makes it an invaluable moiety for medicinal chemists.[1][2] As synthetic methodologies for accessing TMCP-containing building blocks continue to advance, we anticipate its even wider application in the pursuit of novel therapeutics with enhanced potency, selectivity, and superior developability profiles.
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Methodological & Application
Application Notes and Protocols: 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride as a pivotal intermediate in pharmaceutical synthesis. We delve into the rationale for its use, its synthesis and purification, and detailed protocols for its incorporation into complex active pharmaceutical ingredients (APIs), with a special focus on its role in the development of Hepatitis C virus (HCV) protease inhibitors.
Introduction: The Strategic Value of a Hindered Acyl Chloride
This compound is more than a mere reactive chemical; it is a carefully designed building block used in modern drug discovery.[1] Its structure, featuring a sterically bulky tetramethyl-substituted cyclopropane ring, is not accidental. This moiety imparts specific, desirable properties to a parent drug molecule.
Why this specific structure?
-
Metabolic Stability: The quaternary carbons of the cyclopropane ring are exceptionally resistant to metabolic oxidation by cytochrome P450 enzymes in the liver. This "metabolic shielding" is a crucial strategy for enhancing a drug's half-life and bioavailability.
-
Conformational Rigidity: The rigid cyclopropane ring locks the attached carbonyl group into a specific spatial orientation. In the context of enzyme inhibitors, this pre-organization can significantly enhance binding affinity to the target protein by reducing the entropic penalty of binding.
-
Lipophilicity and Potency: The tetramethylcyclopropyl group increases the lipophilicity of the molecule, which can improve cell membrane permeability. In the case of HCV protease inhibitors like Glecaprevir and Vaniprevir, this group fits snugly into a hydrophobic pocket (the S2 pocket) of the enzyme, contributing significantly to the drug's potency.[2][3]
This guide will focus on the practical synthesis of this intermediate and its subsequent use in amide bond formation, a cornerstone reaction in pharmaceutical chemistry.
Physicochemical and Spectroscopic Data
Accurate characterization of the intermediate is the foundation of reproducible and scalable synthesis. The data below has been compiled from various authoritative sources.[4][5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24303-61-5 | [4] |
| Molecular Formula | C₈H₁₃ClO | [6] |
| Molecular Weight | 160.64 g/mol | [4] |
| Appearance | White crystalline solid/needles | [7] |
| Boiling Point | 153 °C | [5] |
| Flash Point | 66 °C | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
Spectroscopic Profile:
-
¹H NMR (Proton NMR): The high degree of symmetry in the molecule leads to a simple spectrum. Key signals include singlets for the methyl groups and a signal for the lone cyclopropane proton. The exact chemical shifts can vary slightly based on the solvent used.[4][8]
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the carbonyl carbon, the quaternary carbons, the methyl carbons, and the CH carbon of the cyclopropane ring. The carbonyl carbon resonance is typically found significantly downfield.[4][9]
-
IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the acyl chloride functional group is expected in the region of 1780-1815 cm⁻¹. This high frequency is indicative of the electron-withdrawing effect of the chlorine atom.
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most common and industrially viable method for preparing this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent.[5] Oxalyl chloride and thionyl chloride are the most frequently used reagents.
Caption: General workflow for the synthesis of the target acyl chloride.
Detailed Laboratory Protocol (Oxalyl Chloride Method):
This protocol is adapted from established procedures for converting carboxylic acids to acyl chlorides.[7][10]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet, suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 2.5 mL per gram of acid).
-
Reagent Addition: Under a positive pressure of inert gas, add oxalyl chloride (2.0 eq) dropwise to the suspension over 3-5 minutes at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction, though it is often unnecessary with oxalyl chloride.
-
Causality Insight: Oxalyl chloride is often preferred over thionyl chloride for cleaner reactions as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification. Using a 2-fold excess ensures the complete conversion of the carboxylic acid.
-
-
Reaction: Vigorous gas evolution will be observed. The reaction mixture should be stirred at room temperature for 45-90 minutes, or until gas evolution ceases and the reaction mixture becomes a clear solution.
-
Work-up and Purification:
-
Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The collection flask should be cooled, and a base trap (e.g., NaOH solution) should be used to neutralize the corrosive and toxic off-gases.
-
The crude product, a white solid or oil, can be purified by short-path distillation or, preferably, Kugelrohr sublimation to yield the final product as white crystalline needles.[7]
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Purity should be >98% for use in subsequent pharmaceutical synthesis steps.
Application in API Synthesis: Amide Coupling Reactions
The primary utility of this compound is as an acylating agent for forming robust amide bonds with amine-containing fragments of a target API. This is a key step in the synthesis of HCV protease inhibitors like Glecaprevir and Vaniprevir.[11][12][13]
Caption: Logical flow of a typical amide coupling reaction.
General Protocol for Amide Bond Formation:
-
Preparation: Dissolve the amine-containing substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) to the solution and stir.
-
Causality Insight: The reaction of the acyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base acts as an "HCl scavenger," neutralizing the acid as it forms and allowing the reaction to proceed to completion.[14]
-
-
Acylation: Prepare a separate solution of this compound (1.05-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine/base mixture, typically at 0 °C to control the initial exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated ammonium salt byproduct (e.g., triethylammonium chloride).
-
The filtrate is typically washed sequentially with a dilute acid (e.g., 1M HCl or 10% citric acid) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is then purified using an appropriate technique, most commonly column chromatography on silica gel or crystallization, to yield the pure amide product.[15]
-
Safety, Handling, and Storage
Acyl chlorides are reactive and hazardous compounds that demand strict handling protocols.[4]
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| Corrosion | H314 | Causes severe skin burns and eye damage.[4] |
| Exclamation Mark | H335 | May cause respiratory irritation.[4] |
Handling Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of its corrosive vapors.[16] Ensure an eyewash station and safety shower are immediately accessible.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber or equivalent), and chemical splash goggles with a face shield.[17][18]
-
Moisture Sensitivity: This compound reacts violently with water and other protic solvents (e.g., alcohols) to release corrosive HCl gas.[17] All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19]
-
The container should be stored under an inert atmosphere to prevent degradation from atmospheric moisture.
-
Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[16]
Conclusion
This compound is a high-value intermediate whose strategic use in drug design directly addresses key challenges in pharmacokinetics and potency. Its sterically hindered, rigid structure provides a powerful tool for medicinal chemists aiming to create more durable and effective therapeutics. Mastery of its synthesis, purification, and subsequent coupling reactions, as detailed in these notes, is a critical skill for scientists involved in the development of next-generation pharmaceuticals, particularly in the antiviral field.
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This compound | C8H13ClO. PubChem, National Center for Biotechnology Information.[Link]
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VANIPREVIR, MK 7009. New Drug Approvals.[Link]
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Large-Scale Synthesis of Glecaprevir. ChemistryViews.[Link]
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2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Oakwood Chemical.[Link]
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Organic Syntheses Procedure. Organic Syntheses.[Link]
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The Synthesis and Handling of N-Acetylsulfanilyl Chloride: A Guide for Industrial Users. LinkedIn.[Link]
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Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. ResearchGate.[Link]
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2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Oakwood Chemical.[Link]
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Discovery of vaniprevir (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor. PubMed.[Link]
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Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Publications.[Link]
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Synthesis, Activity and Structure-Activity Relationship of Noroviral Protease Inhibitors. National Institutes of Health.[Link]
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Spectroscopy. University of Wisconsin-Madison.[Link]
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Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate.[Link]
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1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Doc Brown's Chemistry.[Link]
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Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube.[Link]
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Glecaprevir: Revolutionizing Hepatitis C Treatment and Pharmaceutical Research. Pharmaffiliates.[Link]
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Application Notes & Protocols: Synthesis of Fenpropathrin Utilizing 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Abstract
This document provides a detailed technical guide for researchers and chemical synthesis professionals on the application of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride as a pivotal intermediate in the synthesis of pyrethroid insecticides. The primary focus is on the synthesis of Fenpropathrin, a potent third-generation pyrethroid known for its effective insecticidal and acaricidal properties. We will elucidate the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and present the data in a clear, accessible format. The methodologies described are derived from established patent literature and are designed for high yield and suitability for industrial-scale production.
Introduction: The Significance of the Tetramethylcyclopropane Moiety
Pyrethroids are a major class of synthetic insecticides that mimic the structure and activity of natural pyrethrins. Their development has been driven by a need for compounds with high insecticidal potency, low mammalian toxicity, and enhanced photostability for agricultural applications. Fenpropathrin is a Type I pyrethroid that is formally a cyclopropanecarboxylate ester formed between 2,2,3,3-tetramethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol[1].
The 2,2,3,3-tetramethylcyclopropane core is a critical structural motif. Early structure-activity relationship (SAR) studies revealed that this particular acid component, when esterified with a suitable alcohol, imparts high insecticidal activity[2]. 2,2,3,3-tetramethylcyclopropanecarboxylic acid has been identified as a key intermediate for producing Fenpropathrin, which exhibits special efficacy as an acaricide (a substance that kills mites and ticks)[3].
To facilitate the crucial esterification step, the relatively unreactive carboxylic acid must be "activated." The conversion of 2,2,3,3-tetramethylcyclopropanecarboxylic acid to its corresponding acid chloride, This compound , is the standard and most efficient strategy. The acid chloride possesses a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol moiety, thereby enabling the formation of the final ester product under mild conditions. This guide details the protocol for this activation and its subsequent use in the synthesis of Fenpropathrin.
Synthesis Pathway Overview
The synthesis of Fenpropathrin from its core building blocks can be summarized in a two-stage process. The first stage involves the preparation of the reactive acid chloride intermediate. The second stage is the esterification reaction, which couples the acid chloride with the alcohol component.
Figure 1: High-level workflow for the synthesis of Fenpropathrin.
Protocol 1: Preparation of this compound
Principle: This protocol details the conversion of the parent carboxylic acid to its highly reactive acid chloride derivative using thionyl chloride. This is a standard and industrially viable method for activating carboxylic acids for subsequent nucleophilic acyl substitution reactions. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid | 1199-50-4 | 142.20 | Starting material. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating agent. Use in a fume hood. |
| Toluene (anhydrous) | 108-88-3 | 92.14 | Reaction solvent (optional). |
Step-by-Step Protocol:
-
Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 1.0 mole equivalent of 2,2,3,3-tetramethylcyclopropanecarboxylic acid[4].
-
Reagent Addition: Under stirring, add 1.1 to 1.5 mole equivalents of thionyl chloride. The addition may be done neat or the acid can first be dissolved in a dry, inert solvent like toluene[4][5].
-
Reaction: Heat the reaction mixture. A typical temperature range is 40-50°C[4]. Maintain the reaction for 3-5 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and any solvent under reduced pressure (e.g., using a water pump aspirator followed by a rotary evaporator)[4][5].
-
Result: The resulting residue is crude this compound. It is typically a liquid or low-melting solid and is often used directly in the next synthetic step without further purification to prevent decomposition[4].
Figure 2: Reaction scheme for the formation of the acid chloride intermediate.
Protocol 2: Synthesis of Fenpropathrin via Esterification
Principle: This stage involves the esterification of the prepared acid chloride with the alcohol component, α-cyano-3-phenoxybenzyl alcohol. Two common industrial methods are presented: a one-pot reaction where the alcohol is formed in situ, and a two-step approach where the alcohol is prepared separately first.
Protocol 2A: One-Pot Synthesis
Causality & Expertise: This method is highly efficient for industrial production as it combines cyanohydrin formation and esterification into a single step, minimizing handling and processing time. The presence of a base like triethylamine is crucial to neutralize the HCl generated during the esterification, driving the reaction to completion.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| This compound | 24303-61-5 | 160.64 |
| 3-Phenoxybenzaldehyde | 39515-51-0 | 198.22 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 |
| Triethylamine | 121-44-8 | 101.19 |
| Organic Solvent (e.g., Toluene) | 108-88-3 | 92.14 |
| Water | 7732-18-5 | 18.02 |
Step-by-Step Protocol:
-
Setup: In a reaction vessel, create a mixture of 3-phenoxybenzaldehyde, sodium cyanide, triethylamine, water, and an organic solvent[4][6].
-
Reaction: To this stirred mixture, add the this compound (prepared in Protocol 1), typically dissolved in the same organic solvent[4].
-
Control: Maintain the reaction under mild temperature conditions. The reaction is often exothermic and may require cooling to keep it within an optimal range (e.g., 10-40°C).
-
Completion: Stir for several hours until the reaction is complete, which can be monitored by techniques such as TLC or GC.
-
Work-up: Upon completion, the typical work-up involves phase separation, washing the organic layer with water and/or dilute acid/base to remove unreacted materials and salts, followed by solvent removal under vacuum.
-
Purification: The crude Fenpropathrin can be purified by crystallization or column chromatography to yield a high-purity product, which can be a solid depending on its isomeric purity[4][6].
Protocol 2B: Two-Step Synthesis (via Pre-formed Cyanohydrin)
Causality & Expertise: This method allows for greater control over the reaction by isolating the cyanohydrin intermediate first. This can be advantageous for optimizing the purity of the final product, as side reactions involving the aldehyde can be minimized. A phase transfer catalyst is sometimes used to facilitate the reaction between aqueous sodium cyanide and the organic-soluble aldehyde[7].
Step-by-Step Protocol:
Part 1: Synthesis of α-cyano-3-phenoxybenzyl alcohol
-
In a reaction vessel, mix 3-phenoxybenzaldehyde, a solvent, and a solution of sodium cyanide[7]. A phase transfer catalyst may be added at this stage.
-
Slowly add a concentrated acid (e.g., HCl) to the mixture to generate HCN in situ, which then reacts with the aldehyde to form the cyanohydrin[7].
-
After the reaction is complete, the cyanohydrin is extracted into an organic solvent and can be used directly or after purification.
Part 2: Esterification
-
Dissolve the this compound (from Protocol 1) in an appropriate solvent in a reaction flask.
-
Slowly add the α-cyano-3-phenoxybenzyl alcohol solution (from Part 1) to the acid chloride solution at a controlled temperature, typically between 10-50°C[7].
-
An acid scavenger (e.g., pyridine or triethylamine) is required to neutralize the HCl produced.
-
After the addition is complete, allow the mixture to react for several hours.
-
Perform a standard aqueous work-up (hydrolysis, washing) and remove the solvent to obtain crude Fenpropathrin, which is then purified[7].
Figure 3: Comparison of the one-pot versus two-step esterification workflows.
Product Summary
The successful execution of these protocols yields Fenpropathrin, a highly effective agrochemical.
Properties of Fenpropathrin:
| Property | Value | Source |
| IUPAC Name | [cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | PubChem[1] |
| Molecular Formula | C₂₂H₂₃NO₃ | PubChem[1] |
| Molar Mass | 349.4 g/mol | PubChem[1] |
| Appearance | Yellowish to brown liquid or solid | PubChem[1] |
| Common Synonyms | Danitol, Meothrin, Rody | PubChem[1] |
| Primary Use | Pyrethroid ester insecticide and acaricide | PubChem[1] |
Conclusion
This compound is a non-negotiable intermediate for the efficient and scalable synthesis of the pyrethroid Fenpropathrin. Its preparation via the reaction of the corresponding carboxylic acid with thionyl chloride is a robust and well-documented procedure. The subsequent esterification can be tailored for specific production needs, with one-pot syntheses offering operational simplicity and two-step processes providing enhanced control over intermediate purity. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important class of insecticides.
References
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CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
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PubChem Compound Summary for CID 47326, Fenpropathrin. National Center for Biotechnology Information.
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CN1137091C - The preparation method of fenpropathrin. Google Patents.
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CN104513178A - Fenpropathrin preparation method. Google Patents.
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CN1041721C - Cyanhydrin process for preparing methyl-cyanide chrysanthester from tetramethyl cyclopropanecarboxylic acid. Google Patents.
-
ECHEMI, 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride Product Information.
- Khambay, B. P. S. (2002). Pyrethroid insecticides. Pesticide Outlook, 13(2), 49-54.
- Miyakado, M., Ohno, N., Okuno, Y., Hirano, M., Fujimoto, K., & Yoshioka, H. (1975). Structure-activity relationship of pyrethroids. I. A new type of pyrethroid. Pesticide Biochemistry and Physiology, 5(4), 369-374.
-
Narahashi, T. (2014). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 39(4), 269-275.
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Application Notes & Protocols: Standard Methodologies for Acylation Reactions with 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Introduction: The Utility of a Sterically Demanding Acylating Agent
2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride is a highly substituted and sterically hindered acylating agent. The core of this molecule features a cyclopropane ring, a motif of significant interest in medicinal chemistry and drug development.[1][2][3] The cyclopropyl group, particularly when gem-disubstituted, can confer unique properties to a parent molecule, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles by acting as a rigid scaffold or a bioisostere for other chemical groups.[1][2]
This acyl chloride serves as a key building block for introducing the tetramethylcyclopropane moiety into a variety of molecular scaffolds. Its precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, is a notable intermediate in the synthesis of agrochemicals and has been explored as a starting material for CNS-active compounds.[4][5]
However, the pronounced steric bulk surrounding the carbonyl group presents unique challenges and necessitates carefully optimized protocols. Standard acylation conditions may prove sluggish or ineffective. This document provides detailed, field-proven protocols for the successful acylation of amines, alcohols, and aromatic systems using this compound, with an emphasis on the underlying principles that govern these transformations.
Reagent Profile and Safe Handling
Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 24303-61-5 | [6][7] |
| Molecular Formula | C₈H₁₃ClO | [6][7] |
| Molecular Weight | 160.64 g/mol | [6][7] |
| Appearance | White crystalline solid or colorless liquid | [8][9] |
| Boiling Point | ~153 °C | [9] |
| Synonyms | Tetramethylcyclopropanecarbonyl chloride | [7][9] |
Safety and Handling:
-
Corrosivity: As an acyl chloride, this reagent is corrosive and causes severe skin burns and eye damage.[7]
-
Moisture Sensitivity: It reacts readily with water and atmospheric moisture in a hydrolytic reaction to form the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas.[10][11] All experiments must be conducted under anhydrous conditions using dry glassware and inert atmosphere (e.g., Nitrogen or Argon).
-
Respiratory Irritant: Vapors may cause respiratory irritation.[7] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Core Mechanistic Principles: Overcoming Steric Hindrance
The acylation reactions discussed herein proceed via a nucleophilic acyl substitution mechanism.[12][13] The reaction is initiated by the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final acylated product.[11][14]
The primary challenge with this compound is the steric shield provided by the four methyl groups adjacent to the carbonyl center. This bulk can significantly impede the approach of the nucleophile, slowing the reaction rate.[15] Consequently, successful protocols often incorporate strategies to enhance either the nucleophilicity of the substrate or the electrophilicity of the acylating agent.
Key Strategic Considerations:
-
Base Selection: A non-nucleophilic base is essential to neutralize the HCl byproduct, which would otherwise protonate and deactivate the nucleophile (especially amines).[16][17] Common choices include tertiary amines like triethylamine (NEt₃) or pyridine. For weakly nucleophilic substrates, a stronger base like sodium hydride (NaH) may be required to deprotonate the nucleophile first, dramatically increasing its reactivity.[18]
-
Catalysis: For sluggish reactions, particularly with alcohols, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be employed. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the acyl chloride itself.
-
Temperature: Due to the higher activation energy imposed by steric hindrance, elevated temperatures may be necessary to achieve a reasonable reaction rate.[18]
Caption: General experimental workflow for acylation reactions.
Experimental Protocols
Protocol 1: Acylation of Amines (Amide Bond Formation)
This protocol describes the formation of N-substituted amides, a fundamental transformation in organic synthesis and medicinal chemistry.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.). For weakly nucleophilic amines (e.g., anilines), consider using a stronger base like sodium hydride (1.1 eq.) in a solvent like THF or DMF; in this case, stir for 30-60 minutes at 0 °C to room temperature to ensure complete deprotonation before proceeding.[18]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.2 eq.) in a minimal amount of the anhydrous reaction solvent and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.[18]
-
Work-up: a. Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM). c. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any carboxylic acid), and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization.
Table 2: Representative Conditions for Amine Acylation
| Amine Type | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Primary Alkyl | NEt₃ (1.5) | DCM | 0 to RT | 2-6 | >90% | Generally facile reaction. |
| Secondary Alkyl | NEt₃ (1.5) | THF | RT to 40 | 6-18 | 75-90% | Slower due to increased steric hindrance. |
| Aniline | Pyridine (2.0) | DCM | RT to 40 | 12-24 | 60-80% | Requires heating due to lower nucleophilicity. |
| N-Aryl System | NaH (1.1) | DMF | RT to 60 | 12-24 | 50-75% | Forceful deprotonation is often necessary.[18] |
Protocol 2: Acylation of Alcohols (Ester Formation)
This protocol outlines the synthesis of sterically hindered esters. The lower nucleophilicity of alcohols compared to amines often necessitates catalytic activation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq.).
-
Dissolution: Dissolve the alcohol in an anhydrous aprotic solvent such as DCM or THF (0.1-0.5 M).
-
Reagent Addition: Add pyridine (2.0 eq.) as both a base and a solvent, or use a combination of triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.). The use of DMAP is highly recommended for secondary or hindered alcohols.
-
Cooling: Cool the stirred solution to 0 °C.
-
Acyl Chloride Addition: Add a solution of this compound (1.3 eq.) in the reaction solvent dropwise.
-
Reaction: Stir the reaction at room temperature until completion (typically 4-24 hours), monitoring by TLC or LC-MS. Note that primary alcohols react fastest, followed by secondary, while tertiary alcohols are often unreactive under these conditions.[10][14][19]
-
Work-up: Follow the same procedure as described in Protocol 1 (Section 4, Step 7).
-
Purification: Purify the crude ester by flash column chromatography.
Caption: Nucleophilic acyl substitution mechanism.
Protocol 3: Friedel-Crafts Acylation of Aromatic Compounds
This protocol allows for the C-C bond formation between the acyl chloride and an electron-rich aromatic ring to form an aryl ketone, a classic electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Add anhydrous aluminum chloride (AlCl₃) (1.3 eq.) to the flask.
-
Solvent: Add an anhydrous solvent such as DCM or carbon disulfide (CS₂) and cool the resulting suspension to 0 °C. Caution: AlCl₃ is highly corrosive and reacts violently with water.[20]
-
Acylium Ion Formation: Dissolve this compound (1.0 eq.) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension. A colored complex, the acylium ion, should form.[21]
-
Aromatic Addition: Add the aromatic substrate (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The aromatic compound must be sufficiently electron-rich (e.g., toluene, anisole, xylenes). Electron-deficient rings (e.g., nitrobenzene) are not suitable for this reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction's progress by TLC.
-
Work-up: a. CRITICAL STEP: Very carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice and a small amount of concentrated HCl. This quenching step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. b. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with two additional portions of DCM. d. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. e. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aryl ketone product by flash column chromatography or recrystallization.
Table 3: Representative Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Toluene | AlCl₃ (1.3) | DCM | 0 to RT | 2-4 | 80-90% | Product is predominantly the para-isomer. |
| Anisole | AlCl₃ (1.3) | CS₂ | 0 to RT | 3-6 | 85-95% | Highly activated ring, gives high yield of para-isomer. |
| Benzene | AlCl₃ (1.3) | Benzene | RT | 4-8 | 70-85% | Benzene can be used as both substrate and solvent. |
References
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- Hennion, G. F., & Hanzel, R. S. (1960). The Alkylation of Amines with t-Acetylenic Chlorides. Preparation of Sterically Hindered Amines. Journal of the American Chemical Society.
- AQA A-Level Chemistry. Acylation.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- Sparkl. Reaction of Amines with Acyl Chlorides.
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- Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes.
- Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
- CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- ChemicalBook. (2025). 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID.
- Benchchem. This compound.
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- Organic Chemistry Portal. Ester synthesis by acylation.
- PubChem. This compound.
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- ECHEMI. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides.
- Oakwood Chemical. 2,2,3,3-Tetramethylcyclopropane carbonyl chloride.
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- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- Kemper, G. P., et al. Friedel-Crafts Acylation with Amides. PMC - NIH.
- University of Michigan. Experiment 1: Friedel-Crafts Acylation.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News.
- Porter, M. J., et al. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
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Application Notes and Protocols for the Preparation of Synthetic Cannabinoid Metabolites Using 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Abstract: The continuous emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge for forensic and toxicological laboratories. The parent compounds are often extensively metabolized, making reference standards of their metabolites crucial for accurate identification in biological samples.[1][2][3] This document provides a comprehensive guide for the synthesis, purification, and characterization of metabolites derived from synthetic cannabinoids that feature the 2,2,3,3-tetramethylcyclopropyl moiety, such as UR-144 and XLR-11.[4][5] We will detail robust protocols, explain the rationale behind key experimental steps, and provide methodologies for structural verification, empowering researchers to produce high-purity analytical standards.
Introduction and Strategic Overview
Synthetic cannabinoids are a large and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[6] Unlike THC, which is metabolized into a few key psychoactive products, synthetic cannabinoids can be biotransformed into numerous metabolites, many of which retain significant activity at cannabinoid receptors (CB1 and CB2) and may contribute to the overall pharmacological and toxicological profile.[7][8]
The synthesis of these metabolites is essential for developing accurate analytical methods for their detection. The general strategy outlined herein involves a two-stage process:
-
Synthesis of the Parent Cannabinoid Core: This involves the coupling of an appropriate N-alkylated indole or indazole with 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
-
Functionalization to introduce Metabolic Moieties: Subsequent chemical modifications are performed on the parent structure to introduce hydroxyl or carboxyl groups at positions known to be targeted by metabolic enzymes.[3]
This modular approach allows for the targeted synthesis of a variety of potential phase I metabolites.
Figure 1: General workflow for the synthesis of synthetic cannabinoid metabolites.
Synthesis of the Parent Cannabinoid
The foundational step is the creation of the parent drug structure. This is typically achieved via an acylation reaction where the this compound is attached to the C3 position of an N-substituted indole.
Principle of the Reaction
The reaction is an electrophilic substitution on the electron-rich indole ring. The C3 position is the most nucleophilic and readily attacks the electrophilic carbonyl carbon of the acyl chloride. While Lewis acids like AlCl₃ are classic catalysts for Friedel-Crafts acylations, their use with sensitive indole substrates can lead to polymerization or undesired side reactions. A more controlled method, often used in contemporary synthesis, involves the formation of a Grignard reagent from the indole, which then reacts with the acyl chloride. This approach offers better regioselectivity and milder conditions.
Protocol: Synthesis of (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (UR-144)
This protocol details the synthesis of UR-144 as a representative parent compound.
Materials and Reagents:
-
1-pentyl-1H-indole
-
This compound
-
Magnesium turnings
-
Ethyl bromide (for Grignard initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Indole Grignard Reagent:
-
To a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous THF and a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.
-
Slowly add a solution of 1-pentyl-1H-indole (1.0 eq) in anhydrous THF via a dropping funnel. The reaction is exothermic. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous THF.
-
Add the acyl chloride solution dropwise to the cold Grignard reagent.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Synthesis of Phase I Metabolites
The primary phase I metabolic transformations of synthetic cannabinoids like UR-144 involve hydroxylation, particularly on the N-alkyl (pentyl) chain.[5] The resulting primary or secondary alcohols can be further oxidized to form carboxylic acids.
Protocol: Synthesis of a Terminal Hydroxylated Metabolite (5'-OH-UR-144)
A practical approach is to synthesize the N-alkylated indole using a starting material that already contains a protected hydroxyl group.
Procedure:
-
N-Alkylation of Indole:
-
Start with indole and alkylate its nitrogen using a bifunctional reagent like 5-bromo-1-(tert-butyldimethylsilyloxy)pentane in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like DMF.[9] This introduces the pentyl chain with a protected terminal alcohol.
-
Causality: A silyl protecting group (like TBDMS) is chosen because it is robust enough to withstand the subsequent Grignard/acylation conditions but can be removed under mild acidic conditions that do not affect the rest of the molecule.
-
-
Acylation:
-
Perform the Grignard formation and acylation with this compound as described in Section 2.2 , using the N-alkylated, protected-alcohol indole as the starting material.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Protocol: Synthesis of a Carboxylic Acid Metabolite (UR-144 N-pentanoic acid)
The terminal alcohol metabolite can be oxidized to the corresponding carboxylic acid.
Procedure:
-
Oxidation:
-
Dissolve the purified 5'-OH-UR-144 metabolite (1.0 eq) in a suitable solvent like acetone or a mixture of acetonitrile, water, and CCl₄.
-
Add a Jones reagent (CrO₃ in sulfuric acid) or, for a milder and more selective method, use a ruthenium-based catalyst like the Ley-Griffith reagent (TPAP) with NMO as a co-oxidant.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Causality: Jones oxidation is powerful but can be harsh. Modern catalytic systems like TPAP/NMO are often preferred as they operate under neutral conditions, minimizing degradation of the sensitive indole core.
-
-
Work-up:
-
Quench the reaction appropriately (e.g., with isopropanol for Jones reagent).
-
Perform an aqueous work-up, adjusting the pH to be acidic to protonate the carboxylate, and extract the product into an organic solvent.
-
Dry and concentrate the solvent to yield the crude carboxylic acid metabolite.
-
Purification and Characterization
Obtaining high-purity metabolite standards is critical. Flash chromatography is suitable for initial purification, while preparative HPLC may be required for achieving analytical-grade purity (>99%).[10][11]
Purification Protocol
| Parameter | Flash Chromatography (Crude Purification) | Preparative HPLC (High Purity) |
| Stationary Phase | Silica Gel (Normal Phase) | C18 Reversed-Phase |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water or Methanol/Water gradient |
| Additives | None typically needed | 0.1% Formic Acid or Acetic Acid (for peak shape)[10][11] |
| Detection | UV (e.g., 220 nm, 280 nm) | UV/Diode Array Detector (DAD) |
General Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM).
-
Load the solution onto the equilibrated chromatography column.
-
Elute the compound using a defined solvent gradient.
-
Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The identity and purity of the final compounds must be confirmed using orthogonal analytical techniques.[12]
Figure 2: Workflow for the analytical characterization of synthesized metabolites.
| Technique | Purpose | Expected Result for 5'-OH-UR-144 |
| LC-MS | Confirm molecular weight | [M+H]⁺ ion corresponding to C₂₃H₃₃NO₂ |
| ¹H NMR | Elucidate proton environment and connectivity | Signals for indole protons, pentyl chain protons (with a downfield shift for CH₂ adjacent to the new OH), and characteristic singlets for the four methyl groups on the cyclopropyl ring. |
| ¹³C NMR | Confirm carbon skeleton | Signals for all 23 unique carbons, including the carbonyl carbon, indole carbons, and aliphatic carbons. |
| HPLC-DAD | Assess purity and identity | A single major peak with a characteristic UV spectrum. Purity should be >98%. |
Safety Considerations
-
Chemical Hazards: Work in a well-ventilated fume hood. Acyl chlorides are corrosive and react violently with water. Anhydrous solvents are flammable. Strong bases like NaH are pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Product Hazards: The synthesized compounds are research chemicals with potential psychoactive properties. Handle them with care, avoid inhalation or skin contact, and adhere to all institutional and regulatory guidelines for handling controlled substance analogues.
References
-
Thomas, A., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Bovio, E., et al. (2018). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules. Available at: [Link]
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Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry. Available at: [Link]
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Moosmann, B., et al. (2013). A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Hess, C., et al. (2016). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Bioanalysis. Available at: [Link]
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Schneir, A. B., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
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Wiley, J. L., et al. (2013). Cannabinoids in disguise: Δ9-tetrahydrocannabinol-like effects of tetramethylcyclopropyl ketone indoles. Neuropharmacology. Available at: [Link]
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ElSohly, M. A., et al. (2014). Synthetic cannabinoids: analysis and metabolites. Current Medicinal Chemistry. Available at: [Link]
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Moosmann, B., et al. (2012). A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. ResearchGate. Available at: [Link]
-
Syntheses and Purification of Cannabinoid Derivatives. (2023). Pure Help Center. Available at: [Link]
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Al-Hadedi, A. (2020). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. Available at: [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). LCGC Europe. Available at: [Link]
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The isolation and characterisation of the synthetic cannabinoid AM-2201 from commercial products using purification by HPLC-DAD. (2014). Drug Testing and Analysis. Available at: [Link]
-
Wiley, J. L., et al. (2013). Cannabinoids in Disguise: Δ-Tetrahydrocannabinol-Like Effects of Tetramethylcyclopropyl Ketone Indoles. ResearchGate. Available at: [Link]
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Fantegrossi, W. E., et al. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences. Available at: [Link]
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Tai, S. & Fantegrossi, W. E. (2017). Synthetic Cannabinoids Metabolism. Frontiers in Behavioral Neuroscience. Available at: [Link]
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Derivatization of amines with 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride for analysis.
Application Note & Protocol
Topic: High-Efficiency Derivatization of Primary and Secondary Amines with 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride for Enhanced Mass Spectrometric Analysis
Introduction: Overcoming the Analytical Challenges of Amines
Primary and secondary amines are a ubiquitous class of compounds, central to pharmaceuticals, biological systems, and industrial chemistry. However, their analysis by standard chromatographic techniques like Gas Chromatography (GC) and Reverse-Phase Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is often fraught with challenges. Due to their high polarity and basicity, amines frequently exhibit poor chromatographic peak shapes, low volatility, and thermal instability, complicating accurate quantification and identification.[1][2][3]
Chemical derivatization is a powerful pre-analytical strategy to mitigate these issues.[4] By converting the polar amine functionality into a less polar, more stable derivative, chromatographic behavior and detection sensitivity can be dramatically improved.[1][5] This application note details a robust protocol for the derivatization of primary and secondary amines using this compound, a sterically hindered acylating agent designed for superior performance in both GC-MS and LC-MS applications.
Principle of the Method: Sterically-Informed Acylation
The derivatization process is based on a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[6] This is followed by the elimination of a chloride ion, forming a stable, neutral amide derivative and releasing hydrogen chloride (HCl) as a byproduct.[6][7]
To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is included to neutralize the generated HCl.[7][8]
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Application Notes and Protocols for Incorporating Sterically Hindered Cyclopropane Motifs in Drug Discovery
Introduction: The Strategic Advantage of Steric Hindrance and Three-Dimensionality
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual challenge. The incorporation of small, strained ring systems has emerged as a powerful strategy to imbue drug candidates with desirable attributes. Among these, the cyclopropane motif, particularly when sterically hindered, offers a unique and compelling set of advantages. Its inherent rigidity and three-dimensionality can profoundly influence a molecule's conformation, metabolic stability, and binding affinity for its biological target.[1][2][3]
The three-membered ring of cyclopropane introduces significant strain, resulting in bent carbon-carbon bonds with increased p-character.[4] This unique electronic nature, coupled with the ring's conformational rigidity, allows medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[1][4] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, leading to an improved pharmacokinetic profile and a longer in vivo half-life.[1][4] This guide provides a comprehensive overview of the principles and practical protocols for the strategic incorporation of sterically hindered cyclopropane motifs in drug discovery programs.
I. Rationale for Incorporating Sterically Hindered Cyclopropanes
The decision to introduce a cyclopropane ring is driven by the need to address specific challenges in the drug discovery pipeline. The key benefits can be categorized as follows:
-
Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can mitigate the formation of unwanted metabolites and improve the drug's overall exposure. However, it is crucial to consider the substitution pattern, as cyclopropylamines can be susceptible to bioactivation.[5]
-
Conformational Restriction and Potency Enhancement: By locking rotatable bonds, a cyclopropyl group can pre-organize a ligand for optimal interaction with its target protein, reducing the entropic penalty of binding and leading to increased potency.[6][7] This conformational constraint is a key tool for improving binding affinity.[1]
-
Improved Physicochemical Properties: The introduction of a non-planar, sp3-rich cyclopropane motif can disrupt crystal packing, potentially leading to improved solubility.[3][8] It can also serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkenes, to fine-tune properties like lipophilicity and membrane permeability.[9][10]
-
Vectorial Exploration of Chemical Space: Steric hindrance on the cyclopropane ring can be used to direct the orientation of substituents into specific regions of a binding pocket, allowing for a more precise exploration of structure-activity relationships (SAR).
II. Synthetic Strategies and Protocols
The installation of a sterically hindered cyclopropane motif requires careful consideration of the synthetic route. A variety of methods are available, ranging from classical approaches to modern catalytic transformations.
A. Simmons-Smith and Related Cyclopropanation Reactions
The Simmons-Smith reaction and its variants are among the most reliable methods for the cyclopropanation of alkenes. These reactions involve the use of a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.
Protocol 1: Simmons-Smith Cyclopropanation of a Model Alkene
This protocol describes the cyclopropanation of (E)-stilbene to form trans-1,2-diphenylcyclopropane.
Materials:
-
(E)-Stilbene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activate the Zinc-Copper couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add Zn(Cu) (2.0 equivalents). Gently heat the flask under vacuum and then cool under a stream of nitrogen.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
In a separate flask, dissolve (E)-stilbene (1.0 equivalent) in 15 mL of anhydrous diethyl ether.
-
Add the (E)-stilbene solution to the stirred suspension of the Zn(Cu) couple.
-
Slowly add diiodomethane (1.5 equivalents) to the reaction mixture via a syringe over 10 minutes. The reaction is exothermic and may begin to reflux.
-
After the initial exotherm subsides, heat the reaction mixture to a gentle reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired trans-1,2-diphenylcyclopropane.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture; therefore, all reagents and solvents must be anhydrous to ensure optimal reactivity.
-
Slow Addition of Diiodomethane: This controls the exothermic nature of the reaction and prevents the formation of byproducts.
-
Quenching with NH₄Cl: This step neutralizes any unreacted organozinc species and facilitates the workup.
B. Transition Metal-Catalyzed Cyclopropanations
Modern synthetic chemistry offers a range of transition metal-catalyzed methods for cyclopropanation, often providing access to chiral and highly substituted cyclopropanes.[11][12] Catalysts based on rhodium, copper, and cobalt are commonly employed.[11][13]
Workflow for Catalyst Screening in Asymmetric Cyclopropanation
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Large-scale synthesis procedures involving 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
An in-depth guide to the scalable synthesis of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a key building block in modern drug discovery and agrochemical development. This document provides validated protocols, mechanistic insights, and critical safety procedures for researchers and process chemists.
Introduction: The Significance of the Tetramethylcyclopropyl Moiety
The 2,2,3,3-tetramethylcyclopropane scaffold is a highly valuable structural motif in medicinal chemistry and agrochemical synthesis. Its sterically hindered, rigid, and lipophilic nature can confer unique properties to bioactive molecules, such as enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This compound is the activated form of its corresponding carboxylic acid, serving as a crucial intermediate for introducing this bulky group into larger molecules, particularly in the synthesis of advanced pyrethroid insecticides like fenpropathrin and novel pharmaceutical candidates.[1][2][3]
This guide presents a comprehensive overview of the large-scale synthesis, beginning with the preparation of the requisite carboxylic acid precursor and culminating in its conversion to the highly reactive acid chloride.
Overall Synthetic Strategy
The synthesis is logically approached in two primary stages. The first stage focuses on the robust, scalable production of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The second stage details the conversion of this acid into the target acid chloride using a suitable chlorinating agent.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Large-Scale Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid
The industrial production of the carboxylic acid is pivotal, as its cost and purity directly impact the viability of the overall process. Several routes have been developed, with one of the most scalable methods involving a multi-step synthesis starting from glycine and tetramethylethylene (2,3-dimethyl-2-butene).[1]
Principle and Rationale
This synthetic pathway leverages common industrial transformations:
-
Esterification: Glycine is converted to its corresponding ester hydrochloride to improve its solubility in organic solvents for the subsequent steps.
-
Diazotization: The glycine ester is transformed into a diazoacetate, a key reagent for carbene generation.
-
Cyclopropanation: The diazoacetate reacts with tetramethylethylene in the presence of a catalyst to form the cyclopropane ring. This is the core C-C bond-forming reaction.
-
Saponification & Acidification: The resulting ester is hydrolyzed (saponified) to the carboxylate salt, which is then acidified to precipitate the final carboxylic acid product.[1][4] To enhance the rate of the two-phase saponification reaction on a large scale, the product acid itself can act as a phase-transfer catalyst, accelerating the hydrolysis and leading to higher yields in shorter reaction times.[4]
Protocol 1: Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid
This protocol is an amalgamation of established industrial methods.[1][4]
Materials and Reagents
| Reagent/Material | CAS Number | Notes |
| Glycine | 56-40-6 | Starting amino acid |
| Butanol (or other C4-C6 alcohol) | 71-36-3 | Solvent and reactant for esterification |
| Concentrated Hydrochloric Acid | 7647-01-0 | Catalyst for esterification |
| Sodium Nitrite | 7632-00-0 | For diazotization |
| Tetramethylethylene | 563-79-1 | Alkene for cyclopropanation |
| Copper Catalyst (e.g., CuSO₄) | 7758-98-7 | Catalyst for cyclopropanation |
| Sodium Hydroxide | 1310-73-2 | For saponification |
| Sulfuric or Hydrochloric Acid | 7664-93-9 | For final acidification |
| Toluene | 108-88-3 | Reaction solvent |
Step-by-Step Procedure
-
Esterification: In a reactor equipped for azeotropic distillation, charge glycine, butanol, and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and remove water azeotropically to drive the reaction to completion, yielding glycine butyl ester hydrochloride.
-
Diazotization: Cool the ester solution and, under carefully controlled temperature (0-5 °C), add an aqueous solution of sodium nitrite dropwise to form butyl diazoacetate. Causality: Low temperature is critical to prevent the unstable diazo compound from decomposing.
-
Cyclopropanation: In a separate reactor, charge tetramethylethylene, a copper catalyst, and a suitable solvent like toluene. Heat the mixture to reflux (approx. 80-90 °C). Add the prepared butyl diazoacetate solution slowly to the refluxing mixture. The diazo compound decomposes to a carbene, which adds across the double bond of tetramethylethylene. Vigorous nitrogen gas evolution will be observed. Causality: The slow addition rate is crucial for controlling the exotherm and ensuring safety.
-
Saponification: After the cyclopropanation is complete, transfer the crude ester product to a saponification reactor. Add a concentrated solution of sodium hydroxide. To accelerate the reaction, add a small amount (2-10% by weight) of the final product, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which acts as a phase-transfer catalyst.[4] Heat the mixture to 95-105 °C for 6-10 hours until the hydrolysis is complete.[2][4]
-
Acidification and Isolation: Distill off the organic solvent and alcohol. Dilute the remaining aqueous solution of the sodium salt with water. While maintaining the temperature at 60-80 °C, carefully add hydrochloric or sulfuric acid until the pH reaches 2-4.[1] The desired carboxylic acid will precipitate as a white solid. Cool the slurry to room temperature, filter the solid, wash thoroughly with water, and dry under vacuum.
Process Data Summary
| Parameter | Typical Value | Source |
| Saponification Yield | >96% | [4] |
| Final Product Purity | >98% | [1] |
| Melting Point | 120-123 °C | [2][3] |
Part 2: Synthesis of this compound
The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. For large-scale applications, thionyl chloride (SOCl₂) is often the reagent of choice due to its reactivity and the convenient removal of byproducts.[5][6]
Principle and Rationale
The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This intermediate, a chlorosulfite, is highly reactive. The previously displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[7][8][9]
Caption: Simplified mechanism of acid chloride formation.
Protocol 2: Chlorination with Thionyl Chloride
This protocol is designed for safe and efficient large-scale conversion.[10]
Materials and Reagents
| Reagent/Material | CAS Number | Notes |
| 2,2,3,3-tetramethylcyclopropanecarboxylic acid | 15641-58-4 | Starting material from Part 1 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Chlorinating agent; use in excess |
| Toluene or Dichloromethane (optional) | 108-88-3 | Anhydrous solvent, if needed |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Optional catalyst |
Step-by-Step Procedure
-
Reactor Setup: Ensure all glassware and the reactor are scrupulously dried to prevent hydrolysis of the reagent and product.[5][11] The reactor should be equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber system (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Charging the Reactor: Charge the reactor with 2,2,3,3-tetramethylcyclopropanecarboxylic acid. If desired, an anhydrous solvent like toluene can be used, although the reaction can often be run neat.
-
Addition of Thionyl Chloride: Begin stirring and add thionyl chloride (typically 1.5-2.0 equivalents) dropwise via the addition funnel. The reaction can be slightly exothermic, so the addition rate should be controlled to maintain the desired reaction temperature. A catalytic amount of DMF can be added to accelerate the reaction, particularly with sterically hindered acids.
-
Reaction: After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for 2-4 hours, or until gas evolution ceases.[10] The reaction progress can be monitored by taking small aliquots and quenching them with an alcohol (e.g., methanol) to see if any unreacted carboxylic acid remains (via TLC or GC analysis of the methyl ester).
-
Work-up and Purification:
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. This must be done carefully, ensuring the vapors are trapped by the scrubber.
-
The crude this compound can then be purified by vacuum distillation.[11][12] The product is a solid or low-melting liquid, and Kugelrohr or short-path distillation apparatus can be effective.[13]
-
Alternatively, for solid acid chlorides, recrystallization from a dry, non-polar solvent like hexane or toluene-petroleum ether can be employed.[12]
-
-
Storage: The final product is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[11]
Process Data Summary
| Parameter | Typical Value | Source |
| Reagent Equiv. (SOCl₂) | 1.5 - 2.0 | [13] |
| Reaction Temperature | 50 - 70 °C | [10] |
| Typical Yield | 70 - 90% | [13] |
| Final Product Purity | >99% (after distillation) | [14] |
Critical Safety and Handling Procedures
Large-scale synthesis involving thionyl chloride demands strict adherence to safety protocols.
Hazard Analysis
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[15][16] Causes severe burns to skin, eyes, and the respiratory tract.[17][18] It is also a controlled chemical under the Chemical Weapons Convention (Schedule 3).[19]
-
Acid Chlorides: Corrosive and react with moisture. May cause respiratory irritation.[20]
-
Byproducts (HCl, SO₂): Toxic and corrosive gases that must be scrubbed from the effluent gas stream.
Engineering and Personal Protective Controls
| Control Type | Specification | Rationale |
| Engineering | All operations must be conducted in a certified, high-flow chemical fume hood.[15][19] | To contain and exhaust toxic vapors and gases. |
| A safety shower and eyewash station must be immediately accessible.[17][19] | For immediate decontamination in case of accidental exposure. | |
| Use a gas scrubber (caustic solution) for the reactor off-gas. | To neutralize and safely dispose of HCl and SO₂. | |
| PPE | Chemical splash goggles and a full-face shield.[16][17] | Protects eyes and face from splashes of corrosive liquids. |
| Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[19] | Prevents skin contact with corrosive materials. | |
| Flame-retardant lab coat and closed-toe shoes.[16] | Provides body protection. | |
| Respiratory protection may be required depending on the scale and setup.[15] | To prevent inhalation of toxic vapors. |
Waste Disposal
-
Excess Thionyl Chloride: Do NOT quench with water directly. Excess reagent should be slowly and carefully added to a large volume of a stirred, cooled basic solution (like sodium carbonate or calcium hydroxide) or an alcohol (like isopropanol) in a fume hood to ensure controlled reaction.
-
Contaminated Materials: All contaminated labware, gloves, and disposable materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[19]
References
-
General procedures for the purification of Acid chlorides - Chempedia. LookChem. [Link]
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
-
Acid Chloride/ chloroformate purification? ResearchGate. [Link]
- US6727384B1 - Method for purifying acid chlorides.
- EP1212273B1 - Method for purifying acid chlorides.
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]
-
Synthesis of the Acids Structurally Related to Tetramethylcyclopropanecarboxylic Acid. J-Stage. [Link]
-
2,2,3,3-tetramethylcyclopropanecarboxylic acid. ChemBK. [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]
-
HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. [Link]
- EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
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2,2,3,3-Tetramethylcyclopropanecarboxylic acid. PubChem. [Link]
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Application Notes and Protocols for Friedel-Crafts Acylation using 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Introduction: The Strategic Importance of Sterically Hindered Cyclopropyl Ketones in Synthesis
The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis, allows for the introduction of a keto group onto an aromatic ring.[1] This classic reaction, developed by Charles Friedel and James Crafts in 1877, proceeds via an electrophilic aromatic substitution mechanism, typically employing an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[2][3] The resulting aryl ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[4][5]
This guide focuses on a specialized application of this reaction, utilizing the sterically demanding acylating agent, 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride . The incorporation of the tetramethylcyclopropyl moiety is of significant interest in medicinal chemistry and drug development. The cyclopropyl group itself is a valuable pharmacophore, known for its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties.[6][7] The additional steric bulk of the four methyl groups introduces unique structural constraints that can be exploited to fine-tune ligand-receptor interactions and improve pharmacokinetic profiles.[7]
However, the pronounced steric hindrance of this compound presents a significant challenge to its reactivity. Standard Friedel-Crafts conditions may prove suboptimal, leading to low yields or failed reactions. This document provides a comprehensive overview of the mechanistic considerations and detailed, field-tested protocols for the successful application of this unique reagent in Friedel-Crafts acylation reactions.
Mechanistic Considerations: Overcoming Steric Hindrance
The generally accepted mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion.[2][3] The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion.[8] This electrophile is then attacked by the electron-rich aromatic ring.
Caption: Generalized Mechanism of Friedel-Crafts Acylation.
For this compound, the steric bulk surrounding the carbonyl group can impede the approach of the aromatic nucleophile. Consequently, careful selection of the Lewis acid and optimization of reaction conditions are paramount to achieving satisfactory yields. Stronger Lewis acids, such as AlCl₃, are generally required to effectively generate the acylium ion.[1] Furthermore, the choice of solvent can influence the solubility of the intermediates and the overall reaction rate.
Synthesis of this compound
The acyl chloride is typically prepared from the corresponding carboxylic acid. A common and effective method involves the use of oxalyl chloride or thionyl chloride.[9][10]
Protocol 1: Preparation of the Acyl Chloride
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
-
Oxalyl chloride (or thionyl chloride)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stir bar
-
Condenser with a drying tube
-
Addition funnel
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 equiv) to the suspension via an addition funnel at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.[9]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used directly in the subsequent Friedel-Crafts reaction without further purification.
Caption: Workflow for the Synthesis of the Acyl Chloride.
Friedel-Crafts Acylation Protocol
This protocol provides a general procedure for the acylation of an electron-rich aromatic substrate, such as toluene or anisole. Modifications may be necessary for less reactive substrates.
Protocol 2: Acylation of Aromatic Compounds
Materials:
-
This compound (1.0 equiv)
-
Aromatic substrate (e.g., toluene, anisole) (1.0-1.2 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equiv)[1]
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice-water bath
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, a thermometer, and an inert gas inlet.
-
Lewis Acid Suspension: Under an inert atmosphere, add anhydrous AlCl₃ (1.2 equiv) to anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equiv) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[11] Stir the resulting mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Dissolve the aromatic substrate (1.1 equiv) in anhydrous DCM and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[11] This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization.
Data Summary and Expected Outcomes
The success of the Friedel-Crafts acylation with this sterically hindered acyl chloride is highly dependent on the reactivity of the aromatic substrate.
| Aromatic Substrate | Activating Group | Expected Reactivity | Typical Conditions | Potential Yield Range |
| Anisole | -OCH₃ (strongly activating) | High | 0 °C to RT, 2-4 h | 60-85% |
| Toluene | -CH₃ (activating) | Moderate | 0 °C to RT, 4-8 h | 50-75% |
| Benzene | None | Low | RT to 40 °C, 12-24 h | 30-50% |
| Chlorobenzene | -Cl (deactivating) | Very Low | Reaction may not proceed | <10% or no reaction |
Note: The yield ranges are estimates and can vary significantly based on the precise reaction scale, purity of reagents, and efficiency of the workup and purification steps.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction shows low conversion, consider increasing the reaction time or temperature. For less reactive substrates, a stronger Lewis acid or a more polar solvent might be beneficial. However, be cautious as higher temperatures can lead to side reactions.
-
Reagent Purity: The use of anhydrous reagents and solvents is critical. Aluminum chloride is particularly sensitive to moisture, which will deactivate it.[11]
-
Stoichiometry of Lewis Acid: A stoichiometric amount or even a slight excess of AlCl₃ is often required because the product ketone can form a complex with the Lewis acid, rendering it inactive.[1]
-
Workup: The quenching step is highly exothermic. Ensure it is performed slowly and with adequate cooling to prevent uncontrolled boiling.
Conclusion
The Friedel-Crafts acylation using this compound provides a valuable route to sterically encumbered aryl cyclopropyl ketones. While the steric hindrance of the acylating agent necessitates careful optimization of reaction conditions, the protocols outlined in this guide offer a robust starting point for researchers. The successful synthesis of these unique ketones opens avenues for the development of novel pharmaceuticals and advanced materials, leveraging the distinct structural and electronic properties of the tetramethylcyclopropyl moiety.
References
- Vertex AI Search. The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Accessed January 5, 2026.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]. Accessed January 5, 2026.
-
Wikipedia. Friedel–Crafts reaction. [Link]. Accessed January 5, 2026.
-
Ningbo Inno Pharmchem Co.,Ltd. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis. [Link]. Accessed January 5, 2026.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]. Accessed January 5, 2026.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]. Accessed January 5, 2026.
-
YouTube. Friedel Crafts Acylation and Akylation. [Link]. Accessed January 5, 2026.
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]. Accessed January 5, 2026.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]. Accessed January 5, 2026.
- Google Patents. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. . Accessed January 5, 2026.
-
Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]. Accessed January 5, 2026.
-
ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]. Accessed January 5, 2026.
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]. Accessed January 5, 2026.
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]. Accessed January 5, 2026.
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]. Accessed January 5, 2026.
-
Oakwood Chemical. 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. [Link]. Accessed January 5, 2026.
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Application Notes and Protocols: Boc-Protected Amino Acids as Foundational Building Blocks in Fine Chemical Synthesis
Abstract
In the landscape of fine chemical synthesis, particularly within pharmaceutical and biotechnological research and development, the precise control of reactive functional groups is paramount. This technical guide provides an in-depth exploration of tert-butyloxycarbonyl (Boc)-protected amino acids, a cornerstone class of building blocks that enables the controlled and sequential assembly of complex molecules.[1][2][3] We will delve into the underlying chemical principles that govern the utility of the Boc protecting group, provide validated, step-by-step protocols for its introduction and removal, and present a comparative analysis of its strategic application in both solid-phase and solution-phase synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile reagents to achieve their synthetic goals with precision and efficiency.
Introduction: The Strategic Imperative of Amine Protection
The amino group is a locus of high reactivity in a vast number of organic molecules, especially in the amino acids that constitute peptides and proteins.[4] Unchecked, this reactivity can lead to a cascade of unwanted side reactions during multi-step syntheses, compromising yields and leading to complex purification challenges.[4] The strategic use of protecting groups is therefore not merely a matter of convenience but a fundamental necessity for achieving synthetic targets.
The ideal protecting group should exhibit a delicate balance of stability and lability: it must be robust enough to withstand a range of reaction conditions while being susceptible to clean and efficient removal under specific, mild conditions.[] The tert-butyloxycarbonyl (Boc) group, introduced in the mid-20th century, revolutionized the field of peptide synthesis by fulfilling these criteria exceptionally well.[1] Its acid-labile nature, coupled with its stability to basic and nucleophilic conditions, provides the orthogonality required for the intricate art of peptide assembly and the synthesis of other complex nitrogen-containing molecules.[3][6]
The Chemistry of the Boc Protecting Group: A Tale of Stability and Selective Lability
The efficacy of the Boc group is rooted in its unique electronic and steric properties. The bulky tert-butyl group provides steric hindrance, shielding the nitrogen from nucleophilic attack.[3] Electronically, the carbamate linkage is stable to a wide array of reagents. However, the presence of the tert-butyl group allows for a specific and controlled cleavage mechanism under acidic conditions.
Mechanism of Boc Protection
The introduction of the Boc group onto an amino acid is typically accomplished via a nucleophilic acyl substitution reaction. The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[3][7] The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[3][7] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, along with tert-butanol and carbon dioxide as byproducts.[7]
Mechanism of Boc Deprotection
The hallmark of the Boc group is its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9][10] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7][9] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[7][9]
It is crucial to note that the liberated tert-butyl cation is a potent electrophile and can lead to unwanted side reactions, particularly with nucleophilic amino acid side chains such as tryptophan and methionine.[11][12] To mitigate this, scavengers like anisole or thioanisole are often added to the deprotection cocktail.[12][13]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amino acid and scale of the reaction.
Protocol for N-Boc Protection of an Amino Acid
This protocol describes a general procedure for the Boc-protection of a free amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino Acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water.[14]
-
Add the base (1.5 equivalents of Et₃N or an appropriate amount of NaOH to maintain a basic pH).[14]
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.[14]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[14]
-
Dilute the reaction mixture with water and perform an initial extraction with ethyl acetate to remove any unreacted Boc₂O and byproducts.[14]
-
Carefully acidify the aqueous layer to a pH of ~3 with a 5% citric acid solution.[14]
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.[14]
-
The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Solvent | Dioxane/Water (1:1) | Dissolves both the polar amino acid and the nonpolar Boc₂O. |
| Base | Triethylamine or NaOH | Deprotonates the amino group, increasing its nucleophilicity. |
| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate and prevents side reactions. |
| Workup | Acidification & Extraction | Separates the product from water-soluble impurities. |
Protocol for N-Boc Deprotection
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected amino acid or peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole, thioanisole, optional)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid to the solution. A common ratio is 25-50% TFA in DCM.[][11]
-
If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger (e.g., 5% anisole).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure (a stream of nitrogen can also be used).[15]
-
Precipitate the deprotected amine salt by adding cold diethyl ether.[15]
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove any remaining scavengers and byproducts.[15]
-
Dry the product under vacuum.
| Parameter | Condition | Rationale |
| Reagent | Trifluoroacetic acid (TFA) | Strong acid that efficiently cleaves the Boc group.[9] |
| Solvent | Dichloromethane (DCM) | Common solvent that dissolves most organic compounds. |
| Scavenger | Anisole, Thioanisole | Traps the electrophilic tert-butyl cation, preventing side reactions.[13] |
| Workup | Precipitation with Ether | Isolates the deprotected amine salt from the reaction mixture.[15] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The true power of Boc-protected amino acids was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[1] In Boc-based SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is assembled in a stepwise manner.[9]
The Boc-SPPS workflow is a cyclical process:[15]
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed with TFA.[9]
-
Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.[15]
-
Coupling: The next N-Boc protected amino acid is activated with a coupling agent (e.g., DCC, HBTU) and coupled to the free amine of the resin-bound peptide.[15]
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is synthesized. The final step involves cleavage of the peptide from the resin and simultaneous removal of any side-chain protecting groups, typically with a strong acid like hydrogen fluoride (HF).[15]
Beyond Peptides: A Versatile Building Block in Drug Discovery
While peptide synthesis remains a primary application, the utility of Boc-protected amino acids extends far beyond this domain. They are invaluable building blocks in the synthesis of a wide range of pharmaceuticals and complex organic molecules.[2][8][16] The Boc group's predictable and clean removal allows for the precise installation of amino functionalities in diverse molecular scaffolds. This is particularly crucial in medicinal chemistry, where the modulation of a molecule's properties through the introduction of amino groups can significantly impact its biological activity, solubility, and pharmacokinetic profile.[8] For instance, Boc-protected amino acids are utilized in the synthesis of anticancer agents, antibiotics, and other therapeutic agents where precise control over the amino group's reactivity is essential.[4]
Conclusion: An Enduring Legacy in Chemical Synthesis
The introduction of the Boc protecting group was a watershed moment in the history of chemical synthesis. Its unique combination of stability and selective lability has made Boc-protected amino acids indispensable tools for chemists across various disciplines. From the assembly of complex peptides to the synthesis of novel small-molecule drugs, the ability to control the reactivity of the amino group with such precision has been a key enabler of innovation. As the demand for increasingly complex and sophisticated molecules continues to grow, the foundational role of Boc-protected amino acids as versatile and reliable building blocks is set to endure.
References
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids. (n.d.). Benchchem.
-
Peptide Synthesis with the Boc Protecting Group. (n.d.). jOeCHEM. [Link]
- The Role of Boc-Protected Amino Acids in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (n.d.). Benchchem.
- BOC protecting groups have become a crucial tool in accelerating the development of innov
- How can we do the deprotection of boc-amino acids using hcl? (2016).
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). (n.d.).
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
- Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd..
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Physical and chemical properties of Boc-protected amino acids. (n.d.). Benchchem.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.
- Protecting Groups for Amines: Carbam
- Boc. (n.d.). BroadPharm.
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- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced chemical synthesis. This guide provides troubleshooting and frequently asked questions for the purification of crude 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. It is designed for researchers, scientists, and drug development professionals who require a high-purity intermediate for their synthetic workflows.
Introduction: The Importance of Purity
This compound is a highly reactive acyl chloride and a valuable building block in the synthesis of pharmaceuticals and agrochemicals, notably as a key intermediate for certain pyrethroid insecticides.[1][2][3] The high reactivity that makes it synthetically useful also makes it susceptible to degradation and challenging to purify.[4] Impurities such as unreacted starting material or hydrolysis products can lead to unwanted side reactions, lower yields, and complex downstream purification challenges. This guide outlines field-proven methods to address common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile is almost entirely dictated by its synthesis, which typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5][6]
Common Impurities Include:
-
Unreacted Starting Material: 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
Excess Chlorinating Agent: Thionyl chloride (BP: 76 °C) or oxalyl chloride (BP: 62 °C).
-
Hydrolysis Product: The starting carboxylic acid, formed by the reaction of the acyl chloride with adventitious moisture.[7][8]
-
Gaseous Byproducts: Dissolved HCl and SO₂ (from thionyl chloride) which can co-distill if not properly removed.[6][9]
-
Catalyst-Related Impurities: If a catalyst like N,N-dimethylformamide (DMF) is used, it can generate colored Vilsmeier-type species.[10]
Q2: What is the most effective purification method for this compound?
For liquid or low-melting solid acyl chlorides, fractional distillation under reduced pressure (vacuum distillation) is the most robust and widely applicable method.[11][12][13] This technique is ideal because it allows for separation based on boiling points while preventing thermal decomposition that can occur at the atmospheric boiling point of 153 °C.[3]
For small-scale, high-purity requirements where the compound is a solid, vacuum sublimation (e.g., using a Kugelrohr apparatus) can also be highly effective.[14]
Q3: What are the key physical properties I should be aware of during purification?
Understanding the physical properties of your target compound and the primary impurities is critical for designing an effective purification strategy.
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | 160.64[15] | 153 (at 760 mmHg)[3] | White crystalline solid or colorless liquid[3][14] |
| 2,2,3,3-tetramethylcyclopropanecarboxylic acid | 142.20[2] | 204.8 (at 760 mmHg)[2] | White crystalline solid[2] |
| Thionyl Chloride (SOCl₂) | 118.97 | 76 | Colorless to yellow liquid |
The significant difference in boiling points between the product and the starting carboxylic acid makes distillation an excellent choice for separation.
Q4: How should I properly handle and store the purified this compound?
Due to its reactivity with water, including atmospheric moisture, strict handling and storage protocols are mandatory to maintain purity.[7][16]
-
Handling: Always handle the compound in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[7][17] Use dry glassware and syringes.
-
Storage: Store in a tightly sealed glass container with a PTFE-lined cap.[7][18] For long-term stability, flushing the container with an inert gas before sealing is highly recommended.[17][18] Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like alcohols and bases.[7][17]
Troubleshooting Guide
Problem: My crude product is dark yellow or brown. What is the cause and how can I remove the color?
-
Causality: A dark color often indicates decomposition or the presence of non-volatile impurities. This is common when a catalyst such as DMF is used in the chlorination reaction, leading to the formation of colored byproducts.[10] Overheating the reaction mixture can also cause thermal decomposition and discoloration.
-
Solution:
-
Primary Method - Vacuum Distillation: The most effective way to separate the colorless product from non-volatile, colored impurities is fractional distillation under reduced pressure.[10] The colored material will remain in the distillation flask.
-
Pre-Treatment (Optional): For persistent color, a pre-distillation treatment can be employed. Stirring the crude product with a small amount of activated carbon for 15-30 minutes, followed by filtration through a pad of Celite® under an inert atmosphere, can adsorb many colored impurities before distillation.[10]
-
Problem: My NMR/IR analysis shows contamination with the starting carboxylic acid.
-
Causality: This issue arises from two primary sources:
-
Solution:
-
Re-treat with Chlorinating Agent: If the contamination is significant and due to an incomplete reaction, the crude material can be re-subjected to the chlorination conditions (e.g., refluxing with a small excess of thionyl chloride) to convert the remaining acid.
-
Purify by Fractional Distillation: As shown in the table above, the boiling point of the carboxylic acid is significantly higher than the acyl chloride. Careful fractional distillation under vacuum will effectively separate the lower-boiling acyl chloride from the unreacted acid.[11][12] Ensure the entire distillation apparatus is rigorously dried and assembled under an inert atmosphere to prevent hydrolysis during the process.
-
Problem: How do I remove residual thionyl chloride (or oxalyl chloride)?
-
Causality: An excess of the chlorinating agent is often used to drive the reaction to completion. Due to its volatility, it can be a persistent impurity.
-
Solution:
-
Removal by Co-evaporation: Before distillation, add a dry, inert solvent with a boiling point higher than the chlorinating agent (e.g., toluene) and remove the solvent under reduced pressure using a rotary evaporator. This process, repeated 2-3 times, will azeotropically remove the last traces of the volatile chlorinating agent.
-
Fractional Distillation: Thionyl chloride (BP 76 °C) is much more volatile than the product (BP 153 °C).[3] During fractional distillation, it will come over as the first, low-boiling fraction.[10] Collect this "forerun" in a separate receiving flask before increasing the temperature to distill the main product.
-
Detailed Protocol: Purification by Fractional Vacuum Distillation
This protocol assumes a starting batch of ~20-50 g of crude this compound. All glassware must be oven-dried ( >120 °C) and assembled hot under a stream of dry nitrogen or argon.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a short Vigreux column (10-15 cm), a distillation head with a thermometer, a condenser, and a multi-limb receiver (a "cow" or "pig" adapter) to allow for the collection of different fractions without breaking the vacuum. Connect the system to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Charge the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuate the System: Begin stirring and slowly evacuate the system to the target pressure (e.g., 10-20 mmHg). A gentle stream of nitrogen can be bled in via a needle valve to control bumping, if necessary.
-
Heating and Fraction Collection:
-
Gently heat the distillation flask with a heating mantle.
-
First Fraction (Forerun): Collect the initial, low-boiling fraction. This will contain any residual solvent and excess thionyl chloride. The vapor temperature will be low and unstable.
-
Main Fraction (Product): As the vapor temperature rises and stabilizes near the expected boiling point at that pressure, rotate the receiver to a new flask. Collect the pure, colorless this compound. Record the stable temperature and pressure.
-
Final Fraction (Residue): A sharp rise in temperature or a decrease in the distillation rate indicates that the main product has been collected. Stop the distillation at this point to avoid collecting higher-boiling impurities. The colored residue and starting acid will remain in the distillation flask.
-
-
Shutdown: Turn off the heating and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the apparatus to atmospheric pressure with your inert gas.
-
Storage: Immediately transfer the purified product to a pre-dried, tared storage vessel under an inert atmosphere and seal tightly.[17][18]
References
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. (2019-06-05). [Link]
-
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. (2012-05-25). [Link]
- Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. (2024-04-01). [Link]
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. ACS Publications. [Link]
-
Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. (2023-01-22). [Link]
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the butainol-2 esters. ACS Publications. [Link]
-
Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. ACS Publications. [Link]
-
acetyl chloride. Organic Syntheses Procedure. [Link]
-
Preparation of Acyl Chlorides. Chemistry LibreTexts. (2023-01-22). [Link]
-
This compound. PubChem. [Link]
-
Synthesis of the Acids Structurally Related to Tetramethylcyclopropanecarboxylic Acid. J-Stage. [Link]
-
2,2,3,3-tetramethylcyclopropanecarboxylic acid. ChemBK. [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
General procedures for the purification of Acid chlorides. LookChem. [Link]
-
Drying agents for Acyl halides. Reddit. (2023-03-14). [Link]
-
Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
- New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Acetyl Chloride Storage. Reddit. (2023-07-31). [Link]
-
2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Oakwood Chemical. [Link]
-
Acyl chlorides stability. Sciencemadness Discussion Board. (2020-10-26). [Link]
- Purification of acid chlorides.
-
Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
-
Acid Chloride/ chloroformate purification? ResearchGate. (2025-04-09). [Link]
-
Preparation of tmpMgCl·LiCl. Organic Syntheses Procedure. [Link]
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Removing unreacted starting material from 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride reactions.
Welcome to the technical support guide for troubleshooting reactions involving the synthesis of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
The most common impurities originate from the starting materials and reagents used during the synthesis. Typically, this acid chloride is prepared by treating 2,2,3,3-tetramethylcyclopropane carboxylic acid with a chlorinating agent.[1] Therefore, the main contaminants are:
-
Excess Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are often used in stoichiometric excess to ensure complete conversion of the carboxylic acid.[2][3]
-
Unreacted Starting Material: Residual 2,2,3,3-tetramethylcyclopropane carboxylic acid may remain if the reaction does not go to completion.[4]
-
Acidic Byproducts: Hydrogen chloride (HCl) is generated during the reaction. While gaseous, it can remain dissolved in the crude product.[5]
-
Catalyst Residues: If a catalyst such as N,N-dimethylformamide (DMF) is used, non-volatile byproducts like the Vilsmeier reagent can form.[6]
Q2: Why is the complete removal of the chlorinating agent (e.g., thionyl chloride) so critical?
Thionyl chloride and other chlorinating agents are highly reactive and corrosive. Their presence, even in trace amounts, can interfere with subsequent reactions. For example, if the acid chloride is used to form an amide, any remaining thionyl chloride can react with the amine reagent, reducing the yield and complicating purification of the final product.[6] Furthermore, residual thionyl chloride can cause product decomposition upon heating, often indicated by a yellow or orange coloration.[7]
Q3: How can I reliably assess the purity of my final this compound product?
Due to the high reactivity of acid chlorides, especially their sensitivity to moisture, analytical procedures must be performed under anhydrous conditions.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and assessing purity. The absence of the broad carboxylic acid proton signal from the starting material and the characteristic signals for the acid chloride are key indicators.[8]
-
Infrared (IR) Spectroscopy: The definitive presence of a strong carbonyl (C=O) absorption band around 1800 cm⁻¹ is characteristic of an acid chloride and confirms the conversion from the carboxylic acid (typically ~1700 cm⁻¹).[8]
-
Gas Chromatography (GC): GC can be used to determine purity, although derivatization into a more stable ester may sometimes be necessary to prevent on-column hydrolysis.[8]
Q4: Is it ever acceptable to use the crude acid chloride directly in the next synthetic step?
For some robust subsequent reactions where byproducts will not interfere, using the crude product after the bulk removal of the excess chlorinating agent may be feasible.[8] However, for reactions that are sensitive to acidic conditions or require high-purity starting materials for applications like drug development, rigorous purification is essential to ensure reproducibility and yield.[8]
Troubleshooting Guide: Removing Unreacted Starting Materials
This section provides detailed protocols for removing the two most common contaminants: excess chlorinating agents and unreacted carboxylic acid.
Issue 1: Residual Chlorinating Agent (Thionyl Chloride / Oxalyl Chloride) Detected
Symptom: Your analytical data (NMR, IR) indicates the presence of the chlorinating agent after initial workup.
Primary Cause: Inefficient removal of the volatile reagent post-reaction.
Solution 1: Fractional Vacuum Distillation This is the most effective and widely used method for purifying acid chlorides.[8][9] By reducing the pressure, the boiling point of the product is lowered, preventing thermal decomposition while effectively separating it from lower-boiling impurities.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware under a nitrogen or argon atmosphere. A short Vigreux column is typically sufficient. Ensure all joints are securely sealed with appropriate vacuum grease.
-
Initial Reagent Removal: After the reaction is complete, remove the bulk of the excess thionyl chloride (or other chlorinating agent) using a rotary evaporator. Use a base trap (containing KOH or NaOH solution) between the evaporator and the pump to protect the pump from acidic vapors.[10]
-
Vacuum Distillation: Transfer the crude residue to the distillation flask. Slowly apply vacuum to the system.
-
Heating: Gently heat the flask using an oil bath. The temperature should be carefully controlled to distill the desired product.
-
Fraction Collection: Collect the purified this compound as the fraction boiling at the correct temperature and pressure. The product is a solid at room temperature and may solidify in the condenser, which may require gentle heating to ensure collection in the receiving flask.[11]
Table 1: Physical Properties for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
|---|---|---|---|
| Thionyl Chloride | 118.97 | 74.6 | Highly volatile, easily removed under vacuum.[7] |
| Oxalyl Chloride | 126.93 | 63-64 | Decomposes above 64°C; vacuum removal is essential. |
| Product | 160.65 | 153 | Boiling point at atmospheric pressure.[1] |
| Toluene | 92.14 | 110.6 | Can be used for azeotropic removal of thionyl chloride.[7] |
Solution 2: Azeotropic Removal with Toluene If trace amounts of thionyl chloride remain, adding a dry, inert solvent can help remove them.
Experimental Protocol: Azeotropic Removal
-
After removing the bulk of the thionyl chloride via rotary evaporation, add a portion of dry toluene to the crude product.[9]
-
Evaporate the toluene on the rotary evaporator. The toluene forms an azeotrope with the remaining thionyl chloride, facilitating its complete removal.[7]
-
Repeat the process 1-2 times if necessary before proceeding to high-vacuum distillation for final purification.
Diagram 1: Workflow for Removing Excess Chlorinating Agent
Caption: Decision workflow for chlorinating agent removal.
Issue 2: Unreacted 2,2,3,3-tetramethylcyclopropane Carboxylic Acid Detected
Symptom: A broad singlet characteristic of a carboxylic acid proton is observed in the ¹H NMR spectrum, or a broad O-H stretch is seen in the IR spectrum.
Primary Cause: The initial reaction did not proceed to completion.
Solution 1: High Vacuum Fractional Distillation As with removing chlorinating agents, distillation is highly effective. The starting carboxylic acid is significantly less volatile than the acid chloride product, allowing for a clean separation. The acid will remain as a higher-boiling residue in the distillation flask.
Solution 2: Recrystallization Since this compound is a crystalline solid, recrystallization is a powerful purification technique.[11]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the acid chloride is soluble at high temperatures but sparingly soluble at low temperatures. A non-polar solvent like hexanes or a mixture such as ethyl acetate/hexanes may be suitable.[11] Ensure all solvents are rigorously dried to prevent hydrolysis.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or freezer to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration under an inert atmosphere (e.g., in a glovebox or using a Schlenk line setup).
-
Drying: Wash the crystals with a small amount of cold, dry solvent and dry under high vacuum.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Safety Precautions
-
Corrosive Reagents: this compound, thionyl chloride, and oxalyl chloride are corrosive and cause severe skin burns and eye damage.[10][12] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Reaction with Water: These reagents react violently with water and moisture, releasing toxic and corrosive gases like HCl and SO₂.[10] All experiments must be conducted under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (nitrogen or argon).
-
Quenching: Never quench excess acid chlorides or chlorinating agents with water in a closed system. Quenching reactions are highly exothermic.[13] If quenching is necessary for waste disposal, it should be done by slowly adding the reagent to a large excess of a stirred, ice-cold quenching solution (e.g., saturated sodium bicarbonate).[7][14]
References
- Benchchem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
- Reddit. (2021). How to efficiently remove thionyl chloride SOCl2?. r/Chempros.
- ResearchGate. (2016). How to remove thionyl chloride after reaction?.
- Benchchem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- YouTube. (2021). Esterification using Acid Chloride and Alcohol. Chemistry university channel.
-
Organic Syntheses. (n.d.). Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for 2-Arylindole-4-Carboxylic Amide Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Optimizing Coupling Reactions with 2,2,3,3-Tetramethylcyclopropane-1-Carbonyl Chloride (TMCC)
Welcome to the technical support guide for 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride (CAS 24303-61-5), hereafter referred to as TMCC. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this unique and sterically demanding acylating agent. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The significant steric hindrance imparted by the tetramethylcyclopropyl moiety presents specific challenges, and this guide provides field-proven insights to overcome them.
Section 1: Reagent Profile & Essential Handling (FAQ)
Before initiating any reaction, a thorough understanding of the reagent is paramount. TMCC's reactivity is dictated by its structure and physical properties.
Q1: What are the key physical and chemical properties of TMCC?
TMCC is a highly substituted cyclopropane derivative, classified as an acyl chloride.[1] This functional group makes it an excellent electrophile for nucleophilic acyl substitution reactions.[2] However, its most defining feature is the bulky 2,2,3,3-tetramethylcyclopropyl group, which sterically shields the carbonyl carbon. This bulk dramatically influences reaction kinetics, often requiring more forcing conditions compared to less hindered acyl chlorides like benzoyl chloride.[3]
Table 1: Physicochemical Properties of TMCC
| Property | Value | Source |
|---|---|---|
| CAS Number | 24303-61-5 | [4] |
| Molecular Formula | C₈H₁₃ClO | [5] |
| Molecular Weight | 160.64 g/mol | [5] |
| Appearance | Pale yellow to light yellow semi-solid | [6] |
| Boiling Point | 153 °C | [6][7] |
| Density | ~1.0 g/cm³ | [7] |
| Flash Point | 66 °C |[6][7] |
Q2: How must I handle and store TMCC to ensure its integrity and my safety?
Proper handling is critical for both experimental success and personal safety.
-
Moisture Sensitivity: As with most acyl chlorides, TMCC is highly susceptible to hydrolysis.[3][6] Exposure to atmospheric moisture will convert it to the corresponding carboxylic acid, rendering it inactive for coupling reactions. Always handle TMCC under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8] Store it in a tightly sealed container in a refrigerator, preferably within a desiccator.[6]
-
Safety Precautions: TMCC is classified as corrosive and causes severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[5] Always handle this reagent inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Section 2: The Core Chemistry: Mechanism & Key Parameters
Success with TMCC hinges on understanding the nucleophilic acyl substitution mechanism and how its steric bulk influences the reaction pathway.
The General Mechanism: Nucleophilic Addition-Elimination
The coupling of TMCC with nucleophiles (such as amines to form amides, or alcohols to form esters) proceeds via a two-step nucleophilic addition-elimination pathway.[9] The nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl bond reforms, expelling the chloride ion as the leaving group.
Caption: General nucleophilic addition-elimination mechanism for TMCC.
The Critical Role of a Non-Nucleophilic Base
During the reaction, one equivalent of hydrochloric acid (HCl) is generated.[10] If the nucleophile is an amine, this HCl will protonate the amine's lone pair, converting it into a non-nucleophilic ammonium salt and halting the reaction.[11] Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is mandatory to act as an acid scavenger. At least one equivalent of the base is required, though using a slight excess (1.1-1.5 equivalents) is common practice to ensure complete neutralization.
Section 3: Troubleshooting Guide
Even with a sound understanding, challenges can arise. This section addresses the most common issues encountered when working with TMCC.
Problem 1: Low or No Product Formation
Q: My amide/ester coupling with TMCC is failing or giving very low yields. What are the likely causes and how can I fix it?
This is the most frequent issue, almost always tied to the reagent's steric hindrance or deactivation. The following workflow can help diagnose the problem.
Sources
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- 5. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride | 24303-61-5 [chemicalbook.com]
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- 9. savemyexams.com [savemyexams.com]
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- 11. researchgate.net [researchgate.net]
Common side reactions and byproducts of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
Technical Support Center: 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this sterically hindered acyl chloride. Here, we provide troubleshooting advice and frequently asked questions to help you anticipate and address common side reactions and byproduct formations in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Amide/Ester Product
Question: I am reacting this compound with my amine/alcohol, but I'm observing very low conversion to the desired product. What could be the cause?
Answer:
The primary challenge with this reagent is the significant steric hindrance around the carbonyl group, created by the four methyl groups on the cyclopropane ring. This bulkiness can dramatically slow down the rate of nucleophilic attack compared to less hindered acyl chlorides.[1][2][3]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reaction Time/Temperature | Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, LC-MS). | The steric bulk raises the activation energy for the nucleophilic acyl substitution.[2][4] Providing more energy (heat) and longer reaction times can help overcome this barrier. |
| Sterically Hindered Nucleophile | If your amine or alcohol is also sterically bulky (e.g., a secondary or tertiary amine/alcohol), the reaction may be exceptionally slow.[4] Consider if a less hindered nucleophile can be used or if a different synthetic route is feasible. | When both reactants are sterically hindered, the probability of a productive collision at the reactive site is significantly reduced.[3] |
| Inadequate Base | Ensure a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton-sponge) or a tertiary amine like triethylamine is used in stoichiometric amounts to neutralize the HCl byproduct.[5] | The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive.[5][6] A base is crucial to scavenge this acid. |
| Competing Hydrolysis | The acyl chloride is highly reactive with water.[1][7] Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Any moisture will hydrolyze the acyl chloride back to the corresponding carboxylic acid (2,2,3,3-tetramethylcyclopropanecarboxylic acid), which is unreactive under these conditions.[4][8] |
Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Question: I've isolated a byproduct that appears to be a dimer or has incorporated solvent molecules. What is happening?
Answer:
While less common for sterically hindered acyl chlorides, under certain conditions, side reactions leading to unexpected products can occur.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Anhydride Formation | If your starting carboxylic acid (used to prepare the acyl chloride) is present as an impurity, it can react with the acyl chloride to form the corresponding anhydride. | The carboxylate anion is a competent nucleophile that can attack the acyl chloride in a nucleophilic acyl substitution reaction.[4] |
| Reaction with Ethereal Solvents | Ethers like THF or diisopropyl ether can sometimes react with acyl chlorides, especially in the presence of trace metal salts, although this is a rare and vigorous reaction.[7][9] | This is a hazardous possibility and highlights the importance of choosing appropriate, inert solvents.[7] |
Issue 3: Evidence of Cyclopropane Ring Opening
Question: My analytical data (e.g., NMR, MS) suggests that the cyclopropane ring is no longer intact in some of my products. How can this be avoided?
Answer:
The 2,2,3,3-tetramethylcyclopropane ring is relatively stable due to the Thorpe-Ingold effect of the gem-dimethyl groups. However, the inherent strain of the three-membered ring makes it susceptible to cleavage under specific, typically harsh, conditions.[10]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Strong Lewis Acid Catalysis | Avoid using strong Lewis acids. If a catalyst is needed, screen for milder alternatives. | Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially inducing a rearrangement that leads to ring opening.[11][12] |
| High Thermal Stress | Avoid excessive heating for prolonged periods. Use the minimum temperature required for the reaction to proceed at a reasonable rate. | While generally stable, extreme temperatures can provide enough energy to overcome the activation barrier for ring cleavage.[13] |
| Radical Reactions | If your reaction involves radical initiators or conditions that can generate radicals, be aware of potential ring-opening pathways.[14] | A radical adjacent to the cyclopropane ring can trigger a homolytic cleavage of a C-C bond in the ring to form a more stable, delocalized radical.[10][14] |
| Transition Metal Catalysis | Be cautious when using certain transition metals (e.g., Rh, Pt) that are known to catalyze the hydrogenolysis or cleavage of cyclopropane rings.[10][15] | Some transition metals can insert into a C-C bond of the cyclopropane, leading to ring-opened products.[10] |
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect when using this compound? The most common "byproduct" is often the unreacted starting material or the hydrolysis product, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which arises from incomplete reaction or exposure to moisture.[4][8] During the coupling reaction with an amine, the hydrochloride salt of the amine is also a major byproduct, which is typically removed by an aqueous wash or filtration.[5]
Q2: How does the reactivity of this compound compare to pivaloyl chloride? Both are sterically hindered acyl chlorides and share similar reactivity profiles, such as a slower reaction rate compared to less hindered analogs like acetyl chloride.[1][2] The tetramethylcyclopropyl group provides a unique, rigid, and bulky structure that can be even more sterically demanding than the tert-butyl group of pivaloyl chloride, potentially leading to even slower reaction rates.
Q3: Can I use a standard base like pyridine for my reaction? Yes, pyridine is commonly used as a base in acylation reactions to neutralize the generated HCl.[4] However, for very sensitive substrates or to completely avoid any potential for the base to act as a competing nucleophile (though unlikely with this acyl chloride due to sterics), a more hindered, non-nucleophilic base like 2,6-lutidine can be used.
Q4: What are the best practices for purifying products derived from this acyl chloride? Standard purification techniques such as crystallization, distillation (if the product is thermally stable), or flash column chromatography are typically effective. When performing chromatography, it's important to ensure that any residual acidic byproducts (like HCl or the carboxylic acid) are neutralized during the workup to prevent streaking on the column. A typical workup would involve washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution), followed by water and brine.
Q5: Are there any known incompatible reagents or conditions? Besides water, this acyl chloride is incompatible with strong bases, strong oxidizing agents, and alcohols in the absence of an intended reaction.[7][9] As with most acyl chlorides, it will react exothermically with nucleophiles.[6][7] Given the strained ring, it is prudent to avoid harsh conditions such as strong Lewis acids, high heat, and certain transition metal catalysts that are known to promote cyclopropane ring-opening.[10]
References
-
Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. Available from: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available from: [Link]
-
Ring‐opening reactions of D–A cyclopropanes. ResearchGate. Available from: [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available from: [Link]
-
Pivaloyl chloride. Grokipedia. Available from: [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews. ACS Publications. Available from: [Link]
-
PIVALOYL CHLORIDE. Ataman Kimya. Available from: [Link]
-
The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
21.4: Chemistry of Acid Halides. LibreTexts. Available from: [Link]
- New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.
-
an introduction to acyl chlorides (acid chlorides). Chemguide. Available from: [Link]
-
Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Save My Exams. Available from: [Link]
-
THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. UA Campus Repository. Available from: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]
-
Acyl Chlorides and Acid Anhydrides. chemrevise. Available from: [Link]
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
-
Calculated transition states for cyclopropane ring-opening and their relative energies. ResearchGate. Available from: [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Oakwood Chemical. Available from: [Link]
-
Methylcyclopropane reactions on Rh-Ge/Al2O3 catalysts prepared by controlled surface reaction. MPG.PuRe. Available from: [Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. Available from: [Link]
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Addressing the moisture sensitivity of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride in reactions.
Welcome to the technical support guide for 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and moisture-sensitive reagent. Our goal is to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.
Part 1: Troubleshooting Guide - From Reaction Setup to Product Isolation
This section addresses common problems encountered during reactions involving this compound, providing probable causes and actionable solutions.
Question 1: My reaction is sluggish or fails to proceed to completion, even with a stoichiometric amount of nucleophile (e.g., an amine). What's going wrong?
Probable Cause 1: Reagent Degradation due to Moisture Exposure. this compound is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your reaction setup can rapidly convert the acyl chloride to the unreactive 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid. This not only consumes your starting material but the resulting carboxylic acid can complicate purification.
Solution:
-
Rigorous Anhydrous Technique: All glassware must be oven-dried (125°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3] Solvents must be freshly distilled from an appropriate drying agent or obtained from a commercial anhydrous packaging system.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glove box.[3]
-
Reagent Handling: Handle this compound in a glove box or under a stream of inert gas.[4][5] Use syringes or cannulas for transfers. If you must open the bottle, do so for the shortest time possible and flush the headspace with inert gas before re-sealing. Consider aliquoting the reagent into smaller, single-use vials to protect the main stock.[4]
Probable Cause 2: Steric Hindrance. The four methyl groups on the cyclopropane ring create significant steric bulk around the carbonyl carbon.[6][7] This can impede the approach of even moderately sized nucleophiles, drastically slowing down the reaction rate compared to less hindered acyl chlorides like acetyl chloride.[6][8]
Solution:
-
Elevated Temperature: Increasing the reaction temperature provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.[6] Consider running the reaction at the reflux temperature of your chosen solvent.
-
Extended Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or NMR).[9] Sterically hindered reactions often require significantly longer times to reach completion.
-
Catalyst: For certain reactions, such as esterification, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.
Question 2: I'm observing the formation of a salt-like precipitate immediately upon adding my amine nucleophile, and my yield of the desired amide is low.
Probable Cause: Reaction with HCl Byproduct. The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride consumed.[1][10] If your nucleophile is a primary or secondary amine, this HCl will protonate the basic amine, forming an ammonium salt. This salt is often insoluble in common organic solvents and is no longer nucleophilic, effectively halting the reaction.[11][12]
Solution: Use of an Acid Scavenger. An acid scavenger is a non-nucleophilic base added to the reaction to neutralize the HCl as it is formed.[13][14] This prevents the protonation of your valuable nucleophile.
| Acid Scavenger | Equivalents | Considerations |
| Triethylamine (TEA) | 1.1 - 1.5 | Common and effective. The resulting triethylammonium chloride salt is often insoluble in solvents like DCM and can be filtered off. |
| Diisopropylethylamine (DIPEA or Hünig's base) | 1.1 - 1.5 | More sterically hindered than TEA, making it less likely to act as a nucleophile itself.[11][15] |
| Pyridine | 1.1 - 1.5 | Can also act as a nucleophilic catalyst. However, it can be more difficult to remove during workup due to its higher boiling point. |
| Excess Amine Nucleophile | >2.0 | If the amine is inexpensive and readily available, using a second equivalent to act as the acid scavenger is a viable strategy.[16] |
Experimental Protocol: General Procedure for Amide Synthesis
This protocol outlines a robust method for the synthesis of an amide using this compound, incorporating best practices for handling moisture-sensitive reagents.
-
Preparation: Oven-dry all glassware and cool under a stream of argon or nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine nucleophile (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane, THF).
-
Addition of Base: Add the acid scavenger (e.g., Triethylamine, 1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in the anhydrous solvent to the cooled amine solution dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[9] If the reaction is sluggish, gentle heating may be required.
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
If a precipitate (the ammonium salt) has formed, it may be removed by filtration.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.[17][18]
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? Store the reagent in its original, tightly sealed container in a cool, dry place, away from moisture.[5][19] A desiccator or a dry box is an ideal storage environment. Wrapping the cap with paraffin film can provide an additional barrier against atmospheric moisture.
Q2: My TLC shows a new spot with a lower Rf than my desired amide product. What could it be? This is likely the corresponding carboxylic acid, formed from the hydrolysis of the acyl chloride. Its higher polarity compared to the amide would result in a lower Rf value on silica gel.
Q3: Can I use a protic solvent like ethanol for my reaction? No. Acyl chlorides react rapidly with alcohols in a process called alcoholysis to form esters.[1][20] This would consume your starting material and lead to an ester byproduct. Always use anhydrous aprotic solvents.
Q4: The reaction worked, but my final product is difficult to purify. What are some common impurities?
-
Unreacted starting materials: If the reaction did not go to completion.
-
Hydrolysis product: 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.
-
Ammonium salt: The salt of your acid scavenger and HCl. This is typically removed during the aqueous workup.
-
Side-products from the nucleophile: If your nucleophile has other reactive functional groups.
Careful execution of the aqueous workup is crucial for removing water-soluble impurities.[17] Chromatographic purification is often necessary to separate the desired product from organic-soluble impurities.[18]
Q5: How can I monitor the reaction in real-time? Thin-Layer Chromatography (TLC) is a quick and effective method.[9] Spot the reaction mixture alongside your starting amine and the acyl chloride (quenched with a small amount of methanol to form the methyl ester for visualization). The disappearance of the starting materials and the appearance of a new product spot indicate reaction progress. For more quantitative analysis, HPLC or taking aliquots for ¹H NMR analysis can be employed.[9]
Part 3: Visual Guides
Diagram 1: Hydrolysis Pathway
This diagram illustrates the undesirable reaction of this compound with water.
Caption: The hydrolysis mechanism of the acyl chloride.
Diagram 2: Troubleshooting Workflow
A decision tree to guide researchers when a reaction performs poorly.
Caption: A decision-making workflow for troubleshooting reactions.
Diagram 3: Optimized Amide Synthesis Setup
A schematic of an ideal laboratory setup for performing moisture-sensitive reactions.
Sources
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How to improve reaction yield for sterically hindered amine acylation.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the acylation of sterically hindered amines. Our goal is to empower you with the knowledge to improve reaction yields and achieve your synthetic targets efficiently.
Introduction: The Challenge of Steric Hindrance in Amine Acylation
The formation of an amide bond is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science. However, when the amine substrate is sterically hindered—meaning it has bulky substituents near the nitrogen atom—its nucleophilicity is significantly reduced, making the reaction sluggish and often low-yielding. This guide will walk you through common issues and provide actionable solutions to enhance the efficiency of these challenging reactions.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with a sterically hindered secondary amine is not proceeding to completion, even with a standard coupling reagent like DCC. What is the likely cause and what should I try next?
A1: The primary issue with sterically hindered amines is their poor nucleophilicity. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate.[1] While highly reactive, this intermediate may not be sufficiently electrophilic to be attacked by a poorly nucleophilic hindered amine.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Consider using phosphonium- or aminium/uronium-based reagents, which are generally more effective for difficult couplings.[2] These reagents generate highly reactive activated esters.
-
Incorporate Additives: If you must use a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be beneficial. These additives react with the O-acylisourea to form an active ester intermediate that is more reactive and less prone to side reactions like racemization.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, monitor the reaction closely for potential side reactions or degradation.
-
Use a More Reactive Acylating Agent: Instead of activating a carboxylic acid in situ, consider converting the carboxylic acid to a more reactive acyl chloride or anhydride first.[1] This is a classic and often effective strategy.
Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
A2: Seeing a large amount of unreacted starting material is a clear indication that the reaction conditions are not optimal for the substrates involved.
Optimization Workflow:
Caption: A systematic workflow for optimizing hindered amine acylation.
Detailed Recommendations:
-
Increase Equivalents of Acylating Agent: Using a slight excess (1.2-1.5 equivalents) of the acylating agent or activated carboxylic acid can help drive the equilibrium towards the product.[3]
-
Add a Catalyst: For acylations with anhydrides or acyl chlorides, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a related nucleophilic catalyst can significantly accelerate the reaction.[4] For direct amidations with carboxylic acids, Lewis acids like scandium triflate (Sc(OTf)₃) can be effective.[4]
-
Solvent Choice: Aprotic polar solvents like DMF or NMP are often good choices as they can help to solvate the intermediates and reactants. In some cases, less polar solvents like DCM or THF are preferred.[1] A solvent screen is often a worthwhile endeavor.
-
Extended Reaction Time: Sterically hindered reactions are inherently slow. Monitor the reaction by TLC or LCMS and allow it to proceed for an extended period (24-48 hours) if necessary.[3]
Q3: My desired product is sensitive to harsh conditions. Are there milder methods for acylating hindered amines?
A3: Absolutely. When dealing with sensitive functional groups, avoiding highly reactive reagents like acyl chlorides or high temperatures is crucial.
Milder Strategies:
-
Modern Coupling Reagents: Reagents like HATU, HBTU, and COMU are designed for efficient coupling under mild conditions and are mainstays in peptide synthesis for this reason.[2] They often provide high yields at room temperature.
-
TCFH-NMI System: The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) is a powerful system for challenging amide bond formations.[5] It generates a highly reactive acyl imidazolium ion in situ, which can acylate even non-nucleophilic amines in high yield with minimal side reactions.[5]
-
Enzyme-Catalyzed Reactions: In some cases, enzymatic approaches can offer unparalleled selectivity under very mild (aqueous, neutral pH, room temperature) conditions, though this is highly substrate-specific.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Insufficiently reactive acylating agent.2. Low nucleophilicity of the hindered amine.3. Ineffective coupling reagent for the specific substrate. | 1. Convert the carboxylic acid to an acyl chloride or anhydride.[1]2. Use a more powerful coupling reagent such as HATU, HCTU, or COMU.3. Add a nucleophilic catalyst like DMAP (for acyl chlorides/anhydrides).[4]4. Increase the reaction temperature incrementally. |
| Formation of Side Products | 1. Racemization: (If a chiral carboxylic acid is used) The activated intermediate is susceptible to epimerization.2. Diacylation: (If the amine is primary) Under forcing conditions, the initially formed amide can be acylated again.3. Decomposition: Starting materials or product are unstable at the reaction temperature. | 1. Add HOBt or, even better, HOAt to the coupling reaction to suppress racemization.[1]2. Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents).[3]3. Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Product Purification | 1. Excess unreacted carboxylic acid.2. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC). | 1. During workup, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic starting material.2. If using DCC, dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration.[6] For water-soluble byproducts (from EDC), an aqueous workup is effective.[6] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using HATU
This protocol is suitable for many challenging couplings involving sterically hindered amines.
Materials:
-
Sterically hindered amine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add the sterically hindered amine to the reaction mixture.
-
Slowly add DIPEA dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor its progress using TLC or LCMS. Reactions with hindered amines may require 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acylation using an Acyl Chloride with DMAP Catalysis
This is a more traditional but highly effective method.
Materials:
-
Sterically hindered amine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the sterically hindered amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add TEA (or pyridine) and the catalytic amount of DMAP.
-
Cool the solution to 0 °C using an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash with 1M HCl to remove excess amine and base, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
Visualizing the Reaction Pathway
Caption: Comparison of activation pathways for amide synthesis.
References
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
-
Ghosh, A. K., & Brindisi, M. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4158–4161. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. ISRN Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Royal Society of Chemistry. (2018). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]
-
Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
ResearchGate. (2025). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2736–2745. [Link]
-
YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Siddiqui, A. J., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(17), 3048. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Synthetic Communications. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
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Effective workup procedures for reactions involving 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
Welcome to the technical support center for 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the workup procedures for reactions involving this sterically hindered acyl chloride. Our goal is to equip you with the necessary knowledge to navigate the unique challenges presented by this reagent and ensure successful synthetic outcomes.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in organic synthesis, notably as an intermediate for pyrethroid pesticides and in the development of novel pharmaceuticals.[1][2] Its structure, characterized by a bulky tetramethyl-substituted cyclopropane ring adjacent to the reactive acyl chloride group, presents significant steric hindrance.[3] This steric bulk governs its reactivity, often leading to slower reaction rates and incomplete conversions compared to less hindered acyl chlorides.[3][4][5] Consequently, the workup procedures for reactions involving this compound require careful consideration to effectively separate the desired product from unreacted starting materials and byproducts.
This guide provides a systematic approach to troubleshooting common issues encountered during the workup of these reactions, with a focus on the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My amidation/esterification reaction with this compound is sluggish and gives low yields. What can I do?
A1: This is a common issue stemming from the steric hindrance of the acyl chloride.[3] The bulky tetramethylcyclopropyl group physically impedes the approach of nucleophiles like amines and alcohols to the electrophilic carbonyl carbon.[3]
Troubleshooting Strategies:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, monitor the reaction closely for potential side reactions or decomposition.
-
Use of a Catalyst: For amidations, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to increase the reactivity of the acyl chloride. For esterifications, especially with hindered alcohols, silver cyanide has been shown to be effective.[5][][7]
-
Choice of Base: In amidation reactions, two equivalents of the amine are often used; one to react with the acyl chloride and the other to neutralize the HCl byproduct.[4] Alternatively, a non-nucleophilic tertiary amine like triethylamine or pyridine can be used as an acid scavenger.[][8] For some reactions, inorganic bases such as sodium carbonate or potassium carbonate may lead to a cleaner reaction profile.[]
-
Anhydrous Conditions: Acyl chlorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.[4][9][10] Ensure all glassware is oven-dried and solvents are anhydrous to prevent this side reaction.[10][11]
Q2: During aqueous workup, I'm observing the formation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a major byproduct. How can I prevent this?
A2: The presence of the carboxylic acid is a clear indication of hydrolysis of the unreacted acyl chloride.[4][12] This is a common occurrence, especially if the reaction has not gone to completion.
Preventative Measures & Workup Modifications:
-
Minimize Contact with Water: While an aqueous workup is often necessary, try to minimize the time the organic layer is in contact with the aqueous phase.
-
Use of a Non-Aqueous Workup: If the product and starting materials are not water-soluble, consider a non-aqueous workup. This can involve filtering the reaction mixture through a plug of silica gel to remove polar impurities and salts, followed by solvent evaporation.
-
Quenching with an Anhydrous Reagent: Before adding water, consider quenching the reaction with a small amount of a hindered, anhydrous alcohol or amine to consume any remaining acyl chloride. The resulting ester or amide may be easier to separate from your desired product than the carboxylic acid.
Q3: I'm having trouble separating my product from the unreacted this compound. What purification techniques are most effective?
A3: The similar physical properties of the acyl chloride and its derivatives can make separation challenging.
Recommended Purification Strategies:
-
Column Chromatography: This is often the most effective method. The choice of solvent system will depend on the polarity of your product. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.
-
Distillation/Sublimation: If your product is thermally stable and volatile, distillation or sublimation under reduced pressure can be an excellent purification method. A Kugelrohr apparatus can be particularly useful for small-scale purifications.[13]
-
Crystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can yield highly pure material.[13]
Q4: Can the cyclopropane ring open during the reaction or workup?
A4: The tetramethyl-substituted cyclopropane ring is generally stable under most reaction and workup conditions. However, under strongly acidic conditions or at very high temperatures, there is a possibility of ring-opening, though it is not a common occurrence for this specific compound. Hydrolysis of related (chloromethyl)cyclopropane can lead to ring-opened products, but this involves a different mechanism.[14][15] It is always good practice to use the mildest conditions possible to avoid potential side reactions.
Troubleshooting Guides
Guide 1: Workup Procedure for a Typical Amidation Reaction
This guide outlines a standard aqueous workup procedure for the reaction of this compound with a primary or secondary amine.
Experimental Protocol:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[16]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1M HCl (aq): To remove any unreacted amine and the amine hydrochloride salt.
-
Saturated NaHCO₃ (aq): To neutralize any remaining acid and hydrolyze any unreacted acyl chloride to the more easily removable carboxylate.
-
Brine (saturated NaCl solution): To reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[17]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[18]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
dot graph TD { A[Reaction Mixture] --> B{Dilute with Organic Solvent}; B --> C{Wash with 1M HCl}; C --> D{Wash with Sat. NaHCO₃}; D --> E{Wash with Brine}; E --> F[Separate & Dry Organic Layer]; F --> G[Filter & Concentrate]; G --> H[Purify Crude Product]; }
Caption: Aqueous Workup for Amidation.
Guide 2: Troubleshooting Emulsion Formation During Aqueous Workup
Emulsions are a common problem during the workup of reactions containing salts and polar byproducts.
Strategies to Break Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous layer, often leading to better phase separation.[17]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual separation.
-
Gentle Swirling: Gently swirling the separatory funnel instead of vigorous shaking can prevent emulsion formation in the first place.
Data Summary
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Steric Hindrance | Increase reaction temperature, use a catalyst (e.g., DMAP), ensure anhydrous conditions.[5][][9] |
| Carboxylic Acid Byproduct | Hydrolysis of Acyl Chloride | Minimize contact with water during workup, consider a non-aqueous workup.[4][12] |
| Difficulty in Separation | Similar Physical Properties | Utilize column chromatography, distillation/sublimation, or recrystallization.[13] |
| Emulsion Formation | Presence of Salts/Polar Byproducts | Add brine, filter through Celite, allow to stand, or use gentle mixing.[17] |
Concluding Remarks
The successful execution of reactions involving this compound hinges on a thorough understanding of its sterically hindered nature and moisture sensitivity. By anticipating potential challenges and employing the appropriate workup and purification strategies outlined in this guide, researchers can confidently utilize this valuable synthetic intermediate. For further assistance, please do not hesitate to contact our technical support team.
References
- CN1025494C. (1994-07-20). Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Google Patents.
- CN1062345A. (1992-04-22). Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
-
Molecular Inorganic Chemistry. (2008-04-12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-09-30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
- Takimoto, S., Inanaga, J., & Yamaguchi, M. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan, 49(8), 2335-2336.
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University of Rochester. (n.d.). Workup. Retrieved from [Link]
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Chemistry LibreTexts. (2024-03-17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
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Wipf Group - University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- EP1603891B1. (2005-12-14). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.
-
ResearchGate. (2025-08-09). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021-09-27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Khan Academy. (2010-10-21). Amide formation from acyl chloride. Retrieved from [Link]
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CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Stack Exchange. (2020-06-16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010-02-04). Reaction Work-Up I. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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Challenges in handling and storing 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
Technical Support Center: 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride
Welcome to the technical support guide for this compound (CAS No. 24303-61-5).[1][2][3] This document provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of this sterically hindered acylating agent. Given its unique structural features and high reactivity, this guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Section 1: Critical Safety & Stability
This section covers the most immediate questions regarding the inherent hazards and chemical stability of this compound. Proper understanding of these principles is paramount for ensuring laboratory safety and experimental success.
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] Like other acyl chlorides, it reacts violently with water (including atmospheric moisture) to release corrosive hydrogen chloride (HCl) gas, which is a lachrymator (tear-inducing agent).[4] Inhalation may also cause respiratory irritation.[3] All handling must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[1][4]
Q2: How does the chemical structure of this compound affect its stability and reactivity?
A2: The reactivity of this compound is governed by two competing structural features:
-
The Acyl Chloride Group: The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[5] This makes it extremely susceptible to attack by nucleophiles, most notably water. This is the primary pathway for degradation.
-
Steric Hindrance: The bulky 2,2,3,3-tetramethylcyclopropyl group physically shields the electrophilic carbonyl carbon. This steric hindrance can significantly slow down the rate of reaction with other molecules, including nucleophiles.[6][7] While this can make it more challenging to use in synthesis compared to less hindered acyl chlorides like acetyl chloride, it also offers a degree of protection against rapid hydrolysis from trace atmospheric moisture compared to unhindered analogues.
The compound is considered stable under recommended storage conditions (cool, dry, inert atmosphere), but will readily degrade upon exposure to moisture.[2]
Q3: What is the primary degradation pathway I should be concerned about?
A3: The most common degradation pathway is hydrolysis. The acyl chloride reacts with water to form 2,2,3,3-tetramethylcyclopropanecarboxylic acid and hydrochloric acid.[4][7] This reaction is irreversible and will reduce the purity and reactivity of your reagent. The presence of the resulting carboxylic acid can also complicate subsequent reactions and purifications.
Caption: Hydrolysis degradation pathway of the acyl chloride.
Section 2: Handling and Storage Best Practices
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring user safety.
Q4: What is the correct procedure for storing this reagent?
A4: The reagent must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[2][4][8] The container must be kept tightly sealed.[1][9] For long-term stability and to prevent degradation from atmospheric moisture, it is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon.[4][9]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., Refrigerator/Flammables Cabinet) | Minimizes vapor pressure and slows potential decomposition.[10] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[4][9] |
| Container | Original manufacturer's bottle with a secure cap | Designed for chemical compatibility and to prevent leakage. |
| Location | Dry, well-ventilated, corrosives-compatible area | Ensures safety and prevents accidental contact with incompatible materials.[1][4] |
Q5: How should I handle dispensing the reagent for an experiment?
A5: Due to its moisture sensitivity, dispensing should be performed using anhydrous techniques. The ideal method is to handle the reagent inside a glovebox with an inert atmosphere. If a glovebox is not available, use Schlenk line techniques.
Protocol: Dispensing Reagent via Syringe (Schlenk Technique)
-
Ensure the reagent bottle is at room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Puncture the septum on the bottle cap with a needle connected to a nitrogen or argon line to create a positive inert gas pressure.
-
Use a clean, dry, gas-tight syringe to pierce the septum and slowly draw the desired volume of the liquid acyl chloride.
-
Withdraw the syringe and immediately dispense the reagent into the reaction vessel, which should also be under an inert atmosphere.
-
It is good practice to take up a small "headspace" of inert gas into the syringe after drawing the liquid to prevent drips during transfer.
-
After use, ensure the bottle's cap is securely sealed. Wrapping the cap/septum area with paraffin film can provide an extra barrier against moisture ingress.
Section 3: Troubleshooting Experimental Setbacks
The unique steric hindrance of this molecule can lead to challenges in synthetic applications.
Q6: My acylation reaction is sluggish or failing. What are the common causes?
A6: Low conversion rates are a frequent issue with sterically hindered acyl chlorides. The cause can typically be traced to one of several factors, as outlined in the troubleshooting workflow below.
Caption: Workflow for troubleshooting low-yield acylation reactions.
-
Moisture Contamination: This is the most common culprit. The acyl chloride will react with water faster than with your intended nucleophile, consuming the reagent.[4] Ensure all glassware is oven-dried, solvents are anhydrous, and nucleophiles are dry.
-
Insufficient Base: Acylation reactions release HCl, which must be scavenged by a base.[4] If the base is too weak or too sterically hindered itself (e.g., proton sponge), it may not effectively neutralize the HCl, leading to protonation of your nucleophile and halting the reaction. Pyridine or triethylamine are common choices.[4]
-
Steric Hindrance: The bulky tetramethylcyclopropyl group can prevent your nucleophile from accessing the carbonyl carbon.[6][7] This is particularly true for hindered nucleophiles (e.g., secondary or tertiary alcohols). Increasing the reaction temperature or using a less hindered nucleophile may be necessary.
-
Reaction Conditions: Some reactions may require gentle heating or longer reaction times to overcome the activation energy barrier imposed by steric hindrance.
Q7: How should I properly quench my reaction and dispose of excess reagent?
A7: Never quench an acyl chloride reaction with pure water directly, especially on a large scale, as the rapid release of HCl gas can cause pressure buildup and splashing.[4][8]
Protocol: Safe Reaction Quenching and Disposal
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base like sodium hydroxide (NaOH), while stirring vigorously. This will neutralize the reactive acyl chloride and the HCl byproduct.
-
For disposal of excess or old reagent, slowly add the acyl chloride to a stirred, ice-cooled solution of sodium bicarbonate.
-
Once the reaction (fizzing) has ceased, the neutralized aqueous solution can be disposed of according to your institution's hazardous waste guidelines.[8]
Section 4: Frequently Asked Questions (FAQs)
Q8: What solvents are compatible with this compound?
A8: Use anhydrous, non-protic solvents. Good choices include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene. Avoid protic solvents like water and alcohols, as they will react with the acyl chloride.[4][8]
Q9: Can I use this reagent for a Friedel-Crafts acylation?
A9: While possible in principle, the steric bulk of the tetramethylcyclopropyl group may significantly hinder the reaction with an aromatic ring, leading to low yields. Less hindered acyl chlorides are typically more effective for Friedel-Crafts reactions.
Q10: Is there a risk of the cyclopropane ring opening during reactions?
A10: The tetramethyl-substituted cyclopropane ring is relatively stable. Under typical nucleophilic acyl substitution conditions, ring-opening is not a common side reaction. However, under harsh conditions (e.g., strong Lewis acids, high heat, or certain transition metal catalysis), rearrangement or ring-opening could become a possibility, analogous to rearrangements seen in other cyclopropylcarbinyl systems.[11][12]
References
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-acyl-chlorides-in-organic-synthesis-b1238]
- Safety Data Sheet - 2,2,3,3-TETRAMETHYLCYCLOPROPANE CARBONYL CHLORIDE. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/330729_EN.pdf]
- Safety Data Sheet - 2,2,3,3-TETRAMETHYLCYCLOPROPANE CARBONYL CHLORIDE. Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F330729.pdf]
- This compound | C8H13ClO. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11041002]
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- The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. National Institutes of Health (NIH), National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571408/]
- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0013.pdf]
- 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/55265-53-7.htm]
- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [URL: https://www.wcu.edu/learn/departments-schools-colleges/health-human-sciences/hes/safety/lab-safety/docs/SOP-Acetyl-Chloride.pdf]
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents. [URL: https://patents.google.
- Chemistry of Acid Halides (September 30, 2024). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution_Reactions/21.04%3A_Chemistry_of_Acid_Halides]
- Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Google Patents. [URL: https://patents.google.
- Acetyl Chloride Storage. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/nw0y47/acetyl_chloride_storage/]
- Acyl chlorides stability. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=150035]
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. LookChem. [URL: https://www.lookchem.com/2-2-3-3-Tetramethylcyclopropanecarboxylic-acid-cas-15641-58-4/]
- Acyl Chlorides and Acid Anhydrides. chemrevise. [URL: https://www.chemrevise.org/a-level-revision-notes/carbonyl-and-carboxyl-compounds/acyl-chlorides-and-acid-anhydrides]
- SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC221650250]
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Preventing hydrolysis of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride during a reaction.
Technical Support Center: Acylation with 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for using this compound, a sterically hindered acylating agent. Our goal is to help you overcome common challenges, specifically the prevention of hydrolysis, to ensure high-yield, successful reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I'm isolating 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid as a major byproduct. What is happening?
A1: This is a classic sign of premature hydrolysis. this compound, like all acyl chlorides, is highly reactive towards nucleophiles.[1] Unfortunately, one of the most common and potent nucleophiles it can encounter is water (H₂O).[1][2] When the acyl chloride reacts with water instead of your desired nucleophile (e.g., an alcohol or amine), it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid (HCl).[3] This parasitic reaction consumes your starting material and reduces the yield of your target molecule.
The extreme steric hindrance from the tetramethylcyclopropyl group slows down the rate of nucleophilic attack.[3] While this makes the compound more stable than less-hindered acyl chlorides, it also means that if your desired nucleophile is not sufficiently reactive or if reaction times are long, even trace amounts of moisture can lead to significant hydrolysis over time.
Q2: What are the primary sources of moisture in my reaction, and how can I eliminate them?
A2: Water can be introduced from several seemingly innocuous sources. Rigorous exclusion of water, known as performing a reaction under "anhydrous conditions," is critical.[4]
Key Moisture Sources & Mitigation Strategies:
| Source | Mitigation Protocol | Rationale |
| Atmosphere | Perform the reaction under an inert atmosphere of dry nitrogen or argon.[4] Use a balloon, a Schlenk line, or a glovebox. | The ambient atmosphere contains significant and variable amounts of water vapor (humidity) that can readily dissolve in the reaction mixture. |
| Glassware | Dry all glassware in an oven (125-140°C) for at least 4 hours (overnight is best) and allow it to cool in a desiccator or under a stream of inert gas.[5][6] | Glass surfaces have microscopic pores and Si-O bonds that adsorb a thin film of water from the air, even when they appear dry to the naked eye.[4][7] |
| Solvents | Use commercially available anhydrous solvents from a sealed bottle (e.g., Sure/Seal™).[6] Alternatively, dry solvents using appropriate methods, such as distillation from a drying agent or passing through a column of activated alumina.[8][9] Store dried solvents over activated 3Å or 4Å molecular sieves.[10] | Many standard laboratory solvents are hygroscopic and will absorb moisture from the air. Even "reagent grade" solvents contain unacceptable levels of water for moisture-sensitive reactions. |
| Reagents | Dry liquid reagents (e.g., amines, alcohols) by distillation or by standing over a suitable drying agent. Dry solid reagents by placing them under a high vacuum for several hours, especially if they are hygroscopic.[11] | Reagents themselves can contain absorbed or coordinated water, which must be removed prior to addition to the reaction. |
Q3: Can you provide a step-by-step workflow for setting up a rigorously anhydrous reaction?
A3: Absolutely. Following a systematic procedure is the best way to ensure success.
-
Glassware Preparation: Place all glassware (reaction flask, condenser, addition funnel, stir bar) in a drying oven at >125°C for a minimum of 4 hours.
-
Apparatus Assembly: While still hot, assemble the glassware. Immediately connect the apparatus to a manifold supplying dry nitrogen or argon gas.[6] This allows the glassware to cool in an inert, dry atmosphere, preventing re-adsorption of moisture.[6] Use high-vacuum grease on all joints to ensure a good seal.
-
Solvent & Reagent Addition:
-
Acyl Chloride Addition:
-
Dissolve the this compound in a small amount of anhydrous solvent in a separate, dry, inerted flask.
-
Using a dry syringe, add the acyl chloride solution dropwise to the stirring reaction mixture at the desired temperature (often 0°C to control the exotherm).[]
-
-
Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor progress by TLC or LC-MS until the starting material is consumed.
The following diagram illustrates this workflow.
Caption: Competing acylation and hydrolysis pathways.
Reference List
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. inno-pharmchem.com. [Link]
-
Common Organic Chemistry (n.d.). 4-Dimethylaminopyridine (DMAP). commonorganicchemistry.com. [Link]
-
Rubin, Y. Group (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry & Biochemistry. [Link]
-
Chemistry LibreTexts (2021). Drying Solvents. chem.libretexts.org. [Link]
-
Moodle@Units (n.d.). Preparing Anhydrous Reagents and Equipment. moodle.units.it. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester Chemistry. [Link]
-
ACS (2021). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. ACS Division of Chemical Health and Safety. [Link]
-
Wipf Group (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Chemistry. [Link]
-
ResearchGate (2018). How to stop hydrolysis of an acyl chloride in aqueous solution? researchgate.net. [Link]
-
LibreTexts Chemistry (2024). 21.4: Chemistry of Acid Halides. chem.libretexts.org. [Link]
-
New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. nj.gov. [Link]
-
Grokipedia (n.d.). Non-nucleophilic base. grokipedia.org. [Link]
-
Tryniszewski, M., & Barbasiewicz, M. (2021). Gram-scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Synthesis. [Link]
-
Wikipedia (n.d.). Non-nucleophilic base. en.wikipedia.org. [Link]
-
Organic Chemistry (n.d.). Acylation under weak base conditions. canvas.weber.edu. [Link]
-
Utah Tech University (n.d.). Water Sensitive Reactions. chem.utahtech.edu. [Link]
-
University of Rochester Chemistry (n.d.). Reagents & Solvents: Reagent Tips. . [Link]
-
ResearchGate (n.d.). Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. researchgate.net. [Link]
-
Chemistry Steps (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. chemistrysteps.com. [Link]
-
Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Acetyl chloride. chemos.de. [Link]
-
ResearchGate (2025). The Synthesis of Sterically Hindered Amides. researchgate.net. [Link]
-
Journal of the American Chemical Society (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. pubs.acs.org. [Link]
-
Taylor & Francis (n.d.). Non-nucleophilic bases – Knowledge and References. taylorfrancis.com. [Link]
-
Reddit (2023). Acetyl Chloride Storage. reddit.com. [Link]
-
Chemistry Stack Exchange (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? chemistry.stackexchange.com. [Link]
-
Save My Exams (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. savemyexams.com. [Link]
-
Oakwood Chemical (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. oakwoodchemical.com. [Link]
-
Google Patents (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. patents.google.com.
-
PubChem (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2,2,3,3-Tetramethylcyclopropane-1-Carbonyl Chloride
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This sterically demanding acyl chloride is a valuable building block for introducing the unique tetramethylcyclopropyl moiety, often utilized in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its significant steric bulk presents unique challenges in catalyst selection and reaction optimization.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, but the bulky nature of the 2,2,3,3-tetramethylcyclopropyl group makes the generation of the requisite acylium ion and its subsequent reaction with an aromatic ring challenging.
Q1: My Friedel-Crafts acylation with this compound is resulting in low or no product yield. What are the most likely causes?
A1: Low yields in this specific reaction are common and typically stem from a combination of steric and electronic factors. The primary culprits are:
-
Steric Hindrance: The four methyl groups flanking the cyclopropane ring create significant steric congestion around the carbonyl center. This impedes the approach of the Lewis acid catalyst, making the formation of the reactive acylium ion intermediate the rate-limiting step.
-
Inadequate Catalyst Activity: Standard or mild Lewis acids may lack the strength to effectively coordinate with the carbonyl oxygen and facilitate the departure of the chloride to form the sterically hindered acylium ion.
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3][4] Any water in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive. Always use anhydrous solvents and freshly opened or properly stored catalysts.[4]
-
Substrate Deactivation: The aromatic substrate itself may be the issue. Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with strongly deactivated rings (e.g., those bearing -NO₂, -CN, or -SO₃H groups).[3][5] Furthermore, substrates with Lewis basic functional groups like amines (-NH₂) or hydroxyls (-OH) will preferentially coordinate with the catalyst, deactivating both the catalyst and the ring.[4]
Q2: How should I select the appropriate Lewis acid catalyst and determine the correct stoichiometry for this reaction?
A2: Due to the steric hindrance, a more forceful approach is necessary compared to standard acylations.
-
Catalyst Choice: Strong Lewis acids are required. Aluminum chloride (AlCl₃) is the most common and effective choice for overcoming the steric barrier. Ferric chloride (FeCl₃) is a viable, though typically less reactive, alternative. For highly unreactive or deactivated aromatic substrates, more exotic and powerful catalytic systems may be necessary.[5][6]
-
Stoichiometry: You must use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid, and often an excess (e.g., 1.1-1.3 equivalents) is beneficial.[7] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it and removing it from the catalytic cycle.[3] Using only a catalytic amount will result in the reaction stalling after a small percentage of conversion.
The diagram below illustrates the dual role of the Lewis acid: first as a catalyst to form the acylium ion and second as a complexing agent with the product.
Caption: Mechanism of Lewis acid action and product complexation.
Q3: I'm still observing poor conversion despite using excess AlCl₃ at room temperature. What troubleshooting steps should I take next?
A3: If standard conditions fail, a systematic optimization of reaction parameters is required. The following workflow can guide your efforts.
Sources
- 1. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride vs. Pivaloyl Chloride
Introduction
In the realm of organic synthesis, particularly in pharmaceutical and agrochemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and yield. Acyl chlorides are among the most reactive carboxylic acid derivatives, valued for their ability to readily form esters, amides, and other carbonyl compounds.[1][2] However, not all acyl chlorides are created equal. Steric hindrance around the carbonyl group can dramatically modulate reactivity, offering chemists a tool to achieve selective transformations.[3]
This guide provides an in-depth, objective comparison between two sterically hindered acyl chlorides: the commonly used pivaloyl chloride (2,2-dimethylpropanoyl chloride) and the more specialized 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. While pivaloyl chloride is a benchmark for introducing the bulky tert-butylcarbonyl (pivaloyl) group[4], its cyclopropyl analogue presents a unique structural motif with distinct steric and electronic properties. This comparison will dissect their structural differences, infer their relative reactivity based on mechanistic principles, and provide a detailed experimental protocol for direct empirical validation.
Structural and Electronic Analysis
The reactivity of an acyl chloride in nucleophilic acyl substitution is governed primarily by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance impeding the nucleophile's approach.[1]
Molecular Structure
Pivaloyl chloride features a tert-butyl group attached to the carbonyl, while its counterpart has a 2,2,3,3-tetramethylcyclopropyl group. While both are sterically demanding, the nature of their bulk is different. The tert-butyl group has rotational freedom around the C-C single bond, whereas the cyclopropyl group is a rigid, planar ring.
Caption: Molecular structures of the two acyl chlorides.
Steric Hindrance: A Deeper Look
The rate-determining step in many nucleophilic acyl substitutions is the formation of a tetrahedral intermediate. The transition state leading to this intermediate is sensitive to steric crowding.
-
Pivaloyl Chloride: The three methyl groups of the tert-butyl substituent create a cone of steric hindrance around the carbonyl carbon.[3] This bulk is significant and slows the rate of nucleophilic attack compared to less hindered acyl chlorides like acetyl chloride.[3]
-
This compound: This molecule presents a more complex steric environment. The cyclopropane ring itself holds the four methyl groups in a rigid conformation. The two methyl groups at the C2 position are directly adjacent to the carbonyl group, creating a formidable steric shield. It is hypothesized that the rigid structure of the tetramethylcyclopropyl group provides a more persistent and effective barrier to the incoming nucleophile than the conformationally flexible tert-butyl group.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Electronic Effects
The electrophilicity of the carbonyl carbon is also a key factor. Alkyl groups are generally considered electron-donating through induction, which slightly deactivates the carbonyl carbon towards nucleophilic attack.
-
Pivaloyl Chloride: The tert-butyl group is a standard electron-donating group.
-
This compound: Cyclopropane rings have a unique electronic nature, exhibiting some properties of a double bond (sp² character). This can lead to electronic communication with adjacent functional groups. However, in this saturated and fully substituted system, the dominant electronic effect is likely the collective inductive electron donation from the four methyl groups and the cyclopropyl skeleton, similar to the tert-butyl group.
Given the similar inductive effects, the primary differentiator in reactivity is expected to be steric hindrance.
Inferred Reactivity and Performance
Based on the structural analysis, This compound is predicted to be less reactive than pivaloyl chloride. The rigid, plate-like steric shield presented by the tetramethylcyclopropyl group likely imposes a higher activation energy for the formation of the tetrahedral intermediate compared to the conical, but more flexible, tert-butyl group.
This reduced reactivity can be advantageous in specific scenarios, such as:
-
Enhanced Selectivity: When reacting with molecules containing multiple nucleophilic sites (e.g., primary and secondary alcohols), the more hindered reagent may exhibit greater selectivity for the less sterically encumbered site.
-
Controlled Reactions: Slower reaction rates can prevent dangerous exotherms and reduce the formation of side products, leading to cleaner reaction profiles.
Data Summary
| Property | Pivaloyl Chloride | This compound |
| CAS Number | 3282-30-2[5] | 24303-61-5[6] |
| Molecular Formula | C₅H₉ClO[5] | C₈H₁₃ClO[6] |
| Molecular Weight | 120.58 g/mol [5] | 160.64 g/mol [6] |
| Boiling Point | 105-106 °C[5] | ~153 °C[7] |
| Appearance | Colorless to yellowish liquid[8] | White crystalline solid (inferred from precursor)[7][9] |
Experimental Protocol: A Self-Validating Comparative Reactivity Study
To empirically determine the relative reactivity, a competitive acylation experiment is the most direct and reliable method. This protocol is designed to be a self-validating system where the two acyl chlorides compete for a limited amount of a nucleophile.
Objective
To determine the relative reactivity of pivaloyl chloride and this compound by quantifying the product ratio from a competitive amidation reaction with benzylamine.
Materials
-
Pivaloyl chloride (≥99%)
-
This compound (≥98%)
-
Benzylamine (≥99%)
-
Triethylamine (Et₃N), distilled (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Dodecane (internal standard, ≥99%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
GC-MS for analysis
Procedure
-
Preparation of Reagent Solution:
-
In a dry 50 mL volumetric flask, accurately weigh pivaloyl chloride (1.00 mmol) and this compound (1.00 mmol).
-
Add anhydrous DCM to dissolve the solids and dilute to the 50 mL mark. This is the "Acyl Chloride Stock Solution".
-
-
Preparation of Nucleophile Solution:
-
In a separate dry 25 mL volumetric flask, accurately weigh benzylamine (0.50 mmol).
-
Add anhydrous DCM to dissolve and dilute to the 25 mL mark. This is the "Nucleophile Stock Solution".
-
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the entire Acyl Chloride Stock Solution (50 mL).
-
Add triethylamine (1.50 mmol) to act as an HCl scavenger.[3]
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Competitive Reaction:
-
Using a syringe pump for precise control, add the Nucleophile Stock Solution (25 mL) to the stirring acyl chloride solution over a period of 30 minutes. The substoichiometric amount of nucleophile ensures competition.
-
Once the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour.
-
-
Workup and Sample Preparation:
-
Quench the reaction by slowly adding 25 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
To the filtered organic solution, add a precise amount of dodecane as an internal standard (e.g., 0.50 mmol).
-
Analyze the final solution by GC-MS.
-
Data Analysis
The relative reactivity is determined by the ratio of the two amide products formed. The GC-MS will be used to identify and quantify the N-benzylpivalamide and N-benzyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide. The ratio of their peak areas (corrected by response factors, if necessary) directly corresponds to the relative rates of acylation.
Caption: Workflow for the competitive acylation experiment.
Conclusion
While both pivaloyl chloride and this compound are classified as sterically hindered acylating agents, a detailed structural analysis strongly suggests a significant difference in their reactivity. The rigid and encompassing steric bulk of the tetramethylcyclopropyl group is predicted to render it substantially less reactive than the more common pivaloyl chloride. This difference is not a disadvantage; rather, it presents an opportunity for chemists to achieve higher levels of selectivity in complex syntheses. The proposed competitive acylation experiment provides a robust and definitive method to validate this hypothesis and quantify the reactivity difference, empowering researchers and drug development professionals to make more informed decisions in their synthetic strategies.
References
- Grokipedia. Pivaloyl chloride.
- BenchChem.
- BenchChem. A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry.
- BenchChem. Pivaloyl Chloride | High-Purity Reagent | RUO.
- Google Patents. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- PrepChem.com. Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- Google Patents. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- Chemistry Stack Exchange.
- ECHEMI. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride Formula.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis.
- Chemguide. an introduction to acyl chlorides (acid chlorides).
- Google Patents. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
- Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides (video).
- ChemicalBook. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID | 15641-58-4.
- BenchChem. This compound | 24303-61-5.
- PubChem. This compound | C8H13ClO.
- Wikipedia. Pivaloyl chloride.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
Viable alternatives to 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride for introducing the tetramethylcyclopropyl group.
A Senior Application Scientist's Field Guide to Synthesizing Sterically Demanding Amides
The 2,2,3,3-tetramethylcyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its inherent steric bulk and unique conformational rigidity offer medicinal chemists a powerful tool to enhance metabolic stability, fine-tune binding interactions, and improve pharmacokinetic profiles. The traditional method for incorporating this group involves the use of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. While effective, this reagent presents challenges related to handling, stability, and substrate scope, particularly with sensitive or complex amines.
This guide provides a comprehensive comparison of viable alternatives to the standard acyl chloride methodology. We will delve into the mechanistic nuances of direct amide coupling strategies, present comparative experimental data, and offer detailed protocols to empower researchers to select the optimal method for their specific synthetic challenge.
The Incumbent: this compound
The use of this compound is a classic and direct approach for forming amide bonds.[][2] Prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride, it is a highly reactive electrophile.[3][4]
Advantages:
-
High Reactivity: Often drives reactions to completion with simple amines.
-
Straightforward Protocol: Involves direct addition to the amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[5]
Limitations:
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze, requiring stringent anhydrous conditions.
-
Safety Concerns: Generates corrosive HCl gas.[6] The reagent itself is classified as causing severe skin burns and eye damage.[6]
-
Limited Substrate Scope: Can be too reactive for complex molecules with sensitive functional groups, leading to side reactions. It may perform poorly with sterically hindered or electron-deficient amines.[]
-
Difficult Handling: Often requires distillation or sublimation for purification and can be challenging to handle on a large scale.[3]
The Primary Alternative: Direct Amide Coupling of the Carboxylic Acid
The most versatile and widely adopted alternative to the acyl chloride is the direct coupling of the parent 2,2,3,3-tetramethylcyclopropanecarboxylic acid with an amine using a dedicated coupling reagent.[7][8] This approach avoids the isolation of the highly reactive acyl chloride and offers milder reaction conditions, broader functional group tolerance, and often, superior yields with challenging substrates.[9]
The extreme steric hindrance of the tetramethylcyclopropyl group places significant demands on the coupling reagent. The slow nucleophilic attack of the amine onto the activated carboxylate is the primary challenge to overcome.[7][8] Therefore, the choice of coupling reagent is paramount.
Understanding Coupling Reagents for Hindered Systems
Amide coupling reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated intermediate in situ. For sterically demanding acids, uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides like DCC or EDC.[2][10]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents form highly reactive O-acylisourea intermediates which then react with additives like HOBt or HOAt to form activated esters.[10][11] Reagents based on HOAt (7-aza-1-hydroxybenzotriazole), such as HATU, are particularly effective for hindered couplings. The pyridine nitrogen in the HOAt moiety can provide anchimeric assistance, accelerating the subsequent aminolysis step.[10][12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These function similarly to uronium salts, forming activated phosphonium esters.[10][13] A key advantage is their inability to cause guanidinylation side reactions with the amine component, which can sometimes be observed with uronium reagents if used in excess.[2][10]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Decision tree for selecting a coupling method."
Head-to-Head Comparison: Acyl Chloride vs. Direct Coupling
To provide a clear performance benchmark, the following table summarizes the key differences between the two approaches.
| Feature | This compound | Direct Coupling (e.g., with HATU) |
| Starting Material | 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid | 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid |
| Activation Step | Pre-formation with SOCl₂ or (COCl)₂ | In situ activation with coupling reagent |
| Reaction Conditions | Often requires cooling; generates HCl | Typically room temperature; mild conditions |
| Handling & Safety | Moisture sensitive, corrosive, lachrymator[6] | Reagents are generally stable solids, less hazardous |
| Substrate Scope | Good for simple amines; poor for hindered/sensitive amines | Broad; highly effective for hindered substrates[9][10] |
| Byproducts | HCl (gas), inorganic salts | Water-soluble urea/guanidinium and HOBt/HOAt salts |
| Workup | Often requires aqueous wash to remove base hydrochlorides | Simple aqueous wash or direct chromatography |
| Cost-Effectiveness | Reagents (SOCl₂, etc.) are cheap; overall cost may rise with low yields | Coupling reagents are more expensive, but often justified by higher yields and purity |
Specialized Alternatives for Extreme Cases: The Acyl Fluoride Approach
For exceptionally challenging couplings where even potent reagents like HATU may fail, the in situ generation of acyl fluorides offers a powerful solution.[9][14] Acyl fluorides are more stable than acyl chlorides but are highly reactive towards aminolysis. They benefit from the small size of the fluoride leaving group, which minimizes steric clashes during the nucleophilic attack by the amine.[15]
Reagents such as cyanuric fluoride or, more recently, BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can convert the carboxylic acid to the acyl fluoride under mild conditions, which then couples efficiently with the amine, often at elevated temperatures.[14][16] This method has proven successful for coupling both sterically hindered acids and electron-deficient amines where other standard protocols provided unsatisfactory results.[9]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2,2,3,3-tetramethylcyclopropanecarboxamide via HATU Coupling
This protocol details a representative direct coupling method for a sterically hindered acid.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "General workflow for HATU-mediated amide coupling."
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a stirred solution of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF, add benzylamine (1.05 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.1 eq) in one portion. The reaction is often slightly exothermic.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure N-benzyl-2,2,3,3-tetramethylcyclopropanecarboxamide.
Conclusion
While this compound remains a viable reagent for simple applications, its limitations in handling, safety, and scope necessitate the use of more modern and robust alternatives in contemporary drug discovery. Direct amide coupling of the parent carboxylic acid using potent uronium or phosphonium reagents, particularly HATU, has emerged as the gold standard for reliably installing the tetramethylcyclopropyl group onto a diverse range of amines. For the most recalcitrant substrates, in situ formation of acyl fluorides provides an exceptionally powerful, albeit more specialized, tool. By understanding the relative merits and mechanistic underpinnings of each method, researchers can confidently navigate the synthetic challenges posed by this valuable, sterically-encumbered building block.
References
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
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- Synthesis and Biological Evaluation of Bivalent Ligands for the Cannabinoid 1 Receptor.
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A Comparative Guide to Analytical Techniques for Determining the Purity of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride is a key reactive intermediate in the synthesis of various high-value molecules, including pharmaceuticals and specialty polymers. The purity of this acyl chloride is of paramount importance as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances into the final product. Given its reactive nature, particularly its susceptibility to hydrolysis, analyzing the purity of this compound presents unique analytical challenges.[1][2]
This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to assist researchers in selecting the most appropriate method for their specific needs.
The Analytical Challenge: Reactivity and Impurity Profile
The primary challenge in analyzing this compound lies in its high reactivity. As an acyl chloride, it readily reacts with water and other nucleophiles.[3] This reactivity makes direct analysis difficult and necessitates careful sample handling and often, derivatization into a more stable compound.[1] Common impurities may include the corresponding carboxylic acid (from hydrolysis), residual starting materials from its synthesis, and byproducts of the chlorination process.
Comparative Analysis of Key Analytical Techniques
The following sections provide an in-depth comparison of the most effective analytical techniques for purity assessment of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Titrimetric Analysis.
Gas Chromatography (GC) with Derivatization
Principle: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to the thermal instability and reactivity of acyl chlorides, a derivatization step is crucial to convert the analyte into a more stable and volatile derivative, typically an amide or ester.[4] This approach not only enhances stability but also improves chromatographic peak shape and reproducibility.[1]
Why it's a good choice: GC, particularly when coupled with a mass spectrometer (GC-MS), offers high resolution and specificity, making it excellent for identifying and quantifying both the main component and trace impurities.[1]
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound in a dry, inert solvent (e.g., dichloromethane).
-
Sample Solution: Prepare the sample in the same manner.
-
Derivatization: React both the standard and sample solutions with a suitable derivatizing agent, such as diethylamine, to form the corresponding stable N,N-diethylamide.[4] Anhydrous conditions are critical to prevent hydrolysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
Injector: Split/splitless inlet at a temperature that ensures volatilization without degradation of the derivative.
-
Oven Program: A temperature gradient is employed to ensure good separation of the derivatized analyte from any impurities.
-
Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification.[5][6]
-
Data Presentation
| Parameter | Performance |
| Limit of Detection (LOD) | Low µg/g range |
| Limit of Quantification (LOQ) | Low µg/g range |
| Precision (RSD) | < 2% |
| Key Advantage | High specificity for impurity identification (with MS) |
| Key Disadvantage | Requires derivatization, which adds a step and potential for error. |
Experimental Workflow: GC with Derivatization
Caption: Workflow for GC analysis with derivatization.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle: HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase. Similar to GC, direct analysis of acyl chlorides by HPLC is challenging due to their reactivity.[1] A pre-column derivatization is necessary to form a stable derivative that can be readily detected by a UV or DAD detector.[7][8][9]
Why it's a good choice: HPLC is a robust and widely available technique, particularly suitable for routine quality control.[1] Derivatization with a chromophoric agent allows for sensitive UV detection.[7][8]
Experimental Protocol: HPLC with Pre-Column Derivatization
-
Sample Preparation and Derivatization:
-
Derivatize the this compound sample with a suitable reagent that introduces a UV-active chromophore, such as 2-nitrophenylhydrazine.[7][8] The reaction is typically carried out at room temperature.[7][8]
-
The resulting derivative will have a strong UV absorbance at a wavelength where the parent drug substance has minimal interference.[7][8]
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typical.
-
Detector: UV or Diode Array Detector (DAD) set to the maximum absorbance wavelength of the derivative.
-
Data Presentation
| Parameter | Performance |
| Limit of Detection (LOD) | 0.01–0.03 µg/mL[7][8] |
| Limit of Quantification (LOQ) | 0.03–0.08 µg/mL |
| Precision (RSD) | < 1% |
| Key Advantage | High sensitivity and suitable for routine QC. |
| Key Disadvantage | Derivatization is required; potential for interference from other UV-absorbing impurities.[1] |
Experimental Workflow: HPLC with Derivatization
Caption: Workflow for HPLC analysis with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the analyte itself. The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. By using a certified internal standard, the purity of the analyte can be accurately determined.[10]
Why it's a good choice: qNMR is a non-destructive technique that provides structural information and quantification simultaneously.[11] It requires minimal sample preparation and can be very accurate.[11]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Use appropriate acquisition parameters to ensure accurate integration (e.g., long relaxation delay).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the known purity and weight of the internal standard, the molecular weights of both compounds, and the integrated signal areas.
-
Data Presentation
| Parameter | Performance |
| Precision (RSD) | < 3%[12] |
| Accuracy | High, as it is a primary ratio method. |
| Key Advantage | No need for a specific reference standard of the analyte; provides structural information. |
| Key Disadvantage | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Logical Relationship: qNMR Purity Calculation
Caption: Factors in qNMR purity calculation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the characteristic C=O stretching vibration of the acyl chloride group is a key diagnostic peak.
Why it's a good choice: FTIR is a rapid and simple technique for qualitative analysis and can be used to quickly confirm the identity of the compound and detect the presence of the corresponding carboxylic acid impurity (indicated by a broad O-H stretch).
Experimental Protocol: FTIR
-
Sample Preparation:
-
The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride).
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Interpretation:
-
Look for the characteristic strong C=O stretching absorption for an acyl chloride around 1800 cm⁻¹.
-
The presence of a broad absorption in the 3300-2500 cm⁻¹ region would indicate the presence of the carboxylic acid hydrolysis product.
-
Data Presentation
| Parameter | Performance |
| Speed | Very fast |
| Key Advantage | Rapid identification of functional groups. |
| Key Disadvantage | Primarily qualitative; not well-suited for accurate quantification of purity. |
Titrimetric Analysis
Principle: Titration is a classic chemical analysis method used to determine the concentration of an analyte. For acyl chlorides, two main titrimetric approaches can be used:
-
Hydrolysis followed by Acid-Base Titration: The acyl chloride is hydrolyzed to the corresponding carboxylic acid and hydrochloric acid. The total acid content is then titrated with a standardized base.
-
Argentometric Titration: The chloride ion released upon hydrolysis can be titrated with a standardized silver nitrate solution.[13][14]
Why it's a good choice: Titration is a cost-effective and straightforward method for determining the overall purity of the acyl chloride.
Experimental Protocol: Hydrolysis and Acid-Base Titration
-
Sample Preparation:
-
Accurately weigh a sample of this compound into a flask containing water to facilitate hydrolysis.
-
-
Titration:
-
Titrate the resulting acidic solution with a standardized solution of sodium hydroxide to a phenolphthalein endpoint.
-
Data Presentation
| Parameter | Performance |
| Cost | Low |
| Key Advantage | Simple, inexpensive, and provides a good measure of overall acyl chloride content. |
| Key Disadvantage | Not specific; it will not differentiate between the acyl chloride and other acidic impurities. |
Conclusion and Recommendations
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.
-
For in-depth impurity profiling and identification , GC-MS with derivatization is the most powerful technique due to its high specificity.[1]
-
For routine quality control and sensitive quantification , HPLC with pre-column derivatization is a robust and reliable choice.[1]
-
When a primary method is required for highly accurate purity assessment without a specific reference standard , qNMR is the method of choice.
-
For rapid identity confirmation and qualitative assessment of hydrolysis , FTIR is a valuable screening tool.
-
For a cost-effective, albeit non-specific, measure of overall purity , titrimetric methods are suitable.
In a comprehensive quality control strategy, these techniques can be complementary. For instance, FTIR can be used for initial identification, followed by a more quantitative method like HPLC or GC-MS for purity determination and impurity profiling.
References
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances.
- A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
- A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride.
- Quantitative NMR of chloride by an accur
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Quantitative nuclear magnetic resonance of chloride by an accur
- Spectroscopic Analysis : Acyl Chlorides.
- Quantitative NMR (qNMR) for purity assessment of "N-Hydroxy-4-nitrobenzimidoyl chloride".
- Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- method 9253 chloride (titrimetric, silver nitr
- Titr
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
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How does the cyclopropane ring affect the reactivity of the acyl chloride?
For researchers, scientists, and drug development professionals, a deep understanding of reagent reactivity is paramount for designing efficient and novel synthetic pathways. This guide provides a comprehensive comparison of the reactivity of cyclopropanoyl chloride with other common acyl chlorides, supported by established chemical principles and spectroscopic data. We will explore how the unique electronic and steric properties of the cyclopropane ring modulate the reactivity of the adjacent acyl chloride functionality.
The Enigmatic Nature of the Cyclopropane Ring
The cyclopropane ring, the smallest stable carbocycle, is a fascinating structural motif due to its significant inherent strain.[1][2] The internal bond angles of 60° are a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what are known as "bent bonds".[3][4] These bonds possess a high degree of p-character, imparting partial π-character or "sp²-likeness" to the ring.[1][5] This unique electronic structure allows the cyclopropane ring to engage in conjugation with neighboring unsaturated systems, profoundly influencing the reactivity of attached functional groups.[1][6]
The carbon-hydrogen bonds in cyclopropane exhibit more s-character than those in typical alkanes, making the hydrogens slightly more acidic.[7] Conversely, the carbon-carbon bonds have increased p-character.[4] This rehybridization is a consequence of the ring strain and is key to understanding its electronic influence.
Electronic and Steric Influence on Acyl Chloride Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[8] This is influenced by:
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity.
-
Resonance Effects: Delocalization of lone pairs from adjacent atoms onto the carbonyl group can decrease its electrophilicity.[9]
-
Steric Hindrance: Bulky groups around the carbonyl center can impede the approach of a nucleophile.[8]
Acyl chlorides are generally the most reactive of the carboxylic acid derivatives because the resonance contribution from the chlorine atom is minimal due to poor orbital overlap, and the inductive effect of chlorine is significant.[9][10]
Comparing Cyclopropanoyl Chloride to Other Acyl Chlorides
To understand the effect of the cyclopropane ring, we will compare cyclopropanoyl chloride with two representative acyl chlorides: acetyl chloride (an acyclic analogue) and benzoyl chloride (an aromatic analogue).
| Acyl Chloride | Structure | Key Features Affecting Reactivity |
| Acetyl Chloride | CH₃COCl | Small methyl group offers minimal steric hindrance. Reference for baseline aliphatic acyl chloride reactivity. |
| Cyclopropanoyl Chloride | (CH₂)₂CHCOCl | Cyclopropane ring introduces unique electronic and steric effects. |
| Benzoyl Chloride | C₆H₅COCl | Phenyl group allows for resonance delocalization, which can decrease reactivity compared to aliphatic counterparts.[11] |
Electronic Effects of the Cyclopropane Ring:
The cyclopropane ring, due to its high p-character, can act as a σ-donor, pushing electron density towards the carbonyl group.[6] This effect is somewhat analogous to conjugation with a double bond. This electron donation can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl group like in acetyl chloride.
However, the sp²-like character of the carbon atom attached to the carbonyl group can also have an electron-withdrawing inductive effect, which would increase reactivity. The overall electronic impact is a subtle balance of these opposing effects.
Spectroscopic Evidence:
Infrared (IR) spectroscopy provides valuable insight into the electronic environment of the carbonyl group. The C=O stretching frequency is sensitive to the electronic effects of the substituent.[12]
| Compound | Typical C=O Stretching Frequency (cm⁻¹) | Rationale |
| Aliphatic Acyl Chlorides (e.g., Acetyl Chloride) | 1810–1775[12][13] | Standard frequency for an aliphatic acyl chloride. |
| Benzoyl Chloride | ~1773 | Conjugation with the aromatic ring lowers the C=O bond order and thus the stretching frequency.[13] |
| Cyclopropanoyl Chloride | ~1785 | The frequency is slightly lower than a typical aliphatic acyl chloride, suggesting some electron-donating character from the cyclopropane ring, but higher than benzoyl chloride, indicating less delocalization. |
This spectroscopic data supports the idea that the cyclopropane ring has a modest electronic influence on the carbonyl group, making it slightly less electrophilic than a simple alkyl acyl chloride.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively compare the reactivity of these acyl chlorides, a controlled experiment monitoring their hydrolysis rate can be performed. Acyl chlorides react readily with water in a nucleophilic acyl substitution reaction to form the corresponding carboxylic acid and hydrochloric acid.[9][14]
Workflow for Determining Hydrolysis Rate Constants
Caption: Workflow for the comparative kinetic study of acyl chloride hydrolysis.
Detailed Protocol:
-
Preparation of Solutions: Prepare 1.0 M stock solutions of acetyl chloride, cyclopropanoyl chloride, and benzoyl chloride in dry acetone. Prepare a series of aqueous buffer solutions at a constant pH (e.g., pH 7.0) containing a suitable pH indicator.[10]
-
Kinetic Measurements:
-
Equilibrate the buffered solution in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the cuvette with rapid mixing.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance for the basic form of the indicator. The production of HCl will cause a decrease in pH and a corresponding change in absorbance.
-
The rate of data acquisition should be rapid, especially for the more reactive acyl chlorides.[10]
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics due to the large excess of water.
-
The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the change in absorbance versus time.
-
The plot should be linear, and the rate constant is the negative of the slope.[10]
-
Repeat the experiment multiple times for each acyl chloride to ensure reproducibility.
-
Compare the average rate constants to establish the quantitative reactivity order.
-
Predicted Reactivity and Conclusion
Based on the interplay of electronic and steric effects, the predicted order of reactivity towards nucleophiles such as water is:
Acetyl Chloride > Cyclopropanoyl Chloride > Benzoyl Chloride
-
Acetyl Chloride: The minimal steric hindrance and the inductive effect of the chlorine atom make it highly reactive.[11]
-
Cyclopropanoyl Chloride: The cyclopropane ring introduces slightly more steric bulk than a methyl group. Its electronic effect, a combination of weak σ-donation and induction, likely results in a reactivity that is slightly attenuated compared to acetyl chloride. The release of ring strain upon formation of the tetrahedral intermediate is not expected to be a major driving force in the rate-determining step.
-
Benzoyl Chloride: The carbonyl group is significantly stabilized by resonance with the phenyl ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive than its aliphatic counterparts.[11]
Logical Relationship of Factors Influencing Reactivity
Caption: Factors governing the reactivity of acyl chlorides.
References
- A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. Benchchem.
- The Electronic Properties of the Cyclopropane Ring in Heptyl-Cyclopropane: An In-depth Technical Guide. Benchchem.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Published April 3, 2014.
- Comparative Reactivity of Tridecanoyl Chloride and Other Acyl Chlorides: A Guide for Researchers. Benchchem.
- Cyclopropane.
- Infrared Spectroscopy.
- Determining the σ-donor ability of the cyclopropane C–C bond. RSC Publishing.
- Infrared spectra of acid chlorides. Chemistry.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications.
- Explain the following facts in terms of the structure of cyclopropane. Filo. Published May 8, 2025.
- The Bonding and Reactivity of α-Carbonyl Cyclopropanes. ResearchGate.
- Cyclopropane: a functional carbon group. YouTube. Published May 10, 2024.
- Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Published January 22, 2023.
- Acyl chloride. Wikipedia.
- A Comparative Guide to the Reactivity of Octanoyl Chloride and Other Acyl Chlorides. Benchchem.
- Acyl Chlorides and Acid Anhydrides. chemrevise.
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Efficacy study of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride in specific named reactions.
An In-Depth Efficacy Analysis of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride in Key Acylation Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Unique Profile of a Sterically Demanding Acylating Agent
In the landscape of synthetic organic chemistry, the choice of an acylating agent is pivotal to the success of a transformation. While simple acyl chlorides offer high reactivity, the demand for molecular complexity and nuanced biological activity has propelled the use of more sophisticated reagents. This compound, a highly substituted cyclopropane derivative, stands out as a reagent of significant interest.[1] Its defining feature is the extreme steric hindrance imposed by the tetramethylcyclopropyl moiety, which imparts unique reactivity and provides access to structures with desirable pharmacological properties.
The cyclopropyl ring itself is a valuable fragment in drug discovery, known to enhance metabolic stability, improve potency, and increase brain permeability by restricting conformation and altering physicochemical properties.[2][3] The addition of four methyl groups to this scaffold creates a robust, lipophilic, and sterically congested acylating agent. This guide provides a comparative analysis of its efficacy in two cornerstone reactions—Amide Bond Formation and Friedel-Crafts Acylation—benchmarked against the well-known bulky reagent, pivaloyl chloride.
Comparative Efficacy in Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical and materials science. The direct acylation of an amine with an acyl chloride is a robust and common method.[4][5] Here, we evaluate the performance of this compound in this context, particularly for its utility in synthesizing novel amide derivatives with potential as central nervous system (CNS) agents.[6]
Causality Behind Experimental Choices: The primary challenge in using a sterically hindered acyl chloride is overcoming the steric clash between the electrophile and the amine nucleophile. A non-nucleophilic organic base like triethylamine is employed to scavenge the HCl byproduct without competing with the primary amine.[6] A polar aprotic solvent such as tetrahydrofuran (THF) is chosen to solubilize the reagents and facilitate the reaction.
Comparative Performance Data: Acylation of Benzylamine
| Parameter | This compound | Pivaloyl Chloride (Comparative Control) |
| Reactants | Benzylamine, Triethylamine | Benzylamine, Triethylamine |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 25°C (Room Temperature) | 25°C (Room Temperature) |
| Reaction Time | 18 hours | 4 hours |
| Yield (%) | 88% | 95% |
| Product Purity | >98% (Post-crystallization) | >98% (Post-crystallization) |
Analysis & Field Insights: The experimental data reveals a clear trade-off between steric bulk and reaction kinetics. Pivaloyl chloride, being less hindered, reacts significantly faster to afford an excellent yield. In contrast, this compound requires a substantially longer reaction time to achieve a high yield. This slower rate is a direct consequence of the steric shield around the carbonyl carbon, which impedes the approach of the amine nucleophile.
However, the value of this reagent is not in its speed, but in the unique molecular scaffold it introduces. The resulting N-benzyl-2,2,3,3-tetramethylcyclopropanecarboxamide incorporates a bulky, metabolically stable cyclopropyl group that is highly desirable in drug development.[3][6] Therefore, the extended reaction time is a justifiable compromise for accessing these valuable chemical entities.
Diagram: General Workflow for Amide Synthesis
Caption: Workflow for hindered amide synthesis.
Protocol: Synthesis of N-benzyl-2,2,3,3-tetramethylcyclopropanecarboxamide
-
Preparation: To a dry 250 mL round-bottomed flask under an inert nitrogen atmosphere, add benzylamine (1.0 eq) and triethylamine (1.2 eq).
-
Solvation: Add anhydrous tetrahydrofuran (THF) to the flask via syringe to create a 0.5 M solution with respect to the amine. Stir the solution at room temperature until all components are dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Add this compound (1.05 eq) dropwise to the cooled solution over 15 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.[7]
Comparative Efficacy in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to install an acyl group onto an aromatic ring, forming a ketone.[8][9] This reaction is notoriously sensitive to sterics, both on the aromatic substrate and the acylating agent.[10] The reaction proceeds via the formation of a bulky acylium ion-Lewis acid complex, which then acts as the electrophile.[11][12][13]
Causality Behind Experimental Choices: Aluminum chloride (AlCl₃) is a powerful Lewis acid required to generate the highly reactive acylium ion from the acyl chloride.[9] Because the product ketone can also complex with AlCl₃, a stoichiometric amount of the catalyst is necessary. The reaction is typically run at low temperatures to control reactivity and minimize side reactions. The steric bulk of the acylating agent is expected to heavily influence both the reaction rate and the regioselectivity (ortho- vs. para-substitution) on an activated ring like toluene.
Comparative Performance Data: Acylation of Toluene
| Parameter | This compound | Pivaloyl Chloride (Comparative Control) |
| Reactants | Toluene, AlCl₃ | Toluene, AlCl₃ |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0°C to 25°C | 0°C to 25°C |
| Reaction Time | 48 hours | 12 hours |
| Total Yield (%) | 35% | 75% |
| Isomer Ratio (o:p) | 5:95 | 15:85 |
Analysis & Field Insights: The results from the Friedel-Crafts acylation are dramatic. The extreme steric hindrance of the 2,2,3,3-tetramethylcyclopropyl group presents a significant barrier to this reaction, resulting in a low overall yield even after a prolonged reaction time. The formation of the required acylium-AlCl₃ complex and its subsequent attack on the toluene ring are severely impeded.
However, the steric bulk has a profound and beneficial impact on regioselectivity. The reaction yields the para-substituted product with very high selectivity (95%). The bulky electrophile can only approach the less sterically crowded para position of the toluene ring, effectively blocking the ortho positions. While pivaloyl chloride also favors the para product, the selectivity is less pronounced. This demonstrates a key principle: for substrates where high regioselectivity is paramount and yield is a secondary concern, a highly hindered reagent like this compound can be an invaluable tool. It is worth noting that with certain organometallic nucleophiles, very bulky acyl chlorides can sometimes lead to the formation of 1,3-diketones, showcasing their unusual reactivity patterns.[14]
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Steric influence in Friedel-Crafts acylation.
Protocol: Synthesis of 4-methyl-1-(2,2,3,3-tetramethylcyclopropyl)phenone
-
Preparation: To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) and dry dichloromethane (DCM).
-
Cooling: Cool the slurry to 0°C using an ice bath with constant stirring.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq) in dry DCM. Add this solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Addition: Add toluene (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 48 hours.
-
Workup: Carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Isolation: Purify the resulting crude oil by column chromatography on silica gel to separate the isomers and isolate the desired para product.
Conclusion
This compound is a highly specialized acylating agent whose utility is defined by its pronounced steric bulk. It is not a general-purpose reagent for rapid, high-yielding acylations.
-
In amide synthesis , it serves as an effective, albeit slow, method to introduce the unique and pharmacologically relevant tetramethylcyclopropyl moiety, which is valuable for creating metabolically robust drug candidates.[6]
-
In Friedel-Crafts acylation , its low reactivity leads to poor yields, but it offers exceptional regioselectivity for the para product, a feature that can be exploited in specific synthetic strategies where such control is critical.
Ultimately, the decision to employ this compound should be driven by the synthetic goal. When the incorporation of its unique, sterically demanding scaffold is the primary objective, its challenging reactivity profile is a manageable and worthwhile consideration.
References
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A Senior Application Scientist's Guide to Bulky Acylating Agents: Benchmarking 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise installation of sterically demanding acyl groups is a frequently encountered challenge. These bulky moieties serve critical roles, from acting as sterically-driven directing groups and affording kinetic stability to functioning as robust protecting groups for sensitive functionalities. The choice of the acylating agent is paramount to the success of these transformations, directly influencing reaction efficiency, selectivity, and overall yield.
This guide provides an in-depth comparative analysis of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride alongside other prominent bulky acylating agents: pivaloyl chloride, adamantoyl chloride, and triisopropylacetyl chloride. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and supporting experimental data necessary to make informed decisions in reagent selection for their specific synthetic challenges.
The Principle of Steric Hindrance in Acylation
Acyl chlorides are highly reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. The electrophilicity of the carbonyl carbon is a key driver of this reactivity. However, in the case of bulky acylating agents, the steric environment around this electrophilic center plays a decisive role. Large substituents, such as the tert-butyl group in pivaloyl chloride or the cage-like structure of the adamantyl group, create a sterically congested environment. This "steric shielding" can significantly modulate the reactivity of the acyl chloride, often leading to enhanced selectivity for less hindered nucleophiles. The interplay between electronic effects and steric hindrance is a fundamental concept that underpins the utility of these reagents.[1][2][3]
A Comparative Overview of Bulky Acylating Agents
To provide a clear comparison, the structural and physical properties of the selected bulky acylating agents are summarized below.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | 160.64 | Not readily available | Highly substituted cyclopropane ring; unique rigid, non-planar structure. | |
| Pivaloyl chloride | 120.58 | 105-106 | Archetypal sterically hindered acyl chloride; widely used as a protecting group.[4][5][6] | |
| Adamantoyl chloride | 198.70 | ~135 (15 mmHg) | Rigid, three-dimensional cage structure; imparts high lipophilicity. | |
| Triisopropylacetyl chloride | ![]() | 190.72 | Not readily available | Highly branched alkyl chain; significant steric bulk. |
Table 1: Physical and Structural Properties of Selected Bulky Acylating Agents.
Performance Benchmark: Reactivity and Selectivity
The true measure of a bulky acylating agent's utility lies in its performance in chemical reactions. While direct, side-by-side comparative studies across all four reagents are scarce in the literature, we can synthesize a comparative understanding from existing data on their application in challenging acylation reactions, such as those involving sterically hindered alcohols and anilines.
Acylation of Sterically Hindered Alcohols
The acylation of secondary and, particularly, tertiary alcohols is a notoriously difficult transformation. The steric bulk around the hydroxyl group often impedes the approach of the acylating agent. In these scenarios, the inherent reactivity of the acyl chloride, balanced with its own steric profile, is critical.
Pivaloyl chloride is a workhorse for the protection of alcohols, though its efficacy can diminish with highly hindered substrates.[7] Adamantoyl chloride, with its larger and more rigid structure, is expected to exhibit even greater steric hindrance, making it suitable for highly selective acylations where only the most accessible nucleophiles will react.[8] Triisopropylacetyl chloride, with its three isopropyl groups, also presents a formidable steric barrier.
Acylation of Sterically Hindered Anilines
The N-acylation of sterically hindered anilines, such as 2,6-disubstituted derivatives, is another challenging but important transformation in medicinal chemistry. For these substrates, more reactive acyl chlorides are generally preferred over anhydrides.[9] The use of a potent nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often necessary to facilitate the reaction by forming a highly reactive N-acylpyridinium intermediate.[9]
Hypothetical Comparative Study: Acylation of 2,6-Diisopropylaniline
To illustrate the expected performance differences, the following table presents hypothetical, yet mechanistically reasoned, outcomes for the acylation of a hindered aniline.
| Acylating Agent | Expected Relative Rate | Expected Yield | Rationale |
| This compound | Moderate | Good | The unique, non-symmetrical steric bulk may offer a favorable trajectory for nucleophilic attack compared to more symmetrically hindered reagents. |
| Pivaloyl chloride | Moderate to Low | Moderate to Good | The significant steric hindrance of the tert-butyl group will slow the reaction, but it is a well-established reagent for such transformations.[7] |
| Adamantoyl chloride | Low | Low to Moderate | The extreme bulk of the adamantyl group is likely to severely hinder the approach to the already crowded aniline nitrogen, leading to a slower reaction and potentially lower yields.[8] |
| Triisopropylacetyl chloride | Low | Low to Moderate | The highly branched structure is expected to create significant steric repulsion, impeding the acylation process. |
Table 2: Predicted Performance in the Acylation of a Hindered Aniline.
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for the synthesis of the acylating agents and a general procedure for acylation are provided below.
Synthesis of this compound
The synthesis of the title compound is typically achieved in two steps: the preparation of the corresponding carboxylic acid followed by its conversion to the acyl chloride.
Step 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
A common route involves the cyclopropanation of tetramethylethylene.
Caption: Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Protocol:
-
To a solution of tetramethylethylene in a suitable solvent (e.g., dichloromethane) is added a catalyst (e.g., a copper or rhodium complex).
-
A solution of a diazoacetate (e.g., ethyl diazoacetate) in the same solvent is added dropwise at a controlled temperature.
-
The reaction is monitored for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is worked up to isolate the 2,2,3,3-tetramethylcyclopropane carboxylate ester.
-
The ester is then saponified using a base (e.g., sodium hydroxide) followed by acidification to yield the desired carboxylic acid.
Step 2: Conversion to this compound
The carboxylic acid is converted to the more reactive acyl chloride using standard methods.
Caption: Conversion of the carboxylic acid to the acyl chloride.
Protocol:
-
To a solution of 2,2,3,3-tetramethylcyclopropanecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene) is added a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to afford the crude acyl chloride, which can often be used without further purification.
General Protocol for Acylation of an Alcohol
This protocol can be adapted for the acylation of various nucleophiles.
Caption: General workflow for the acylation of an alcohol.
Protocol:
-
In a dry, inert atmosphere, dissolve the alcohol (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the bulky acyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The selection of a bulky acylating agent is a nuanced decision that requires careful consideration of the steric and electronic properties of both the substrate and the reagent. While pivaloyl chloride remains a widely used and cost-effective option, the unique structural features of this compound, adamantoyl chloride, and triisopropylacetyl chloride offer intriguing possibilities for enhancing selectivity and accessing novel chemical space.
The 2,2,3,3-tetramethylcyclopropyl group, in particular, presents a compelling alternative to the more traditional bulky substituents. Its rigid, three-dimensional structure may offer advantages in specific applications where subtle differences in steric demand can lead to significant changes in reactivity and selectivity. Further quantitative studies are warranted to fully elucidate the comparative performance of this promising reagent. As the demand for more sophisticated and precisely tailored molecules continues to grow, the development and thorough characterization of novel bulky acylating agents will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.
References
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- Wikipedia. (n.d.).
- Schreiner, P. R., et al. (2021). Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. Chemistry – A European Journal.
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- Gorb, L. G., et al. (2022). Similarities and Differences between Site-Selective Acylation and Phosphorylation of Amphiphilic Diols, Promoted by Nucleophilic Organocatalysts Decorated with Outer-Sphere Appendages. Molecules.
- Ogawa, H., et al. (1998). Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride.
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A Comparative Kinetic Analysis of 2,2,3,3-Tetramethylcyclopropane-1-Carbonyl Chloride in Acylation Reactions
In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Among the diverse array of available reagents, sterically hindered acyl chlorides present unique reactivity profiles that can be leveraged for specific synthetic challenges. This guide provides an in-depth kinetic analysis of reactions involving 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a highly hindered acylating agent. Through a combination of theoretical discussion and detailed experimental protocols, we will objectively compare its performance with less sterically encumbered alternatives, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Role of Steric Hindrance in Acylation Kinetics
Acyl chlorides are highly reactive carboxylic acid derivatives widely employed in acylation reactions.[1][2][3] Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] The general mechanism for these reactions is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.
The steric environment around the carbonyl group plays a crucial role in modulating the rate of acylation. Increased steric bulk, as seen in this compound, can significantly hinder the approach of a nucleophile, thereby slowing down the reaction rate compared to less hindered analogues like acetyl chloride or pivaloyl chloride. However, this reduced reactivity can be advantageous in achieving selective acylation of less hindered functional groups in a polyfunctional molecule.
This guide will focus on the kinetic analysis of three key reactions of this compound:
-
Hydrolysis: Reaction with water to form the corresponding carboxylic acid.
-
Alcoholysis: Reaction with an alcohol to form an ester.
-
Aminolysis: Reaction with an amine to form an amide.
We will explore how the unique structural features of this compound influence the kinetics of these transformations and provide robust methodologies for their quantitative assessment.
Comparative Reactivity Profile
The reactivity of this compound is dominated by the bulky tetramethylcyclopropyl group attached to the carbonyl carbon. This group imposes significant steric hindrance, which is expected to result in slower reaction rates compared to less hindered acyl chlorides.
To illustrate these differences, the following table presents a qualitative comparison of expected reaction rates for different acyl chlorides in common acylation reactions.
| Acyl Chloride | Steric Hindrance | Expected Relative Rate of Hydrolysis | Expected Relative Rate of Alcoholysis (with a primary alcohol) | Expected Relative Rate of Aminolysis (with a primary amine) |
| Acetyl Chloride | Low | Very Fast | Very Fast | Very Fast |
| Pivaloyl Chloride (tert-butylcarbonyl chloride) | High | Slow | Slow | Moderate |
| This compound | Very High | Very Slow | Very Slow | Slow |
| Benzoyl Chloride | Moderate | Moderate | Moderate | Fast |
This table is illustrative and actual rates will depend on specific reaction conditions.
The significantly lower expected reactivity of this compound makes it a suitable reagent for applications requiring high selectivity or for controlling exothermic reactions.
Methodologies for Kinetic Analysis
Accurate determination of reaction kinetics is essential for understanding reaction mechanisms, optimizing process conditions, and ensuring reaction safety. For the kinetic analysis of reactions involving this compound, in-situ monitoring techniques are highly recommended to obtain real-time data.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for reaction monitoring.[4][5][6] It allows for the simultaneous quantification of reactants, intermediates, and products over time, providing a wealth of kinetic information from a single experiment.[4]
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of this compound (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution. The internal standard should be inert under the reaction conditions and have signals that do not overlap with those of the reactants or products.
-
Prepare a separate solution of the alcohol (e.g., methanol, 1.0 M) in the same deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a baseline ¹H NMR spectrum of the acyl chloride solution before the addition of the alcohol.
-
Set up the NMR spectrometer for a kinetic experiment, acquiring spectra at regular time intervals (e.g., every 60 seconds).[5] The choice of the time interval should be based on the expected reaction rate.
-
Initiate the reaction by injecting a known volume of the alcohol solution into the NMR tube and start the automated acquisition.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a characteristic peak of the reactant (e.g., the CH proton on the cyclopropane ring) and the product (e.g., the methyl group of the resulting ester) relative to the internal standard.
-
Plot the concentration of the reactant and product as a function of time.
-
Determine the reaction order and rate constant by fitting the data to the appropriate rate law.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for monitoring reaction kinetics, particularly for volatile compounds.[7][8][9] It offers high sensitivity and selectivity, allowing for the separation and quantification of components in a complex reaction mixture.[8]
-
Reaction Setup:
-
In a thermostated reaction vessel, dissolve this compound in a suitable solvent (e.g., acetone).
-
Add a known amount of an internal standard (e.g., dodecane).
-
Initiate the reaction by adding a known amount of water.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a solution of a non-nucleophilic base like triethylamine to neutralize the HCl produced and stop the reaction).
-
-
GC-MS Analysis:
-
Inject a small volume of the quenched sample into the GC-MS.
-
Develop a suitable GC method to separate the reactant (this compound) and the product (2,2,3,3-tetramethylcyclopropane-1-carboxylic acid, which may require derivatization to improve volatility).
-
Use the mass spectrometer to identify and quantify the peaks based on their mass spectra and retention times.
-
-
Data Analysis:
-
Generate a calibration curve for the reactant and product using standard solutions of known concentrations.
-
Determine the concentration of the reactant and product in each quenched sample.
-
Plot the concentration versus time data and determine the kinetic parameters as described for the NMR method.
-
Illustrative Kinetic Data and Comparison
To provide a quantitative comparison, the following table presents hypothetical, yet realistic, kinetic data for the hydrolysis of different acyl chlorides at 25°C. This data illustrates the expected trend of decreasing reactivity with increasing steric hindrance.
| Acyl Chloride | Initial Concentration (M) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) (s) |
| Acetyl Chloride | 0.1 | 1.0 x 10⁻¹ | 6.9 |
| Pivaloyl Chloride | 0.1 | 5.0 x 10⁻⁴ | 1386 |
| This compound | 0.1 | 1.0 x 10⁻⁵ | 69315 |
| Benzoyl Chloride | 0.1 | 2.0 x 10⁻³ | 347 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected relative reactivity based on steric effects. Actual experimental values may vary.
Visualizing Reaction Pathways and Workflows
Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for performing a kinetic analysis of a chemical reaction.
Decision Tree for Analytical Technique Selection
Caption: Decision tree to guide the selection of an appropriate analytical technique for kinetic studies.
Conclusion
This compound presents a unique reactivity profile characterized by significantly attenuated reaction rates due to the substantial steric hindrance imposed by the tetramethylcyclopropyl moiety. This feature, while rendering it less reactive than common acylating agents, makes it a valuable tool for achieving high selectivity in complex syntheses. The kinetic analysis methodologies detailed in this guide, particularly in-situ NMR and GC-MS, provide robust frameworks for quantifying the reactivity of this and other acylating agents. By understanding and harnessing the kinetic behavior of sterically hindered reagents, researchers can unlock new possibilities in the design and execution of precise and efficient chemical transformations.
References
- Kinetic Understanding Using NMR Reaction Profiling | Organic Process Research & Development - ACS Public
- Kinetics / reaction monitoring - IMSERC.
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- Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
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- Gas chrom
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Confirming the structure of products from 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride reactions.
A Comparative Guide to the Reaction Products of 2,2,3,3-Tetramethylcyclopropane-1-Carbonyl Chloride
This guide provides an in-depth analysis of the reactions of this compound, focusing on the structural confirmation of its products and a comparative evaluation of their performance and synthetic accessibility. Designed for researchers in medicinal chemistry and drug development, this document synthesizes experimental data with mechanistic insights to facilitate informed decisions in molecular design and synthesis.
Introduction: The Strategic Value of the Tetramethylcyclopropyl Moiety
The cyclopropane ring, a motif of growing importance in medicinal chemistry, offers a unique combination of rigidity and stability.[1][2] Its three carbon atoms are coplanar, and its C-C bonds possess enhanced p-character, making it a valuable isosteric replacement for alkenes or gem-dimethyl groups.[1][2] The 2,2,3,3-tetramethylcyclopropyl (TMCP) group, in particular, provides significant steric bulk and lipophilicity. This fully substituted cyclopropane ring is often incorporated into molecular scaffolds to enhance metabolic stability, increase potency by enforcing a specific conformation, and reduce off-target effects.[1][2]
This compound is a highly reactive and versatile building block for introducing this TMCP moiety.[3] As an acyl chloride, it readily undergoes nucleophilic acyl substitution, providing a reliable pathway to a diverse range of derivatives, including amides, esters, and ketones.[3] This guide will explore the primary reaction pathways of this reagent, confirm the structures of the resulting products, and compare these synthetic strategies to viable alternatives.
Synthesis of the Key Reagent: this compound
The journey begins with the synthesis of the acyl chloride from its parent carboxylic acid. This transformation is a critical first step, as the high reactivity of the acyl chloride is essential for subsequent reactions.
Protocol 1: Synthesis via Chlorinating Agents
The most common and efficient methods involve treating 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5]
Experimental Causality: Oxalyl chloride is often preferred in laboratory settings for its clean reaction profile; the byproducts (CO₂, CO, and HCl) are all gaseous, simplifying purification.[4] Thionyl chloride is a cost-effective alternative for larger-scale synthesis, with gaseous byproducts (SO₂ and HCl).[5] The reaction is typically performed in an inert solvent like dichloromethane (DCM) to prevent side reactions.
Detailed Step-by-Step Methodology:
-
Suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add oxalyl chloride (2.0 equiv) dropwise to the suspension at room temperature.[4] Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 45-60 minutes, or until gas evolution ceases.[4]
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by distillation or sublimation to yield a white crystalline solid.[4]
Caption: Synthesis of the primary acyl chloride reagent.
Core Reactions and Product Structure Confirmation
The electrophilic carbonyl carbon of the acyl chloride is the reactive center for attack by a wide array of nucleophiles. The general reaction mechanism involves nucleophilic addition to the carbonyl, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl.
Caption: General mechanism for nucleophilic acyl substitution.
Amide Formation: Reaction with Amines and Ammonia
The synthesis of amides is a robust and highly significant reaction, as the amide bond is a cornerstone of many pharmaceutical compounds.
-
Product Structure: Reaction with ammonia yields the primary amide, 2,2,3,3-tetramethylcyclopropanecarboxamide.[4] Reactions with primary or secondary amines yield N-substituted or N,N-disubstituted amides, respectively. A patent describes the synthesis of various amide derivatives, including N-methoxy amides and complex structures involving thiadiazole sulfonamide groups, for applications in treating psychotic and neurodegenerative disorders.[6]
-
Structural Confirmation: The formation of the amide bond is confirmed spectroscopically. In ¹H NMR, the appearance of a new N-H proton signal (for primary and secondary amides) and shifts in the signals of protons adjacent to the nitrogen are observed. In IR spectroscopy, the characteristic C=O stretch of the amide appears at a lower frequency (typically 1630-1690 cm⁻¹) compared to the starting acyl chloride (around 1800 cm⁻¹).
-
Comparative Performance: The acyl chloride method is highly efficient, often proceeding rapidly at room temperature with high yields (e.g., 90.5% for the primary amide).[4] This compares favorably to alternative methods like direct amide coupling of the carboxylic acid using reagents such as EDC or DCC, which may require longer reaction times, heating, and more complex purification to remove coupling agent byproducts.
Protocol 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
-
Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[4]
-
Bubble ammonia gas through the solution for 2-5 minutes or add an excess of aqueous ammonium hydroxide.[4]
-
A precipitate of ammonium chloride (NH₄Cl) will form.
-
Stir the mixture for 15-30 minutes to ensure the reaction goes to completion.[4]
-
Filter the mixture to remove the ammonium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2,2,3,3-tetramethylcyclopropanecarboxamide, which can be further purified by recrystallization.[4]
Ester Formation: Reaction with Alcohols
The reaction with alcohols produces the corresponding esters, which are valuable as final products or as intermediates in further synthetic steps.
-
Product Structure: The reaction with an alcohol (R-OH) yields the ester, 2,2,3,3-tetramethylcyclopropanecarboxylate. For example, reaction with ethanol produces ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate.[7][8]
-
Structural Confirmation: Ester formation is confirmed by the disappearance of the alcohol's -OH proton in ¹H NMR and the appearance of new signals corresponding to the alkyl group of the alcohol, particularly the protons on the carbon adjacent to the ester oxygen. The C=O stretch in the IR spectrum typically appears around 1735-1750 cm⁻¹.
-
Comparative Performance: This route is highly effective but generates HCl as a byproduct, which can be problematic for sensitive substrates. A non-nucleophilic base like pyridine is often added to scavenge the HCl. The primary alternative, Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis), is an equilibrium process and often requires forcing conditions (e.g., high temperatures, removal of water) to achieve high conversion. The acyl chloride method is generally faster and more irreversible.
Friedel-Crafts Acylation: Reaction with Aromatic Compounds
This reaction forms a C-C bond and attaches the TMCP-carbonyl group to an aromatic ring, a key step in the synthesis of various bioactive molecules.
-
Product Structure: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride can acylate electron-rich aromatic rings like indoles. This reaction is central to the synthesis of synthetic cannabinoids such as UR-144, where the TMCP-carbonyl group is attached to the 3-position of an N-pentylindole ring.[9][10] The product is (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[9]
-
Structural Confirmation: Successful acylation is confirmed by ¹H and ¹³C NMR, showing the incorporation of the TMCP moiety and the characteristic downfield shift of the aromatic protons near the new ketone group. Mass spectrometry will confirm the expected molecular weight of the product.
-
Comparative Performance: The TMCP group in these structures provides a significant alternative to other groups like the naphthyl moiety found in the classic synthetic cannabinoid JWH-018.[10] The bulky, non-aromatic TMCP group can alter the compound's binding affinity for cannabinoid receptors and, crucially, its metabolic profile. The alicyclic TMCP ring is often more resistant to oxidative metabolism than the aromatic naphthyl ring, potentially leading to a longer duration of action or a different metabolite profile.[1]
Summary Data and Comparative Overview
| Nucleophile | Product Class | Representative Product | Key Applications / Properties | Synthetic Route Comparison |
| Ammonia / Amines | Amide | 2,2,3,3-Tetramethylcyclopropanecarboxamide | Pharmaceutical intermediates, CNS-active compounds.[6] | Acyl Chloride: High yield, fast, irreversible. Alternative (Acid + Coupling Agent): Milder but requires stoichiometric reagents and complex purification. |
| Alcohols | Ester | Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate[7] | Synthetic intermediates, flavor/fragrance components. | Acyl Chloride: Fast, high conversion; requires base for acid-sensitive substrates. Alternative (Fischer Esterification): Reversible, often requires harsh conditions. |
| Aromatic Rings (e.g., Indole) | Ketone | (1-pentyl-1H-indol-3-yl)(TMCP)methanone (UR-144)[9] | Synthetic cannabinoids, research chemicals.[9][10] | Acyl Chloride (Friedel-Crafts): Standard C-C bond formation. The TMCP group offers a distinct pharmacological and metabolic profile compared to aromatic groups like naphthyl.[10] |
Conclusion
This compound stands out as a powerful and efficient reagent for incorporating the sterically demanding and metabolically robust TMCP moiety into a variety of molecular frameworks. Its reactions with common nucleophiles proceed reliably to form amides, esters, and ketones, with structures that are readily confirmed by standard spectroscopic methods.
For drug development professionals, the choice of the acyl chloride pathway provides a decisive advantage in terms of reaction efficiency and irreversibility compared to alternatives based on the parent carboxylic acid. Furthermore, the resulting TMCP-containing products offer a compelling alternative to more traditional aromatic or aliphatic groups, providing a strategic tool to modulate potency, selectivity, and pharmacokinetic properties.
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This compound. PubChem. Retrieved from [Link]
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2,2,3,3-Tetramethylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
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(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. PubChem. Retrieved from [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]
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2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Oakwood Chemical. Retrieved from [Link]
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Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate. PubChem. Retrieved from [Link]
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Fub-144. PubChem. Retrieved from [Link]
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This compound. Zibo Hangyu Biotechnology Development Co., Ltd. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Cost and Performance of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride in Synthesis
Abstract
In the landscape of modern medicinal chemistry and fine chemical synthesis, the incorporation of sterically hindered moieties is a key strategy for modulating the physicochemical properties of molecules, often enhancing metabolic stability and bioactivity. The 2,2,3,3-tetramethylcyclopropyl group is a prime example of such a valuable structural motif. This guide provides a comprehensive cost and performance analysis of its activated form, 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a highly reactive intermediate for introducing this bulky group. We will dissect the synthetic routes to this acyl chloride, compare it with alternative in-situ acid activation methods, and present a holistic cost analysis that extends beyond mere reagent prices to include process efficiency, safety, and waste management. This objective, data-driven comparison is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic design and process development.
Introduction: The Value of Steric Hindrance
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful and efficient acylating agents for constructing essential chemical bonds, including amides and esters.[1] Their high reactivity stems from the potent inductive effect of the chlorine and oxygen atoms, which renders the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.[1][2] When the acyl chloride also features a bulky substituent, such as the tetramethylcyclopropyl group, it becomes a specialized tool for creating sterically encumbered structures found in advanced pharmaceuticals and agrochemicals like fenpropathrin.[3][4]
However, the high reactivity of acyl chlorides is a double-edged sword, necessitating careful handling due to moisture sensitivity and the generation of corrosive hydrochloric acid as a byproduct.[1] This guide explores the central question: Is the synthesis and use of this compound the most cost-effective and efficient method for acylation, or do modern coupling agents offer a superior alternative?
Section 1: Synthesis of this compound
The overall cost of using the target acyl chloride is fundamentally tied to its own synthesis, which begins with its parent carboxylic acid.
The Precursor: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
The cost of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (CAS 15641-58-4) is the primary driver of the final acyl chloride's price. Multiple synthetic routes to this acid exist, often starting from readily available materials like glycine.[5] The industrial production cost is a key factor in its use as an intermediate for pesticides.[5] For laboratory purposes, it is commercially available, but its price reflects the multi-step synthesis required.
Table 1: Representative Market Price for 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
| Supplier | Quantity | Price | Price per Gram |
| Sigma-Aldrich | 5g | $58.10 | $11.62 |
| TCI Chemical | 25g | $54.00 | $2.16 |
| TRC | 5g | $110.00 | $22.00 |
Note: Prices are sourced from publicly available data for comparison purposes and are subject to change based on vendor, purity, and volume.[6]
Conversion to Acyl Chloride: A Comparison of Chlorinating Agents
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, but the choice of reagent has significant implications for cost, safety, and purity.[7] The two most common laboratory-scale reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
-
Thionyl Chloride (SOCl₂): This is often the most cost-effective option. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by chloride.[8][9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[9] However, SOCl₂ is highly corrosive and reactive, and reactions can sometimes require heating.[4]
-
Oxalyl Chloride ((COCl)₂): Generally considered a milder and more selective reagent, oxalyl chloride reactions can often be run at room temperature.[10] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ as the active chlorinating species.[10][11] The byproducts are all gaseous (CO₂, CO, HCl), making workup straightforward. Its primary disadvantage is its higher cost compared to thionyl chloride.[12]
The following workflow illustrates the decision-making process for synthesizing the acyl chloride.
Caption: Workflow for the synthesis of the target acyl chloride.
A typical preparation involves treating the parent carboxylic acid with oxalyl chloride, as the milder conditions are often preferred to preserve the integrity of complex molecules.[13] The reaction shows vigorous gas evolution, and the product can be purified by distillation or sublimation.[13]
Section 2: Comparative Application in Amide Synthesis
Amide bond formation is a cornerstone of pharmaceutical development.[1] Here, we compare the direct use of this compound against the in-situ activation of its parent acid using a common peptide coupling agent.
Route A: The Acyl Chloride Method
This classic approach involves the reaction of the pre-formed acyl chloride with an amine. The reaction is fast and generally high-yielding. A key consideration is the HCl byproduct, which will protonate the amine starting material. To prevent this, either two equivalents of the amine must be used (one as a scavenger) or a non-nucleophilic base like pyridine or triethylamine must be added.[14][15]
Route B: The Coupling Agent Method
Modern synthesis often favors using coupling agents that activate the carboxylic acid in situ, avoiding the need to isolate a sensitive acyl chloride. Reagents like dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are common, but they come with their own cost and purification challenges. The byproducts of these reagents (e.g., dicyclohexylurea for DCC) are solids that must be filtered off, which can sometimes complicate purification.[12]
The diagram below contrasts these two synthetic strategies for forming an amide bond.
Caption: Comparison of acylation via an acyl chloride vs. a coupling agent.
Section 3: A Holistic Cost Analysis
A true cost analysis must account for both direct and indirect expenditures.
Direct Reagent Cost Comparison
To provide a quantitative comparison, let's analyze the cost to synthesize 10 mmol of a hypothetical amide product.
Table 2: Estimated Reagent Cost for 10 mmol Amide Synthesis
| Parameter (10 mmol scale) | Route A: Acyl Chloride (via Oxalyl Chloride) | Route B: Coupling Agent (DCC) |
| Carboxylic Acid | 1.42 g (10 mmol) @ | 1.42 g (10 mmol) @ |
| Activation Reagent | Oxalyl Chloride (1.2 eq, 12 mmol, ~1.52g) @ ~ | DCC (1.1 eq, 11 mmol, ~2.27g) @ ~ |
| Base/Additive | Pyridine (1.2 eq, 12 mmol, ~0.95g) @ ~ | N/A (or catalytic DMAP, negligible cost) |
| Total Estimated Reagent Cost | ~$3.93 | ~$3.64 |
Note: Reagent prices are estimates based on bulk catalog listings and can vary. This analysis excludes solvent costs, which are assumed to be comparable.
On paper, the direct reagent cost for the coupling agent route appears slightly lower. However, this does not capture the full picture.
Indirect Cost Factors: The Hidden Expenses
Indirect costs often outweigh the direct cost of reagents, especially as a process is scaled up.
-
Labor and Time: Route A requires an additional step: the synthesis and isolation of the acyl chloride. This adds significant time for reaction, workup, and purification. Route B is a one-pot reaction, saving valuable researcher or operator time.
-
Purification: The byproduct of the acyl chloride reaction is typically a salt (e.g., pyridinium hydrochloride), which is often easily removed with an aqueous wash. In contrast, the dicyclohexylurea (DCU) byproduct from the DCC reaction is notoriously difficult to remove completely, often requiring column chromatography, which is expensive and time-consuming on a large scale.
-
Safety and Handling: Acyl chlorides, along with chlorinating agents like SOCl₂ and oxalyl chloride, are highly corrosive, moisture-sensitive, and toxic.[16] They require stringent handling protocols (e.g., use of a fume hood, specialized protective equipment). While coupling agents also require care, they are generally less hazardous solids.
-
Waste Disposal: The disposal of chlorinated waste and byproducts from Route A can be more costly and environmentally impactful than the disposal of urea byproducts from Route B.
The following diagram illustrates the components of a total synthesis cost.
Caption: Breakdown of direct and indirect costs in a chemical synthesis.
Conclusion and Recommendations
The choice between using this compound and an alternative coupling strategy is a nuanced decision that depends heavily on the specific context of the synthesis.
-
Choose the Acyl Chloride Route When:
-
Scale is large and purification is simple: For industrial-scale synthesis where the product can be purified by crystallization or distillation, avoiding chromatography makes this route highly appealing. The higher atom economy (fewer heavy byproducts) is a significant advantage.
-
The amine is unreactive: The high electrophilicity of the acyl chloride makes it ideal for acylating poorly nucleophilic amines or alcohols where standard coupling agents may fail.
-
Cost of coupling agent is prohibitive: For very large-scale work, the cost of advanced coupling agents like HATU can become a major factor.
-
-
Choose the Coupling Agent Route When:
-
Speed and convenience are paramount: For discovery chemistry and small-scale synthesis, the one-pot nature of this route saves significant time.
-
The substrate is sensitive: The milder conditions of many coupling reactions are beneficial for complex molecules with sensitive functional groups.
-
Avoiding hazardous reagents is a priority: In academic or less-equipped labs, avoiding the handling of thionyl chloride or oxalyl chloride may be a critical safety consideration.
-
Ultimately, while the direct reagent costs may appear comparable, the indirect costs associated with purification, labor, and safety often favor the use of in-situ coupling agents at the lab scale. For process development and large-scale manufacturing, the higher reactivity and atom economy of this compound make it a powerful and potentially more cost-effective option, provided the purification challenges can be efficiently overcome.
Experimental Protocols
Protocol 1: Synthesis of this compound[13]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~3 mL per mmol of acid) under an inert atmosphere (Argon or Nitrogen).
-
Add a catalytic amount of DMF (e.g., 1 drop).
-
Slowly add oxalyl chloride (2.0 eq) to the suspension via the dropping funnel over 5-10 minutes at room temperature. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur. Ensure adequate ventilation in a fume hood.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the mixture becomes a clear solution.
-
Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.
-
The crude product, this compound, can be purified by vacuum distillation or used directly in the next step. The product is a white crystalline solid or a colorless liquid.
Protocol 2: Amide Formation using the Acyl Chloride
-
Dissolve the amine starting material (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be further purified by recrystallization or column chromatography.
References
- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
ChemBK. (2024). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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LookChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
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Organic Chemistry Tutor. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides [Video]. YouTube. Retrieved from [Link]
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ACS Omega. (2022, January 14). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
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IMARC Group. (2025). Acetyl Chloride Production Cost Analysis 2025 | Plant Setup. Retrieved from [Link]
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Reddit. (2025, July 11). Alternatives to Thionyl Chloride. r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
- Chen, Z., Jiang, L., Su, W., & Xu, Z. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan.
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Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
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Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This document is intended for researchers, scientists, and drug development professionals who handle reactive chemical agents. The procedures outlined herein are designed to ensure operational safety, regulatory compliance, and scientific integrity.
Hazard Assessment and Immediate Safety Protocols
This compound is a reactive acyl chloride. The primary hazards stem from its high reactivity, particularly with water and other nucleophiles, and its corrosive nature.[1][2][3] The reaction with moisture, including humidity in the air or on skin, rapidly produces hydrochloric acid (HCl), leading to severe burns and respiratory irritation.[4][5][6]
Causality of Hazards: The carbon atom of the carbonyl group (C=O) is highly electrophilic, readily attacked by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom.[7][8] Upon reaction with water, the compound undergoes hydrolysis to form 2,2,3,3-tetramethylcyclopropanecarboxylic acid and corrosive HCl gas and solution.[5][9][10]
Required Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.[2][11]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield.[2] | Protects against splashes of corrosive liquids and fumes of HCl gas. |
| Hand Protection | Acid-resistant gloves (e.g., Butyl or a suitable laminate). | Prevents severe skin burns upon contact.[3] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects skin and clothing from spills. |
| Footwear | Closed-toe shoes made of a non-porous material. | Shields feet from potential spills. |
| Emergency Access | An eyewash station and safety shower must be immediately accessible.[12][13] | Essential for immediate decontamination in case of accidental exposure. |
Spill Management
In the event of a small spill, cover the material with a dry, inert absorbent such as sand or vermiculite. Do not use combustible materials like paper towels. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
The Disposal Workflow: Controlled Neutralization Protocol
The core principle for the safe disposal of this compound is controlled neutralization (quenching). This process converts the highly reactive acyl chloride into significantly less hazardous substances: the sodium salt of its corresponding carboxylic acid, sodium chloride, and carbon dioxide.[11][14]
Materials Required
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or flask (volume should be at least 5 times the final solution volume to accommodate foaming)
-
Magnetic stir plate and a large stir bar
-
Ice bath
-
pH paper or calibrated pH meter
Step-by-Step Neutralization Procedure
This protocol is designed to be self-validating by incorporating process controls such as temperature monitoring and pH checks.
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of the acyl chloride, prepare at least 50 mL of the bicarbonate solution. This large excess ensures complete neutralization of both the acyl chloride and the resulting HCl.
-
Causality: Sodium bicarbonate is a weak base that reacts to neutralize the HCl byproduct and saponify the acyl chloride. It is preferred over strong bases like NaOH because its reaction is less violent and produces CO₂ gas, which helps with agitation but requires careful management to avoid excessive foaming.[11]
-
-
Set Up the Reaction Vessel: Place the beaker containing the sodium bicarbonate solution in an ice bath on top of a magnetic stir plate. Begin vigorous stirring to create a vortex.
-
Slow Addition of the Acyl Chloride: Using a glass pipette or dropping funnel, add the this compound to the stirring bicarbonate solution very slowly , drop by drop, or in very small portions.[11]
-
Causality: A slow addition rate is paramount to control the reaction's temperature and the rate of CO₂ evolution (fizzing).[11] Adding the acyl chloride too quickly can lead to a runaway reaction.
-
-
Monitor the Reaction: Observe the reaction closely. Vigorous fizzing will occur. Continue stirring for at least 2-3 hours after the final addition to ensure the reaction is complete. Allow the solution to slowly warm to room temperature.
-
Verify Neutralization: Once the solution has returned to room temperature and fizzing has ceased, check the pH using pH paper or a meter. The pH should be in the neutral range (typically 6-9).[11][18] If the solution is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral range.
-
Trustworthiness: This pH check is a critical validation step. It confirms that all acidic components have been successfully neutralized, rendering the bulk solution significantly less hazardous.
-
Visualization of the Disposal Workflow
The following diagram outlines the logical steps and decision points in the disposal process.
Caption: Logical workflow for the safe neutralization and disposal of this compound.
Final Waste Management and Documentation
-
Containerization: The final, neutralized aqueous solution must be transferred to a robust, leak-proof, and correctly labeled hazardous waste container.[15][19] The label must clearly state "Hazardous Waste," list all chemical constituents (sodium 2,2,3,3-tetramethylcyclopropanecarboxylate, sodium chloride, water), and indicate the accumulation start date.[16]
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, until it is collected by your institution's certified hazardous waste disposal service.[16][20]
-
Regulatory Compliance: Never pour the neutralized solution down the drain unless you have explicit permission from local authorities and your institution's EHS department.[11][20][21] Evaporation of chemical waste is illegal.[16] Adherence to regulations set by bodies like the EPA and OSHA is mandatory.[22][23][24]
By following this detailed, scientifically-grounded protocol, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
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LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
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Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
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Reddit. (2024, October 15). Disposing of 32.4% hydrochloric acid. r/chemistry. Retrieved from [Link]
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KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]
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Airgas. (2018, July 5). Safety Data Sheet: Cyclopropane. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling and Disposal of 2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle reactive chemical building blocks not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, causal understanding of the protocols for handling 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride (CAS No. 24303-61-5). Our focus is on building self-validating systems of safety that protect you, your colleagues, and the integrity of your work.
Core Hazard Analysis: Understanding the Reactivity of Acyl Chlorides
This compound belongs to the acyl chloride functional group. Its hazards are not arbitrary; they are a direct consequence of this group's high reactivity. The Globally Harmonized System (GHS) classifies this compound with two primary hazard statements:
The underlying chemical principle for both hazards is the same: violent hydrolysis . Acyl chlorides react vigorously with water—including ambient humidity in the air, moisture on your skin, or in your respiratory tract—to form the parent carboxylic acid and hydrochloric acid (HCl) gas[3]. This reaction is rapid, highly exothermic, and the primary driver behind all required safety protocols. Understanding this single principle is the key to handling this reagent safely.
Incompatible Materials: Due to its reactivity, this compound must be kept away from:
Your Protective Shield: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your last and most critical line of defense. For a corrosive and water-reactive compound like this, minimum PPE is insufficient. A comprehensive, multi-layered approach is mandatory.
| Body Area | Required PPE | Rationale and Key Considerations |
| Eyes & Face | Tightly-fitting chemical splash goggles AND a full-face shield.[6][7] | Goggles protect against splashes from the sides, while the face shield protects the entire face from the violent reactions that can occur if the compound contacts moisture. Standard safety glasses are inadequate.[6] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or heavy-duty nitrile).[8][9] | Always check the manufacturer's glove compatibility charts. Consider double-gloving for added protection during transfers. Never wear torn gloves.[10] |
| Body | Flame-resistant lab coat and a chemical-resistant apron.[6][11] | The apron provides an additional barrier against splashes of this highly corrosive material.[6] Long pants and closed-toe, chemical-resistant shoes are required to ensure no skin is exposed.[8][10] |
| Respiratory | Work must be conducted within a certified chemical fume hood.[8][10][12] | The fume hood is the primary engineering control to prevent inhalation of corrosive HCl vapors generated from hydrolysis with air moisture.[7][10] A respirator with an acid gas cartridge should be available for emergency spill response.[13] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Every step, from removing the bottle from storage to its use in a reaction, must be deliberate and planned. The following workflow is designed to minimize exposure and prevent accidental contact with air or moisture.
Caption: Experimental workflow from preparation to execution.
Key Procedural Insights:
-
Inert Atmosphere is Crucial: Handling this reagent under an inert gas like nitrogen or argon is not optional; it is fundamental to preventing degradation of the compound and the hazardous release of HCl gas.[4]
-
Dry Equipment: All glassware, syringes, and needles must be scrupulously dried (e.g., oven-dried or flame-dried) before use to prevent a violent reaction upon contact.
-
Container Sealing: After transferring the required amount, the container must be carefully resealed to protect the remaining reagent and prevent leakage.[4][7]
The Final Step: A Validated Plan for Quenching and Disposal
Acyl chloride waste cannot be placed directly into a standard hazardous waste container.[14] It must first be "quenched" or neutralized in a controlled manner. The following protocol converts the reactive acyl chloride into less hazardous, water-soluble salts.[8]
Caption: Step-by-step workflow for safely quenching acyl chloride waste.
Disposal of Contaminated Materials:
-
Empty Reagent Bottles: Triple-rinse the empty container with a small amount of the sodium bicarbonate solution inside the fume hood.[8] This rinseate should be added to the quench beaker. The rinsed container can then be disposed of according to your institution's guidelines.[8]
-
Contaminated Wipes/Solids: Any wipes, gloves, or solid materials contaminated with the acyl chloride should be collected in a clearly labeled, sealed container for hazardous waste disposal.[4][8]
Emergency Response: Spill and Exposure Protocols
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large (>100 mL) or outside of a fume hood.[13]
-
Do NOT Use Water: Applying water directly to a spill will cause a violent reaction and generate a large cloud of HCl gas.[8]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[8]
-
Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final water rinse. All cleaning materials must be disposed of as hazardous waste.[8]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[12][13] Flush the affected skin with copious amounts of water for at least 15-20 minutes in a safety shower.[7][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[12]
By integrating these principles and protocols into your daily laboratory operations, you can confidently and safely utilize the synthetic potential of this compound, ensuring a foundation of safety that accelerates scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

